Product packaging for 2-(2-Formyl-6-methoxyphenoxy)acetic acid(Cat. No.:CAS No. 40359-30-6)

2-(2-Formyl-6-methoxyphenoxy)acetic acid

Cat. No.: B2974322
CAS No.: 40359-30-6
M. Wt: 210.185
InChI Key: STGBYWNNAZDMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Formyl-6-methoxyphenoxy)acetic acid is a useful research compound. Its molecular formula is C10H10O5 and its molecular weight is 210.185. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O5 B2974322 2-(2-Formyl-6-methoxyphenoxy)acetic acid CAS No. 40359-30-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-formyl-6-methoxyphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-8-4-2-3-7(5-11)10(8)15-6-9(12)13/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGBYWNNAZDMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40359-30-6
Record name 2-(2-formyl-6-methoxyphenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Formyl-6-methoxyphenoxy)acetic acid (CAS 40359-30-6)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-(2-Formyl-6-methoxyphenoxy)acetic acid, a versatile organic compound with significant potential in synthetic chemistry and drug discovery. We will explore its fundamental properties, synthesis, reactivity, and safe handling protocols, offering field-proven insights to empower researchers in their work.

Core Compound Characteristics

This compound, identified by CAS number 40359-30-6, is a polysubstituted aromatic compound. Its structure is characterized by a central benzene ring functionalized with a formyl (aldehyde), a methoxy, and an acetic acid ether linkage.[1] This unique combination of functional groups—an electrophilic aldehyde, a nucleophilic carboxylic acid, and an electron-donating methoxy group—renders it a highly valuable intermediate for the synthesis of complex heterocyclic systems and other molecular scaffolds.[1][2]

Physicochemical Properties

The key physical and chemical properties are summarized below for quick reference. This data is essential for planning experiments, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource(s)
CAS Number 40359-30-6[3][4]
Molecular Formula C₁₀H₁₀O₅[4][5][6]
Molecular Weight 210.18 g/mol [4][6]
Appearance Typically a white to off-white solid/powder.[1]
Solubility Soluble in polar organic solvents.[1]
Storage Conditions Short term (1-2 weeks) at -4°C; long term (1-2 years) at -20°C.[7]
InChI Key STGBYWNNAZDMFE-UHFFFAOYSA-N[5]
SMILES COC1=CC=CC(=C1OCC(=O)O)C=O[5]
Expected Spectral Data

While a dedicated spectrum for this specific compound is not publicly available, its structural features allow for the confident prediction of key signals in various spectroscopic analyses.

  • ¹H NMR: Based on similar structures, the proton NMR spectrum is expected to show distinct signals: a sharp singlet for the aldehyde proton (δ ≈ 9.8-10.5 ppm), a singlet for the methoxy protons (δ ≈ 3.8-4.0 ppm), a singlet for the methylene protons of the acetic acid moiety (δ ≈ 4.7-5.0 ppm), and complex multiplets in the aromatic region (δ ≈ 6.8-7.8 ppm). The carboxylic acid proton will appear as a broad singlet at δ > 10 ppm, which is D₂O exchangeable.[8]

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretch from the carboxylic acid around 1700-1730 cm⁻¹, another strong carbonyl stretch from the aldehyde around 1680-1700 cm⁻¹, and a broad O-H stretch from the carboxylic acid dimer in the 2500-3300 cm⁻¹ region.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound and its analogs typically proceeds via a Williamson ether synthesis, a robust and well-established method in organic chemistry.[8] The process involves the O-alkylation of a substituted phenol with an α-halo ester, followed by saponification of the resulting ester to yield the desired carboxylic acid.

The diagram below illustrates the general workflow for this synthesis.

G SM Starting Material: 2-Hydroxy-3-methoxybenzaldehyde Reaction1 Step 1: Williamson Ether Synthesis (Alkylation) Heat (e.g., 80°C) SM->Reaction1 R1 Reagent 1: Methyl Bromoacetate R1->Reaction1 Base Base: Potassium Carbonate (K₂CO₃) Base->Reaction1 Solvent Solvent: Dimethylformamide (DMF) Solvent->Reaction1 Intermediate Ester Intermediate Reaction1->Intermediate Forms ester Hydrolysis Step 2: Saponification (Base Hydrolysis, e.g., NaOH) Intermediate->Hydrolysis Hydrolyzes ester Salt Carboxylate Salt Intermediate Hydrolysis->Salt Acidification Step 3: Acidification (e.g., HCl) Salt->Acidification Protonates carboxylate Product Final Product: This compound Acidification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a representative procedure based on general methods for synthesizing related compounds.[8] Researchers should optimize conditions as needed.

Materials:

  • 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)

  • Methyl bromoacetate or Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Dimethylformamide (DMF), anhydrous

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Step 1: Alkylation (Formation of the Ester Intermediate)

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-3-methoxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

    • Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.

    • Add methyl bromoacetate (1.3 eq) dropwise to the suspension.

    • Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group, forming a phenoxide that acts as the nucleophile. DMF is an ideal polar aprotic solvent that facilitates SN2 reactions. Heating accelerates the rate of this substitution reaction.[8]

    • After completion, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude ester intermediate.

  • Step 2: Saponification (Hydrolysis to the Carboxylic Acid)

    • Dissolve the crude ester intermediate from Step 1 in a mixture of methanol or ethanol and a 1M aqueous solution of NaOH (2.0-3.0 eq).

    • Stir the mixture at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the ester. Causality: NaOH provides the hydroxide ions necessary to hydrolyze the ester to its corresponding carboxylate salt, which is soluble in the aqueous-alcoholic medium.

    • Remove the organic solvent under reduced pressure.

  • Step 3: Acidification and Isolation

    • Cool the remaining aqueous solution in an ice bath.

    • Carefully acidify the solution by adding concentrated HCl dropwise with vigorous stirring until the pH is ~1-2. A precipitate should form. Causality: Acidification protonates the water-soluble carboxylate salt, converting it into the less soluble carboxylic acid, which precipitates out of the aqueous solution.

    • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product, this compound.

Reactivity and Synthetic Applications

The dual functionality of this molecule makes it a powerful building block. The aldehyde group can participate in reactions such as Wittig olefination, reductive amination, and condensation reactions, while the carboxylic acid can be converted into esters, amides, or acid chlorides.

A notable application is its use in the synthesis of heterocyclic scaffolds like benzofuranones and chromanones through intramolecular cyclization reactions.[2][9] These reactions often leverage the proximity of the formyl and acetic acid groups.

The diagram below outlines a potential transformation pathway.

G Start 2-(2-Formyl-6-methoxyphenoxy) acetic acid Cond1 Photochemical Irradiation (365 nm) in DMSO Start->Cond1 [Ref: 15] Cond2 Dehydrative Cyclization (e.g., Ac₂O) Start->Cond2 [Ref: 17] Prod1 Hydroxychromanone Derivative Cond1->Prod1 Prod2 Benzofuranone Derivative Cond2->Prod2

Caption: Application in the synthesis of heterocyclic cores.

This reactivity profile positions this compound as a key starting material for generating libraries of complex molecules for screening in drug discovery programs, particularly in areas where benzofuran and chromanone cores are known to exhibit biological activity.[9]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds provides a strong basis for safe handling guidelines.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[10][11]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[10]

  • Handling Precautions: Avoid contact with skin, eyes, and clothing.[10] Prevent dust formation during handling. Wash hands thoroughly after use.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.[10]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[10]

    • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at -20°C is recommended.[7]

Conclusion

This compound is a multifunctional chemical intermediate with considerable utility for research scientists. Its well-defined structure allows for predictable reactivity, and established synthesis protocols make it an accessible building block for creating novel and complex molecular architectures. By understanding its properties and adhering to safe handling practices, researchers can effectively leverage this compound to advance projects in medicinal chemistry, materials science, and synthetic methodology.

References

(2-formyl-6-methoxyphenoxy)acetic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: (2-formyl-6-methoxyphenoxy)acetic acid

Abstract: This technical guide provides a comprehensive overview of (2-formyl-6-methoxyphenoxy)acetic acid, a multifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. We will explore its core molecular structure, detail robust synthetic protocols, and elucidate its reactivity and utility as a versatile precursor for advanced molecular architectures, including heterocyclic scaffolds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique chemical properties in their work.

Introduction and Strategic Overview

(2-formyl-6-methoxyphenoxy)acetic acid, registered under CAS number 40359-30-6, belongs to the phenoxyacetic acid class of compounds.[1][2] Its structure is distinguished by a strategically functionalized benzene ring, featuring an aldehyde, a methoxy group, and an acetic acid moiety linked via an ether bond. The ortho-positioning of these three groups creates a sterically constrained and electronically rich environment, bestowing upon the molecule a unique reactivity profile.

The aldehyde group serves as a versatile handle for nucleophilic additions, condensations, and reductive aminations. The carboxylic acid provides a site for amide bond formation, esterification, or conversion into other functional groups. The ether linkage is generally stable, providing a robust scaffold. This trifunctional nature makes it an exceptionally valuable starting material for constructing complex molecules with potential applications in medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure and properties is fundamental to predicting its behavior in chemical reactions and biological systems.

Chemical Identity

The fundamental identifiers for (2-formyl-6-methoxyphenoxy)acetic acid are summarized in the table below.

PropertyValueSource
IUPAC Name 2-(2-formyl-6-methoxyphenoxy)acetic acidN/A
CAS Number 40359-30-6[1][2][3]
Molecular Formula C10H10O5[1][4]
Molecular Weight 210.18 g/mol [1][4]
SMILES COC1=CC=CC(=C1OCC(=O)O)C=O[4]
InChI InChI=1S/C10H10O5/c1-14-8-4-2-3-7(5-11)10(8)15-6-9(12)13/h2-5H,6H2,1H3,(H,12,13)[4]
Structural Elucidation

The 2D structure of the molecule highlights the ortho relationship between the formyl, methoxy, and phenoxyacetic acid groups.

molecular_structure cluster_ring C1 C C2 C C1->C2 C6 C C1->C6 O_ether O C1->O_ether C3 C C2->C3 C2->C3 O_methoxy O C2->O_methoxy C4 C C3->C4 C5 C C4->C5 C4->C5 C5->C6 C6->C1 C_aldehyde_carbonyl C C6->C_aldehyde_carbonyl C_methoxy CH3 O_methoxy->C_methoxy C_acid_chain CH2 O_ether->C_acid_chain C_acid_carbonyl C C_acid_chain->C_acid_carbonyl O_acid_carbonyl O C_acid_carbonyl->O_acid_carbonyl O_acid_hydroxyl OH C_acid_carbonyl->O_acid_hydroxyl H_aldehyde H C_aldehyde_carbonyl->H_aldehyde O_aldehyde_carbonyl O C_aldehyde_carbonyl->O_aldehyde_carbonyl

Caption: 2D structure of (2-formyl-6-methoxyphenoxy)acetic acid.

The electronic properties are governed by the interplay of these groups. The methoxy group is an electron-donating group (via resonance), while the aldehyde is a strong electron-withdrawing group. This electronic push-pull relationship, combined with the ortho-directing nature of the ether oxygen, influences the reactivity of the aromatic ring towards electrophilic substitution.

Physicochemical Data

Computational models provide valuable predictions for the molecule's behavior.

PropertyPredicted ValueSource
XlogP 0.4[4]
Topological Polar Surface Area (TPSA) 72.83 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 4[5]
Rotatable Bonds 5[5]

These values suggest moderate polarity and good potential for interacting with biological macromolecules through hydrogen bonding.

Synthesis and Characterization

The synthesis of (2-formyl-6-methoxyphenoxy)acetic acid and its analogues is reliably achieved through a two-step process commencing with a Williamson ether synthesis.

Synthetic Strategy

The core of the synthesis involves the formation of an ether bond between a phenol and an alkyl halide. This is a classic and field-proven methodology. The subsequent hydrolysis of the resulting ester yields the target carboxylic acid.

synthesis_workflow start_phenol 2-Hydroxy-6- methoxybenzaldehyde intermediate Ester Intermediate start_phenol->intermediate Step 1: Williamson Ether Synthesis start_haloacetate Alkyl Bromoacetate (e.g., Methyl Bromoacetate) start_haloacetate->intermediate Step 1: Williamson Ether Synthesis reagents Base (K2CO3) Solvent (DMF) reagents->intermediate Step 1: Williamson Ether Synthesis hydrolysis Hydrolysis (e.g., NaOH, H2O) intermediate->hydrolysis product (2-formyl-6-methoxyphenoxy) acetic acid hydrolysis->product Step 2: Saponification

Caption: General two-step synthesis workflow.

Causality Behind Experimental Choices:

  • Reaction: The Williamson ether synthesis is selected for its high efficiency and tolerance of various functional groups present on the aromatic ring.

  • Base: Potassium carbonate (K2CO3) is a suitable base for deprotonating the phenol. It is strong enough to initiate the reaction but mild enough to prevent side reactions with the aldehyde or ester functionalities.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) is ideal. It effectively dissolves the phenolic substrate and the inorganic base, facilitating a homogenous reaction environment, and its high boiling point allows for elevated reaction temperatures to ensure completion.[6]

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general methods for synthesizing related phenoxyacetic acids.[6]

Step 1: Synthesis of Methyl (2-formyl-6-methoxyphenoxy)acetate (Ester Intermediate)

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-6-methoxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Add methyl bromoacetate (1.3 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ester intermediate.

Step 2: Saponification to (2-formyl-6-methoxyphenoxy)acetic acid

  • Dissolve the purified ester from Step 1 in a mixture of THF and water.

  • Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with cold 1M HCl.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Based on data from structurally similar compounds, the following spectral characteristics are expected:

  • ¹H NMR: Distinct signals for the aldehyde proton (~10 ppm), aromatic protons (6.5-8.0 ppm), the methylene protons of the acetic acid chain (~4.8 ppm), and the methoxy protons (~3.9 ppm).[7]

  • ¹³C NMR: Characteristic peaks for the carbonyl carbons of the aldehyde (~190 ppm) and carboxylic acid (~170 ppm), along with signals for the aromatic and aliphatic carbons.[7]

  • Mass Spectrometry: An [M-H]⁻ peak at m/z 209.04555 in negative ion mode ESI-MS.[4]

  • IR Spectroscopy: Strong C=O stretching bands for the aldehyde (~1680 cm⁻¹) and carboxylic acid (~1730 cm⁻¹), and a C-O-C ether stretching band (~1250 cm⁻¹).

Chemical Reactivity and Synthetic Applications

The true value of (2-formyl-6-methoxyphenoxy)acetic acid lies in its utility as a synthetic intermediate. Its functional groups can be manipulated to build more complex molecular frameworks.

Precursor for β-Lactam Synthesis

A key application for related phenoxyacetic acids is in the synthesis of β-lactams (2-azetidinones), a core structure in many antibiotic classes. The carboxylic acid can be converted in situ into a highly reactive ketene intermediate, which then undergoes a [2+2] cycloaddition with an imine (a Staudinger reaction).[8]

Staudinger_reaction start_acid (2-formyl-6-methoxy phenoxy)acetic acid ketene_gen Ketene Generation (e.g., SOCl2, Et3N) start_acid->ketene_gen ketene Aryloxyketene Intermediate ketene_gen->ketene cycloaddition [2+2] Staudinger Cycloaddition ketene->cycloaddition imine Imine (R-N=CH-R') imine->cycloaddition product β-Lactam (2-Azetidinone) cycloaddition->product

Caption: Pathway to β-lactams via Staudinger cycloaddition.

This pathway is highly valuable in drug discovery for generating libraries of novel, polyfunctionalized β-lactam derivatives for antimicrobial screening.

Benzofuran Annulation

The proximity of the aldehyde and the acetic acid side chain allows for intramolecular cyclization to form benzofuran rings, another privileged scaffold in medicinal chemistry. This transformation often proceeds via dehydration of the carboxylic acid to a ketene, which is then trapped intramolecularly by the formyl group, followed by cycloreversion and expulsion of CO₂.[9] This provides a direct route to 2,3-unsubstituted benzofurans.

Safety and Handling

As a laboratory chemical, (2-formyl-6-methoxyphenoxy)acetic acid should be handled with appropriate care.

  • General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazard Profile: While specific data for this exact isomer is limited, the related compound 2-(2-formyl-5-methoxyphenoxy)acetic acid is classified with GHS warnings indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[10] It is prudent to handle the title compound with similar precautions.

  • Storage: Store in a cool, dry place, tightly sealed, and under an inert atmosphere like nitrogen is recommended for long-term stability.[5]

Conclusion

(2-formyl-6-methoxyphenoxy)acetic acid is more than a simple organic molecule; it is a highly versatile and powerful building block. Its well-defined structure, accessible synthesis, and strategically placed reactive handles make it an asset for synthetic chemists. Its demonstrated utility as a precursor to medicinally relevant scaffolds like β-lactams and benzofurans underscores its potential in drug discovery programs and the broader field of organic synthesis.

References

An In-depth Technical Guide to 2-(2-Formyl-6-methoxyphenoxy)acetic Acid: Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the known physical and chemical properties of 2-(2-Formyl-6-methoxyphenoxy)acetic acid. It further outlines detailed experimental protocols for its characterization and discusses its reactivity and potential applications based on current scientific understanding.

Introduction

This compound, a substituted phenoxyacetic acid derivative, presents a unique molecular architecture incorporating a reactive aldehyde, a methoxy group, and a carboxylic acid moiety. This combination of functional groups suggests a versatile chemical profile with potential applications in organic synthesis and as a scaffold in medicinal chemistry. Understanding its fundamental physical and chemical properties is paramount for its effective utilization in research and development. This guide synthesizes available data and provides a framework for its experimental characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in any scientific endeavor. This section details the key identifiers and characteristics of this compound.

Identification and General Properties
PropertyValueSource(s)
Chemical Name This compound[1][2][3]
CAS Number 40359-30-6[1][2][3]
Molecular Formula C₁₀H₁₀O₅[1][4]
Molecular Weight 210.18 g/mol [1][4]
Appearance White solid[5]
Thermal Properties

Melting Point: A melting point of 111-113 °C has been reported for this compound. This relatively sharp melting range suggests a good degree of purity for the synthesized compound.

Solubility Profile

The solubility of this compound is dictated by the interplay of its polar carboxylic acid and ether functionalities and its nonpolar aromatic ring.

  • Water: Based on the general solubility of phenoxyacetic acids, it is expected to have limited solubility in cold water.[7]

  • Organic Solvents: It is predicted to be more soluble in polar organic solvents such as ethanol, diethyl ether, and acetone.[7]

  • Aqueous Base: Due to the acidic nature of the carboxylic acid group, its solubility is expected to increase significantly in aqueous alkaline solutions (e.g., 5% sodium hydroxide, 5% sodium bicarbonate) through the formation of the corresponding carboxylate salt.[8][9]

  • Aqueous Acid: Solubility in acidic solutions (e.g., 5% hydrochloric acid) is expected to be low.[9]

A standardized experimental protocol for determining the solubility of an organic acid is provided in Section 3.1.

Acidity (pKa)

The pKa value is a critical parameter that influences the ionization state of the molecule at a given pH, which in turn affects its biological activity and pharmacokinetic properties. An experimental pKa for this compound has not been reported. However, the pKa of the parent compound, phenoxyacetic acid, is approximately 3.12.[10] The electron-withdrawing nature of the ortho-formyl group is expected to increase the acidity of the carboxylic acid, thus lowering the pKa value. Conversely, the electron-donating methoxy group may have a slight counteracting effect. Therefore, the pKa of the title compound is predicted to be slightly lower than 3.12.

For an accurate determination, an experimental approach such as potentiometric titration is recommended. A detailed protocol for this procedure is outlined in Section 3.2.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of chemical identity. This section provides the available and expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆): The following proton NMR data has been reported:

  • δ 10.53 (s, 1H): Aldehydic proton (CHO).

  • δ 7.38 (d, J=8.2 Hz, 1H), 7.28 (dd, J=7.7, 1.1 Hz, 1H), 7.20 (t, J=7.9 Hz, 1H): Aromatic protons.

  • δ 4.79 (s, 2H): Methylene protons of the acetic acid moiety (-OCH₂COOH).

  • δ 3.87 (s, 3H): Methoxyl protons (-OCH₃).

¹³C NMR: While specific ¹³C NMR data for the title compound is not available, the expected chemical shifts can be inferred from the structure and data for related compounds. Key expected signals include:

  • ~190 ppm: Aldehydic carbonyl carbon.

  • ~170 ppm: Carboxylic acid carbonyl carbon.

  • Aromatic carbons: In the range of 110-160 ppm.

  • ~65 ppm: Methylene carbon of the acetic acid moiety.

  • ~56 ppm: Methoxyl carbon.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. However, the characteristic absorption bands for its functional groups are well-established:

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3500-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[11]

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching absorptions are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.[12]

  • C=O Stretch (Aldehyde and Carboxylic Acid): Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch for an aromatic acid typically appears between 1710-1680 cm⁻¹.[11] The aldehyde C=O stretch, being conjugated with the aromatic ring, is expected around 1705 cm⁻¹.[13]

  • C-O Stretch (Ether and Carboxylic Acid): Strong C-O stretching bands are expected in the region of 1320-1000 cm⁻¹.[11]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. For this compound (C₁₀H₁₀O₅), the expected exact mass for the molecular ion [M]⁺ is 210.0528 Da.

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the fragmentation of phenoxyacetic acids often involves the loss of the carboxymethyl group or parts of it.[14] Common fragmentation pathways for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[14] For aromatic aldehydes, cleavage of the formyl group (CHO, M-29) is a characteristic fragmentation. Therefore, the mass spectrum of the title compound is expected to show fragments corresponding to these losses, providing valuable structural information.

Experimental Protocols

This section provides detailed, step-by-step methodologies for determining key physicochemical properties of this compound.

Determination of Solubility

This protocol provides a systematic approach to qualitatively assess the solubility of the compound in various solvents.

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer

  • Solvents: Deionized water, Diethyl ether, 5% (w/v) Sodium Hydroxide (NaOH) solution, 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution, 5% (v/v) Hydrochloric Acid (HCl) solution.

Procedure:

  • Water Solubility: a. Place approximately 25 mg of the compound into a small test tube. b. Add 0.75 mL of deionized water in small portions, vortexing after each addition. c. Observe if the solid dissolves completely. If soluble, proceed to test with litmus paper to determine if the solution is acidic.[9][15]

  • Ether Solubility (if water-soluble): a. Place approximately 25 mg of the compound into a separate test tube. b. Add 0.75 mL of diethyl ether and vortex. Observe for complete dissolution.[9]

  • Aqueous Base Solubility (if water-insoluble): a. Place approximately 25 mg of the compound into a test tube. b. Add 0.75 mL of 5% NaOH solution in portions, vortexing thoroughly. Observe for dissolution.[9] c. Repeat in a separate test tube using 5% NaHCO₃ solution. A positive result indicates a relatively strong organic acid.[9]

  • Aqueous Acid Solubility (if water-insoluble): a. Place approximately 25 mg of the compound into a test tube. b. Add 0.75 mL of 5% HCl solution in portions, vortexing well. Observe for any change in solubility.[9]

G cluster_0 Solubility Determination Workflow start Start with Sample water Test Water Solubility start->water litmus Test with Litmus Paper water->litmus Soluble base Test 5% NaOH / NaHCO3 Solubility water->base Insoluble ether Test Ether Solubility litmus->ether end End ether->end acid Test 5% HCl Solubility base->acid Insoluble base->end Soluble acid->end Insoluble acid->end Soluble

Caption: Workflow for the systematic determination of solubility.

Determination of pKa by Potentiometric Titration

This method allows for the precise determination of the acid dissociation constant.

Materials:

  • This compound (accurately weighed)

  • Standardized 0.1 M NaOH solution

  • Calibrated pH meter with a suitable electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

  • Deionized water (CO₂-free)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a known volume of deionized water to create a solution of approximately 0.01 M. Gentle warming may be required to aid dissolution, followed by cooling to room temperature.[16]

  • Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer, add a stir bar, and immerse the pH electrode.

  • Titration: a. Record the initial pH of the solution. b. Add the standardized NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL). c. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[17] d. Continue the titration well past the equivalence point (the point of the most rapid pH change).

  • Data Analysis: a. Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). b. Determine the equivalence point volume (Veq) from the inflection point of the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the average volume. c. The pKa is the pH at the half-equivalence point (Veq/2).[16][18]

G cluster_1 pKa Determination by Potentiometric Titration prep Prepare 0.01M Solution of Acid setup Setup Titration Apparatus prep->setup titrate Titrate with 0.1M NaOH setup->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot determine_veq Determine Equivalence Point (Veq) plot->determine_veq determine_pka pKa = pH at Veq/2 determine_veq->determine_pka G cluster_2 Synthetic Pathway start 2-Hydroxy-3-methoxybenzaldehyde esterification Williamson Ether Synthesis (Methyl bromoacetate, K2CO3, DMF) start->esterification intermediate Methyl 2-(2-formyl-6-methoxyphenoxy)acetate esterification->intermediate hydrolysis Hydrolysis (NaOH or LiOH, MeOH/H2O) intermediate->hydrolysis acidification Acidification (HCl) hydrolysis->acidification product This compound acidification->product

References

The Solubility Profile of 2-(2-Formyl-6-methoxyphenoxy)acetic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of Solubility

In the realm of drug discovery, materials science, and synthetic chemistry, the solubility of a compound is a critical physicochemical parameter that governs its behavior, bioavailability, and applications. 2-(2-Formyl-6-methoxyphenoxy)acetic acid, a molecule of interest for its potential applications in organic synthesis and medicinal chemistry, possesses a unique combination of functional groups—a carboxylic acid, an aldehyde, an ether, and an aromatic ring. This structural complexity dictates its interactions with various solvents, making a thorough understanding of its solubility essential for its effective use in research and development.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. We will delve into the theoretical principles that underpin its solubility, present qualitative and estimated quantitative solubility data, and provide a detailed, field-proven experimental protocol for researchers to determine its solubility with precision. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to confidently handle and utilize this compound in their work.

Theoretical Framework: The Molecular Dance of Solute and Solvent

The solubility of a solid in a liquid solvent is the result of a thermodynamic equilibrium between the solid state and the solvated state. This process is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[1] For this compound, several key molecular features influence its solubility in organic solvents:

  • The Carboxyl Group (-COOH): This is the most dominant polar feature of the molecule. The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens).[2] This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). In non-polar solvents, carboxylic acids have a tendency to form hydrogen-bonded dimers, which can influence their solubility.[2]

  • The Aromatic Ring, Aldehyde, and Ether Linkage: The benzene ring contributes a non-polar, hydrophobic character to the molecule.[3] The formyl (-CHO) and methoxy (-OCH₃) groups, along with the ether oxygen, introduce additional sites for dipole-dipole interactions and hydrogen bond acceptance.

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute interactions in the crystal lattice and the energy released upon the formation of solute-solvent interactions.

Solubility Profile: A Quantitative and Qualitative Overview

While specific quantitative solubility data for this compound is not extensively reported in the literature, we can infer its solubility based on its structural similarity to other aromatic carboxylic acids and qualitative observations from synthetic procedures.

Qualitative Observations:

  • High Solubility in Polar Aprotic Solvents: Synthetic procedures involving this compound and related compounds frequently utilize solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4][5] This indicates that the compound is highly soluble in these polar aprotic solvents, which are excellent at solvating both the polar carboxylic acid group and the aromatic backbone.

  • Moderate to Good Solubility in Polar Protic Solvents: The ability to form hydrogen bonds suggests good solubility in alcohols like methanol and ethanol.

  • Moderate Solubility in Less Polar Solvents: Solvents like ethyl acetate and dichloromethane, which have moderate polarity, are expected to be reasonable solvents, particularly for dissolving the compound during reaction workups.[4]

  • Low Solubility in Non-Polar Solvents: Due to the dominant polar functional groups, the solubility in non-polar solvents such as hexane and toluene is expected to be low.

Estimated Solubility Data:

The following table provides an estimated solubility profile for this compound at ambient temperature (approximately 20-25°C). These estimations are based on data for structurally analogous compounds like phenoxyacetic acid and benzoic acid derivatives, and general principles of solubility.[6][7] For precise quantitative work, experimental determination is strongly recommended.

SolventSolvent TypePolarity IndexEstimated Solubility Category
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Very Soluble
N,N-Dimethylformamide (DMF)Polar Aprotic6.4Very Soluble
MethanolPolar Protic5.1Soluble
EthanolPolar Protic4.3Soluble
AcetonePolar Aprotic5.1Moderately Soluble
Ethyl AcetateModerately Polar4.4Sparingly Soluble
Dichloromethane (DCM)Moderately Polar3.1Sparingly Soluble
TolueneNon-Polar2.4Slightly Soluble
HexaneNon-Polar0.1Insoluble

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal equilibrium method, a robust and widely used technique for determining the solubility of a solid compound in a solvent.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep_compound 1. Prepare Saturated Solution (Excess Solute + Solvent) prep_vial 2. Seal and Equilibrate (Constant Temperature Bath) prep_compound->prep_vial Incubate analysis_sample 3. Sample Supernatant prep_vial->analysis_sample After Equilibrium analysis_filter 4. Filter (Syringe Filter) analysis_sample->analysis_filter analysis_dilute 5. Dilute Sample analysis_filter->analysis_dilute analysis_measure 6. Quantify Concentration (e.g., HPLC-UV, Gravimetric) analysis_dilute->analysis_measure calc_solubility 7. Calculate Solubility (mg/mL or mol/L) analysis_measure->calc_solubility

Caption: Workflow for isothermal equilibrium solubility determination.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other sealable glass containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Constant temperature water bath or incubator

  • Analytical balance (readable to at least 0.1 mg)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer, or drying oven for gravimetric analysis)

Protocol
  • Preparation of Saturated Solutions: a. Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved. b. Add a known volume or mass of the chosen solvent to the vial. c. Securely cap the vial to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. Preliminary experiments can determine the minimum time required to reach a plateau in concentration.

  • Sampling: a. After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a sample of the clear supernatant using a syringe.

  • Filtration: a. Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Gravimetric Method (for non-volatile solutes and volatile solvents): i. Accurately weigh the vial containing the filtered solution. ii. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute. iii. Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid. iv. Calculate the solubility in mg/mL or g/L.

    • Chromatographic Method (e.g., HPLC-UV): i. Prepare a series of standard solutions of known concentrations of this compound in the same solvent. ii. Generate a calibration curve by plotting the chromatographic peak area against the concentration of the standard solutions. iii. Accurately dilute the filtered sample solution to a concentration that falls within the linear range of the calibration curve. iv. Analyze the diluted sample by HPLC and determine its concentration from the calibration curve. v. Calculate the original solubility, accounting for the dilution factor.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following checks should be integrated into the protocol:

  • Time to Equilibrium: Perform a time-course study (e.g., sampling at 12, 24, 48, and 72 hours) to confirm that the measured concentration does not change significantly after a certain point, indicating that equilibrium has been reached.

  • Solid Phase Analysis: After the experiment, analyze the remaining solid (e.g., by melting point or spectroscopy) to ensure that no degradation or polymorphism has occurred during the equilibration period.

  • Triplicate Measurements: Conduct all solubility determinations in at least triplicate to assess the precision of the measurements.

Molecular Interactions and Solubility: A Deeper Dive

The varying solubility of this compound across different solvent classes can be visualized through the lens of its molecular interactions.

molecular_interactions cluster_solute This compound cluster_solvents Solvent Interactions cluster_polar_protic Polar Protic (e.g., Methanol) cluster_polar_aprotic Polar Aprotic (e.g., DMSO) cluster_nonpolar Non-Polar (e.g., Hexane) solute Solute Molecule pp_solvent Solvent (H-bond donor/acceptor) solute->pp_solvent Strong H-Bonding (donor & acceptor) pa_solvent Solvent (H-bond acceptor, Dipole) solute->pa_solvent H-Bonding (acceptor) & Strong Dipole-Dipole np_solvent Solvent (van der Waals) solute->np_solvent Weak van der Waals

Caption: Dominant intermolecular forces influencing solubility.

Conclusion and Future Perspectives

This guide has provided a comprehensive examination of the solubility of this compound in organic solvents, blending theoretical principles with practical, actionable protocols. The molecule's structural features, particularly its carboxylic acid group, lead to high solubility in polar solvents like DMSO and DMF, and moderate to good solubility in alcohols. For applications requiring precise concentration control, the provided experimental protocol offers a reliable method for quantitative solubility determination. As research into this and related compounds progresses, a deeper understanding of their physicochemical properties will undoubtedly pave the way for new innovations in science and technology.

References

Spectroscopic Elucidation of 2-(2-Formyl-6-methoxyphenoxy)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Molecular Structure

2-(2-Formyl-6-methoxyphenoxy)acetic acid is a multifunctional aromatic compound featuring a 1,2,3-trisubstituted benzene ring. The core structure comprises a salicylic aldehyde moiety ether-linked to an acetic acid group, with an additional methoxy substituent. This unique arrangement of an aldehyde, a carboxylic acid, an ether, and a methoxy group on a phenyl ring dictates a distinct spectroscopic fingerprint.

Understanding these spectral characteristics is paramount for verifying synthesis, assessing purity, and elucidating its role in chemical reactions. Given the absence of published spectra, this guide will leverage data from the closely related and well-characterized compound, 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid , to provide a robust predictive analysis.[3]

Molecular Structure Analysis

The key to predicting the spectroscopic output lies in understanding the electronic environment of each atom within the molecule.

Caption: Molecular structure of the target compound.

  • Aromatic System: The benzene ring is trisubstituted at positions 1, 2, and 6. The substituents have competing electronic effects:

    • -CHO (Formyl): A strong electron-withdrawing group (EWG) that de-shields (moves downfield) the ortho and para protons.

    • -OCH₃ (Methoxy): A strong electron-donating group (EDG) that shields (moves upfield) the ortho and para protons.

    • -OCH₂COOH (Carboxymethoxy): An electron-donating group due to the ether oxygen, but with a slight withdrawing effect from the distant carboxylic acid.

  • Key Protons: There are three distinct aromatic protons (H3, H4, H5), one aldehyde proton, a methylene group (-CH₂-), a methoxy group (-CH₃), and a carboxylic acid proton (-COOH).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and electronic environment of hydrogen atoms in a molecule.

Reference Analysis: ¹H NMR of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid

To establish a baseline, we first examine the published ¹H NMR data for the structural analogue, 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid, which was recorded in CDCl₃ at 400 MHz.[3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
9.89Singlet (s)1HAldehyde (-CHO)Strong de-shielding by the carbonyl group places this proton far downfield.[4][5]
7.16Singlet (s)2HAromatic (H-2, H-6)Symmetrical substitution makes these two protons chemically equivalent.
4.69Singlet (s)2HMethylene (-OCH₂COOH)Adjacent to an electronegative oxygen, appears as a singlet as there are no adjacent protons.
3.98Singlet (s)6HMethoxy (-OCH₃)Two equivalent methoxy groups, shielded by oxygen.
Predicted ¹H NMR Spectrum for this compound

By adjusting for the structural differences (moving the formyl group to the ortho position and removing one methoxy group), we can predict the spectrum for our target compound. The loss of symmetry is the most critical change.

Predicted Shift (δ, ppm)Predicted MultiplicityIntegrationAssignmentRationale & Comparison
~13.0 Broad Singlet (br s)1HCarboxylic Acid (-COOH)This highly deshielded proton is often very broad and may be difficult to observe.[6][7] Its presence is solvent and concentration-dependent.
~10.4 Singlet (s)1HAldehyde (-CHO)Similar to the analogue, this proton will be significantly downfield due to the carbonyl's deshielding effect.[4][8]
~7.6-7.8 Doublet of Doublets (dd)1HAromatic (H-3 or H-5)The aromatic protons are now non-equivalent. This proton will be ortho to the strongly electron-withdrawing formyl group, causing a significant downfield shift.
~7.2-7.4 Triplet (t)1HAromatic (H-4)This proton is para to the formyl group and ortho to two ether-linked oxygens. It will likely appear as a triplet due to coupling with H-3 and H-5.
~7.0-7.2 Doublet of Doublets (dd)1HAromatic (H-5 or H-3)This proton is ortho to the electron-donating methoxy group and will be the most upfield of the aromatic signals.
~4.8 Singlet (s)2HMethylene (-OCH₂COOH)The chemical environment is similar to the analogue, so a similar chemical shift is expected.
~3.9 Singlet (s)3HMethoxy (-OCH₃)The single methoxy group should appear in a typical region for anisole-type protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a count of the unique carbon environments in a molecule and information about their functional group identity.

Reference Analysis: ¹³C NMR of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid

The published ¹³C NMR data for the analogue provides a robust framework for our prediction (recorded in CDCl₃ at 100 MHz).[3]

Chemical Shift (δ, ppm)AssignmentRationale
190.5Aldehyde Carbonyl (C=O)Carbonyl carbons are highly deshielded and appear far downfield.[9]
170.2Carboxylic Acid Carbonyl (C=O)Also highly deshielded, but typically slightly upfield from aldehyde/ketone carbons.[6][7]
152.6Aromatic C-3, C-5Carbons attached to the electron-donating methoxy groups.
141.1Aromatic C-4Carbon attached to the electron-withdrawing formyl group.
132.9Aromatic C-1Quaternary carbon attached to the carboxymethoxy group.
106.6Aromatic C-2, C-6Shielded by the ortho- and para-directing methoxy groups.
70.3Methylene Carbon (-OCH₂)Carbon adjacent to an electronegative oxygen.
56.6Methoxy Carbons (-OCH₃)Typical chemical shift for methoxy carbons on an aromatic ring.[10][11]
Predicted ¹³C NMR Spectrum for this compound

The loss of symmetry means all 10 carbons in the target molecule are expected to be unique, resulting in 10 distinct signals.

Predicted Shift (δ, ppm)AssignmentRationale & Comparison
~191 Aldehyde Carbonyl (C=O)Expected in a similar region to the analogue.
~171 Carboxylic Acid Carbonyl (C=O)Expected in a similar region to the analogue.
~155-160 Aromatic C-1 or C-6The two carbons bonded to ether oxygens will be the most downfield of the ring carbons.[12]
~148-152 Aromatic C-6 or C-1The second of the two carbons bonded to ether oxygens.
~135 Aromatic C-4The para-carbon to the formyl group will be deshielded.
~125 Aromatic C-2The quaternary carbon bearing the formyl group.
~120-123 Aromatic C-3 or C-5Aromatic CH carbon.
~115-118 Aromatic C-5 or C-3The second aromatic CH carbon.
~65-70 Methylene Carbon (-OCH₂)Similar environment to the analogue.
~56 Methoxy Carbon (-OCH₃)Typical shift for an aromatic methoxy carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

General Principles and Expected Absorptions

The IR spectrum of this compound will be dominated by the strong absorptions from its carbonyl and hydroxyl groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3300-2500 O-H stretchCarboxylic AcidVery broad and strong, characteristic of H-bonded dimers.[6][7]
~2850, ~2750 C-H stretchAldehydeTwo weak to medium bands (Fermi doublets) are characteristic for an aldehyde C-H stretch.
~1730-1700 C=O stretchCarboxylic AcidStrong and sharp absorption. Dimerization can lower this frequency.[7]
~1700-1680 C=O stretchAromatic AldehydeStrong and sharp. Conjugation with the aromatic ring lowers the frequency compared to an aliphatic aldehyde.
~1600, ~1475 C=C stretchAromatic RingTwo or more medium to strong bands.
~1250, ~1050 C-O stretchEther & AcidStrong absorptions corresponding to the aryl-alkyl ether and the C-O of the carboxylic acid.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A reliable method for obtaining an IR spectrum of a solid sample.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Pressure Application: Lower the press arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.

  • Background Scan: Run a background spectrum of the empty, clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software, yielding the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

FTIR_Workflow A Place Sample on ATR Crystal B Apply Pressure A->B D Collect Sample Spectrum B->D C Collect Background Spectrum (Clean Crystal) E Process Data (Ratio Sample/Background) C->E D->E F Final IR Spectrum E->F

Caption: Standard workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation analysis, valuable structural information.

Predicted Molecular Ion and Isotopic Pattern

The molecular formula is C₁₀H₁₀O₅.

  • Monoisotopic Mass: 210.0528 Da.[2]

  • Electrospray Ionization (ESI): This is a soft ionization technique suitable for this molecule.

    • Positive Mode [M+H]⁺: Expected at m/z 211.0601.

    • Positive Mode [M+Na]⁺: Expected at m/z 233.0420.

    • Negative Mode [M-H]⁻: Expected at m/z 209.0455.[2][11]

Predicted Fragmentation Pathways

In tandem MS (MS/MS), the molecular ion is fragmented to reveal structural motifs. Key fragmentation reactions for phenoxyacetic acids involve cleavage of the ether bond and losses from the carboxylic acid group.[6][13]

  • Loss of COOH (decarboxylation): A common fragmentation for carboxylic acids, leading to a loss of 45 Da.

    • [M-H]⁻ → [M-H - CO₂]⁻ (m/z 165.05)

  • Loss of the Acetic Acid Moiety: Cleavage of the ether C-O bond.

    • [M+H]⁺ → Loss of CH₂COOH (59 Da) → Fragment at m/z 152.

  • Fragmentation of the Aldehyde: Loss of CO (28 Da) from the benzoyl cation fragment is a characteristic pathway.[14][15]

MS_Fragmentation Parent [M-H]⁻ m/z 209.05 Frag1 [M-H - CO₂]⁻ m/z 165.05 Parent->Frag1 - CO₂ (44 Da) Frag2 [M-H - CH₂CO₂]⁻ m/z 151.04 Parent->Frag2 - CH₂CO₂ (58 Da)

Caption: Predicted major fragmentation pathways in negative ion mode MS.

Conclusion

While direct experimental data for this compound remains elusive in the public domain, a robust and scientifically rigorous spectroscopic profile can be constructed. Through the principles of NMR, IR, and MS, and by leveraging validated data from a close structural analogue, we have established a detailed set of expected spectral characteristics. The key identifiers for this molecule will be the unique pattern of three non-equivalent aromatic protons in ¹H NMR, the presence of 10 distinct signals in the ¹³C NMR spectrum, the characteristic broad O-H and dual C=O stretches in the IR spectrum, and a molecular ion peak at m/z 211 [M+H]⁺ with predictable fragmentation patterns in mass spectrometry. This guide provides researchers with the necessary framework to confidently identify and characterize this compound.

References

A Technical Guide to the Applications of 2-Formyl-6-methoxyphenoxyacetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Organic Chemist

In the ever-evolving landscape of organic synthesis, the strategic deployment of multifunctional building blocks is paramount to the efficient construction of complex molecular architectures. This guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth exploration of 2-formyl-6-methoxyphenoxyacetic acid, a versatile precursor with significant potential in the synthesis of heterocyclic compounds. We will delve into its synthesis, key reactivity, and applications, with a focus on the underlying mechanistic principles that govern its transformations. The protocols and insights presented herein are designed to be a practical resource for the discerning chemist seeking to leverage this reagent in their synthetic endeavors.

Synthesis and Molecular Characteristics

2-Formyl-6-methoxyphenoxyacetic acid is a bifunctional molecule featuring a reactive aldehyde, a carboxylic acid, and an electron-rich aromatic ring. This unique combination of functional groups allows for a variety of intramolecular transformations, making it a valuable starting material for the synthesis of fused heterocyclic systems.

Synthetic Approach: Williamson Ether Synthesis

The most common and straightforward method for the synthesis of 2-formyl-6-methoxyphenoxyacetic acid and its derivatives is the Williamson ether synthesis. This reaction involves the O-alkylation of a substituted salicylaldehyde with a haloacetic acid or its ester.

A general procedure for the synthesis of related 2-(2-formylphenoxy)acetic acids involves the reaction of the corresponding 2-hydroxybenzaldehyde with methyl bromoacetate in the presence of a base like potassium carbonate, followed by hydrolysis of the resulting ester.[1] For the synthesis of the title compound, 2-hydroxy-6-methoxybenzaldehyde would be the appropriate starting material.

Experimental Protocol: Synthesis of 2-(2-Formylphenoxy)acetic Acids (General Method) [1]

  • To a solution of the appropriate 2-hydroxybenzaldehyde (10 mmol) in freshly distilled dimethylformamide (DMF, 50 mL), add methyl bromoacetate (1.99 g, 13 mmol) and potassium carbonate (2.76 g, 20 mmol).

  • Heat the reaction mixture at 80 °C for 4 hours.

  • After cooling to room temperature, add ethyl acetate (200 mL) and wash the organic layer with brine (3 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., treatment with lithium hydroxide in a mixture of THF and water).

Structural and Physicochemical Properties

The molecular structure of 2-formyl-6-methoxyphenoxyacetic acid (C₁₀H₁₀O₅) imparts it with specific reactivity. The ortho relationship of the formyl group and the phenoxyacetic acid side chain is crucial for its application in intramolecular cyclization reactions.

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₅PubChem
Molecular Weight210.18 g/mol PubChem
CAS Number40359-30-6ChemicalBook[2]

Core Application: Synthesis of Benzofurans via Perkin Cyclization

A significant application of 2-formyl-6-methoxyphenoxyacetic acid and its derivatives is in the synthesis of substituted benzofurans. The Perkin reaction, traditionally used for the synthesis of cinnamic acids, can be adapted for an intramolecular cyclization to form the benzofuran ring system.

Mechanistic Insights

The cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids under Perkin conditions (acetic anhydride and a weak base like sodium acetate) is believed to proceed through a [2+2] cycloaddition mechanism.[3][4] The reaction is initiated by the formation of a mixed anhydride from the carboxylic acid and acetic anhydride. This is followed by an intramolecular aldol-type condensation between the enolate of the mixed anhydride and the aldehyde, leading to a lactone intermediate. Subsequent elimination of water and acetic acid yields the benzofuran ring.

For 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acids, this cyclization has been shown to produce 2-alkyl-7-methoxy-5-nitrobenzo[b]furans.[3] By analogy, 2-formyl-6-methoxyphenoxyacetic acid is expected to yield 7-methoxybenzo[b]furan.

Perkin_Cyclization cluster_0 Perkin Cyclization of 2-Formyl-6-methoxyphenoxyacetic Acid A 2-Formyl-6-methoxyphenoxyacetic Acid B Mixed Anhydride Intermediate A->B + Ac₂O C Intramolecular Aldol Adduct B->C Intramolecular Aldol Condensation D Lactone Intermediate C->D Lactonization E 7-Methoxybenzo[b]furan D->E Elimination of H₂O & AcOH Ac2O Acetic Anhydride NaOAc Sodium Acetate Photochemical_Cyclization cluster_1 Photochemical Cyclization Pathways Start 2-Formyl-6-methoxyphenoxyacetic Acid Excited Excited State (n,π*) Start->Excited hν (365 nm) Biradical Biradical Intermediate Excited->Biradical Intramolecular H-abstraction Chromanone Hydroxychromanone Derivative Biradical->Chromanone Radical Cyclization (Path A) Benzofuranone Benzofuranone Derivative Biradical->Benzofuranone Radical Cyclization (Path B)

References

A Technical Guide to the Reactivity of the Formyl Group in 2-(2-Formyl-6-methoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the formyl group in 2-(2-Formyl-6-methoxyphenoxy)acetic acid. This molecule, a derivative of o-vanillin, presents a unique chemical scaffold where the aldehyde's reactivity is modulated by the presence of an ortho-methoxy group and a phenoxyacetic acid moiety. Understanding these influences is critical for its strategic utilization in the synthesis of complex organic molecules, including novel pharmaceutical agents. This document will explore the electronic and steric effects governing the formyl group's behavior and provide detailed protocols for key synthetic transformations, including nucleophilic additions, reductive amination, olefinations, and intramolecular cyclizations.

Introduction: A Molecule of Tuned Reactivity

This compound is a polysubstituted aromatic aldehyde with significant potential as a building block in organic synthesis. Its structure, featuring a formyl group flanked by a methoxy group and an ether-linked acetic acid, creates a nuanced electronic and steric environment that dictates the reactivity of the aldehyde. The interplay of these substituents allows for selective transformations, making it a valuable intermediate in medicinal chemistry and materials science. This guide will dissect the factors influencing the formyl group's reactivity and provide practical, field-proven methodologies for its derivatization.

Structural and Electronic Landscape

The reactivity of the formyl group in this compound is a direct consequence of the electronic and steric contributions of its neighboring substituents.

  • Ortho-Methoxy Group: The methoxy group at the C6 position is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect dominates, leading to an overall increase in electron density on the aromatic ring. This has two key consequences for the formyl group:

    • Reduced Electrophilicity: The increased electron density on the ring is partially delocalized onto the carbonyl carbon of the formyl group, making it less electrophilic and thus less reactive towards nucleophiles compared to unsubstituted benzaldehyde.

    • Steric Hindrance: The physical presence of the methoxy group in the ortho position sterically hinders the approach of bulky nucleophiles to the carbonyl carbon.

  • Phenoxyacetic Acid Moiety: The 2-phenoxyacetic acid group also influences the formyl group's reactivity, albeit to a lesser extent than the ortho-methoxy group.

    • Inductive Effect: The ether oxygen is electron-withdrawing (-I effect), which can slightly increase the electrophilicity of the aromatic ring and, consequently, the formyl group.

    • Intramolecular Interactions: The carboxylic acid group introduces the possibility of intramolecular hydrogen bonding or catalysis, which can influence reaction pathways and stereochemical outcomes. Under basic conditions, the carboxylate anion can act as an internal base or nucleophile.

The following diagram illustrates the key structural features influencing the reactivity of the formyl group.

Caption: Key structural features influencing formyl group reactivity.

Key Synthetic Transformations of the Formyl Group

The unique electronic and steric environment of this compound allows for a range of selective transformations. This section provides detailed protocols for several key reactions.

Nucleophilic Addition Reactions

The formyl group readily undergoes nucleophilic addition. However, the reduced electrophilicity necessitates careful selection of reaction conditions.

The addition of organometallic reagents provides access to secondary alcohols. Due to the presence of the acidic carboxylic acid proton, at least two equivalents of the organometallic reagent are required.

Experimental Protocol: Synthesis of 2-(2-(1-hydroxyethyl)-6-methoxyphenoxy)acetic acid

  • Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq). Dissolve the starting material in anhydrous tetrahydrofuran (THF, 10 mL per mmol of substrate).

  • Reaction: Cool the solution to 0 °C in an ice-water bath. Add methylmagnesium bromide (3.0 M in diethyl ether, 2.2 eq) dropwise via syringe over 15 minutes.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Reductive Amination

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines. The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ.

Experimental Protocol: Synthesis of 2-(2-((benzylamino)methyl)-6-methoxyphenoxy)acetic acid

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in methanol (5 mL per mmol of aldehyde). Add acetic acid (0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise over 10 minutes.

  • Stirring: Allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Work-up: Quench the reaction by the dropwise addition of 1 M HCl until the pH is ~7.

  • Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.[1][2]

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes. The reaction of this compound with a phosphorus ylide can be used to introduce a variety of substituted vinyl groups.

Experimental Protocol: Synthesis of 2-(2-(2-phenylethenyl)-6-methoxyphenoxy)acetic acid

  • Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq). Add anhydrous THF (10 mL per mmol). Cool the suspension to 0 °C and slowly add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise. A deep red or orange color indicates ylide formation. Stir at 0 °C for 1 hour.[3][4]

  • Reaction with Aldehyde: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Slowly add this solution to the ylide suspension at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3 x volume of THF).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[5]

Aldol Condensation

Due to the absence of α-hydrogens, this compound can act as the electrophilic partner in a crossed aldol or Claisen-Schmidt condensation with an enolizable ketone or aldehyde.

Experimental Protocol: Claisen-Schmidt Condensation with Acetophenone

  • Reaction Setup: In a 50 mL flask, dissolve this compound (1.0 eq) and acetophenone (1.1 eq) in ethanol (10 mL).

  • Base Addition: While stirring, add a 20% aqueous solution of sodium hydroxide dropwise until the solution becomes cloudy or a precipitate forms.

  • Reaction: Stir the mixture at room temperature for 2-3 hours.

  • Work-up: Add ice-cold water (20 mL) and acidify with 2 M HCl to a neutral pH.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be recrystallized from ethanol.[6][7]

Cannizzaro Reaction

In the presence of a strong base, this compound, lacking α-hydrogens, can undergo a Cannizzaro reaction, disproportionating to the corresponding alcohol and carboxylic acid.[8][9]

Experimental Protocol: Disproportionation Reaction

  • Reaction: In a flask, dissolve this compound in a 50% aqueous potassium hydroxide solution.

  • Heating: Heat the mixture under reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture and acidify with concentrated HCl.

  • Extraction: Extract the mixture with diethyl ether. The ether layer will contain the alcohol product, while the carboxylic acid salt will remain in the aqueous layer. Further acidification of the aqueous layer will precipitate the dicarboxylic acid.

  • Purification: The separated products can be purified by standard techniques such as crystallization or chromatography.[10][11]

Intramolecular Photocyclization

Derivatives of 2-(2-formylphenoxy)acetic acid have been shown to undergo photocyclization to form hydroxychromanones and benzofuranones when irradiated with UV light in dimethyl sulfoxide (DMSO).[12][13][14] This intramolecular reaction highlights the potential for complex heterocyclic synthesis starting from this scaffold.

Reaction_Workflow cluster_reactions Key Reactions of the Formyl Group cluster_products Product Classes Start This compound Nucleophilic_Addition Nucleophilic Addition (e.g., Grignard) Start->Nucleophilic_Addition Reductive_Amination Reductive Amination Start->Reductive_Amination Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Aldol_Condensation Aldol Condensation Start->Aldol_Condensation Cannizzaro_Reaction Cannizzaro Reaction Start->Cannizzaro_Reaction Photocyclization Intramolecular Photocyclization Start->Photocyclization Secondary_Alcohol Secondary Alcohol Nucleophilic_Addition->Secondary_Alcohol Amine Secondary/Tertiary Amine Reductive_Amination->Amine Alkene Alkene Wittig_Reaction->Alkene Chalcone α,β-Unsaturated Ketone (Chalcone) Aldol_Condensation->Chalcone Alcohol_Acid Alcohol + Dicarboxylic Acid Cannizzaro_Reaction->Alcohol_Acid Heterocycle Hydroxychromanone/ Benzofuranone Photocyclization->Heterocycle

References

A Technical Guide to 2-(2-Formyl-6-methoxyphenoxy)acetic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-(2-Formyl-6-methoxyphenoxy)acetic acid, a key building block for researchers and professionals in drug discovery and synthetic chemistry. This document details commercial sourcing, quality control considerations, and key synthetic applications, ensuring scientific integrity and practical utility.

Introduction: The Synthetic Versatility of a Key Intermediate

This compound, with the CAS number 40359-30-6, is a substituted phenoxyacetic acid derivative. Its unique trifunctional nature, possessing a carboxylic acid, an aldehyde, and a methoxy-substituted aromatic ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The strategic positioning of these functional groups allows for intramolecular cyclization reactions, providing efficient routes to complex molecular scaffolds of interest in medicinal chemistry. This guide will explore the commercial landscape for this reagent and delve into its application in the synthesis of hydroxychromanones and benzofurans.

Commercial Suppliers and Procurement

Sourcing high-quality starting materials is a critical first step in any research endeavor. The following table provides a comparative overview of commercial suppliers for this compound. It is imperative to note that purity and analytical data provided by the supplier should be independently verified upon receipt.

SupplierCAS NumberPurityAvailable QuantitiesNotes
Pi Chemicals 40359-30-695%5g and bulkPricing available upon request.[1]
Alfa Chemistry 40359-30-696%Research and industrialDesigned for research and production.[2]
Zibo Hangyu Biotechnology 40359-30-699%Inquire for quantitiesListed as a fine chemical intermediate.[3]
Angene International 40359-30-6InquireInquireAvailable through various distributors.[4]

This table is not exhaustive and represents a snapshot of available information. Researchers are encouraged to contact suppliers directly for the most current data and to request certificates of analysis.

Quality Control and Analytical Verification

Ensuring the identity and purity of this compound is paramount for reproducible and reliable experimental outcomes. A self-validating system of quality control should be implemented in the laboratory.

Recommended Analytical Techniques

Upon receipt of the compound, a battery of analytical tests should be performed to confirm its structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR should show characteristic peaks for the aldehyde proton, the aromatic protons, the methoxy group, and the methylene protons of the acetic acid moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity. A reversed-phase method can be developed to separate the target compound from any potential impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, the aldehyde C=O stretch, and the aromatic C-O stretch.

The following diagram illustrates a typical workflow for the quality control of incoming this compound.

QC_Workflow cluster_0 Incoming Material cluster_1 Analytical Verification cluster_2 Decision cluster_3 Outcome Material_Receipt Receipt of this compound NMR ¹H and ¹³C NMR Material_Receipt->NMR Structural Confirmation MS HRMS Material_Receipt->MS Molecular Formula Confirmation HPLC Purity Assessment (HPLC) Material_Receipt->HPLC Purity Check FTIR FTIR Analysis Material_Receipt->FTIR Functional Group Confirmation Pass_Fail Pass/Fail Decision NMR->Pass_Fail MS->Pass_Fail HPLC->Pass_Fail FTIR->Pass_Fail Accept Accept for Research Use Pass_Fail->Accept All Specifications Met Reject Reject and Contact Supplier Pass_Fail->Reject Out of Specification

Caption: Quality Control Workflow for Incoming Reagent.

Synthetic Applications and Experimental Protocols

This compound is a versatile precursor for constructing heterocyclic scaffolds. Two prominent applications are detailed below.

Photochemical Synthesis of Hydroxychromanones

Recent research has demonstrated that 2-(2-formylphenoxy)acetic acid and its derivatives can undergo photocyclization to yield hydroxychromanones.[5][6][7] This reaction proceeds efficiently under 365 nm irradiation, with dimethyl sulfoxide (DMSO) being a uniquely effective solvent.[5][7]

Photocyclization_Workflow Start This compound in DMSO Irradiation 365 nm LED Irradiation Start->Irradiation Intermediate Excited State Intermediate Irradiation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Hydroxychromanone Derivative Cyclization->Product

Caption: Photocyclization of 2-(2-formylphenoxy)acetic acids.

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a quartz reaction vessel, dissolve this compound (1.0 equivalent) in anhydrous DMSO to a concentration of 0.05 M.

  • Degassing: Sparge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Irradiation: While stirring, irradiate the solution with a 365 nm LED lamp at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired hydroxychromanone.

Perkin Cyclization for the Synthesis of Benzofurans

The Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids provides a route to 2-alkyl-7-methoxy-5-nitrobenzo[b]furans.[8][9] This reaction is typically carried out in the presence of acetic anhydride and sodium acetate.[9]

Perkin_Cyclization Reactant This compound Reagents + Ac₂O, NaOAc Reactant->Reagents Product Benzofuran Derivative Reagents->Product

References

A Comprehensive Technical Guide to 2-(2-Formyl-6-methoxyphenoxy)acetic Acid and its Analogs: Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of 2-(2-Formyl-6-methoxyphenoxy)acetic acid, a versatile organic compound, and its analogs. While this molecule is a valuable synthetic intermediate, its own biological profile is not extensively documented in publicly available literature. This guide, therefore, focuses on the established synthesis of this class of compounds and extrapolates their potential biological activities by reviewing the known antimicrobial and anticancer properties of structurally related phenoxyacetic acid derivatives. By examining the structure-activity relationships of these analogs, we aim to provide a foundational understanding for future research and development in this area.

Introduction

Phenoxyacetic acid and its derivatives represent a significant class of organic compounds with a broad spectrum of applications, most notably as herbicides and pharmaceuticals.[1] The core structure, characterized by a phenyl ring linked to a carboxylic acid through an ether bond, allows for diverse functionalization, leading to a wide array of biological activities. The subject of this guide, this compound, is a substituted phenoxyacetic acid that holds promise as a key building block in the synthesis of more complex molecules, such as hydroxychromanones and benzofuranones.[2] Its aldehyde and carboxylic acid functionalities offer reactive sites for various chemical transformations.

While direct biological studies on this compound are scarce, the extensive research on its analogs provides a strong basis for predicting its potential therapeutic applications. This guide will synthesize the available information to present a comprehensive overview of its synthesis and potential biological relevance, with a focus on antimicrobial and anticancer activities observed in related compounds.

Synthesis and Characterization

The synthesis of this compound and its analogs is typically achieved through a Williamson ether synthesis. This method involves the reaction of a substituted salicylaldehyde with an alpha-haloacetate in the presence of a base.

General Synthesis Protocol

The following protocol is a general method adapted from the literature for the synthesis of 2-(2-formylphenoxy)acetic acids and can be applied to the synthesis of the title compound.[3]

Reaction Scheme:

G cluster_reagents Reagents & Conditions Salicylaldehyde 2-Hydroxy-3-methoxy- benzaldehyde Ester Methyl 2-(2-formyl- 6-methoxyphenoxy)acetate Salicylaldehyde->Ester + Bromoacetate Methyl Bromoacetate Bromoacetate->Ester Base K2CO3 Base->Ester Solvent DMF Solvent->Ester Temperature 80 °C Temperature->Ester Acid 2-(2-Formyl-6-methoxy- phenoxy)acetic acid Ester->Acid

Caption: General synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the corresponding 2-hydroxybenzaldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde) (10 mmol) in freshly distilled dimethylformamide (DMF) (50 mL), add methyl bromoacetate (13 mmol) and potassium carbonate (K2CO3) (20 mmol).[3]

  • Reaction: Heat the mixture at 80 °C with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up (for the ester intermediate): After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water. The crude ester product may precipitate and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification (of the ester): The crude ester can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Hydrolysis to the Acid: The purified ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by treating the ester with a base such as sodium hydroxide or lithium hydroxide in a mixture of tetrahydrofuran (THF) and water, followed by acidification with a dilute acid (e.g., 1N HCl).

  • Final Purification and Characterization: The resulting this compound can be purified by recrystallization from a suitable solvent. The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Analogs

This general protocol can be adapted to synthesize a variety of analogs by using different substituted 2-hydroxybenzaldehydes as starting materials. For example, chloro or difluoro analogs have been synthesized using this methodology.[3]

Potential Biological Activities and Structure-Activity Relationships

While no specific biological activity data for this compound is readily available, the broader class of phenoxyacetic acid derivatives has been extensively studied for various therapeutic applications. The following sections review the antimicrobial and anticancer activities of related compounds to infer the potential of the title compound and its analogs.

Antimicrobial Activity

Phenoxyacetic acid derivatives have shown promise as antimicrobial agents.[1] The introduction of various substituents on the phenyl ring can significantly influence their activity against different bacterial and fungal strains.

Key Findings from Analogs:

  • Azomethine derivatives of 2-formylphenoxyacetic acid have demonstrated good antibacterial activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[4][5]

  • The presence of electron-withdrawing groups, such as halogens, on the phenyl ring of phenoxyacetic acid derivatives has been associated with enhanced antimicrobial activity.[1]

  • For instance, (E)-4-((2-(carboxymethoxy) benzylidene) amino) benzoic acid, synthesized from 2-formylphenoxyacetic acid, showed good antibacterial activity against E. coli.[1]

  • Furthermore, N'-(2-(4-chlorophenoxy)acetyl)-2,3,4,5-tetrafluorobenzohydrazide exhibited good inhibition against pathogenic microbes.[1]

Structure-Activity Relationship (SAR) Insights:

The antimicrobial activity of phenoxyacetic acid derivatives appears to be influenced by the nature and position of substituents on the aromatic ring. The presence of a formyl group, as in the title compound, provides a handle for the synthesis of Schiff bases and other derivatives which have shown significant antimicrobial properties.

SAR_Antimicrobial cluster_substituents Substituent Effects on Antimicrobial Activity Core Phenoxyacetic Acid Core Aromatic Ring Ether Linkage Acetic Acid Moiety Formyl Formyl Group (position 2) - Potential for derivatization (e.g., Schiff bases) Core:f1->Formyl Substitution at C2 Methoxy Methoxy Group (position 6) - Modulates lipophilicity and electronic properties Core:f1->Methoxy Substitution at C6 Halogens Halogens - Generally increase activity Core:f1->Halogens General Substitution Other Other Substituents - Lipophilicity and electronic effects are key Core:f1->Other General Substitution Increased Activity (as derivatives) Increased Activity (as derivatives) Formyl->Increased Activity (as derivatives) Increased Activity Increased Activity Halogens->Increased Activity

Caption: Hypothetical SAR for antimicrobial activity.

Table 1: Antimicrobial Activity of Selected Phenoxyacetic Acid Analogs

CompoundTarget Organism(s)ActivityReference
Azomethine derivatives of 2-formylphenoxyacetic acidS. aureus, E. coliGood antibacterial activity[4][5]
(E)-4-((2-(carboxymethoxy) benzylidene) amino) benzoic acidE. coliGood antibacterial activity[1]
N'-(2-(4-chlorophenoxy)acetyl)-2,3,4,5-tetrafluorobenzohydrazidePathogenic microbesGood inhibition[1]
Anticancer Activity

Several studies have highlighted the potential of phenoxyacetic acid derivatives as anticancer agents.[6][7] The cytotoxic effects of these compounds have been evaluated against various cancer cell lines.

Key Findings from Analogs:

  • Phenoxyacetamide derivatives have shown anticancer activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines.[6]

  • The presence of halogens on the aromatic ring of these derivatives was found to be favorable for anticancer activity.[6]

  • Some styrylchromone derivatives containing a carboxylic acid group have also demonstrated anticancer activity.[8]

  • Biphenylaminoquinoline derivatives with a benzyloxy substituent have shown potent cytotoxicity against various cancer cell lines, including colorectal, prostate, breast, and pancreatic cancer cells.[9]

Structure-Activity Relationship (SAR) Insights:

The anticancer potential of phenoxyacetic acid derivatives is highly dependent on the substitution pattern on the phenyl ring and the nature of the side chain. The presence of bulky and lipophilic groups, as well as halogen atoms, appears to be a common feature in active compounds.

SAR_Anticancer cluster_substituents Substituent Effects on Anticancer Activity Core Phenoxyacetic Acid Core Aromatic Ring Ether Linkage Acetic Acid Moiety Halogens Halogens - Often enhance cytotoxicity Core:f1->Halogens Substitution BulkyGroups Bulky/Lipophilic Groups - Can improve activity Core:f1->BulkyGroups Substitution SideChain Side Chain Modification - Amides and other derivatives show promise Core:f3->SideChain Derivatization Increased Cytotoxicity Increased Cytotoxicity Halogens->Increased Cytotoxicity BulkyGroups->Increased Cytotoxicity Modulated Activity Modulated Activity SideChain->Modulated Activity

Caption: Hypothetical SAR for anticancer activity.

Table 2: Cytotoxic Activity of Selected Phenoxyacetic Acid Analogs

Compound ClassCancer Cell Line(s)ActivityReference
Phenoxyacetamide derivativesMCF-7, SK-N-SHAnticancer activity[6]
Styrylchromone derivatives with carboxylic acidVarious tumor cell linesCytotoxic activity[8]
Biphenylaminoquinoline derivativesSW480, DU145, MDA-MB-231, MiaPaCa-2Potent cytotoxicity[9]

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. While direct biological data on this specific compound is limited, a comprehensive review of its structurally related analogs reveals promising antimicrobial and anticancer activities. The synthetic accessibility of the title compound, coupled with the established biological potential of the phenoxyacetic acid scaffold, makes it an attractive starting point for medicinal chemistry campaigns. Future research should focus on the synthesis of a library of analogs of this compound and the systematic evaluation of their biological activities to establish clear structure-activity relationships. Such studies will be crucial in unlocking the full therapeutic potential of this compound class.

References

Methodological & Application

Synthesis of 2-(2-Formyl-6-methoxyphenoxy)acetic acid from o-vanillin

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of 2-(2-Formyl-6-methoxyphenoxy)acetic Acid: A Modular Approach from o-Vanillin

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science.[1][2] The protocol leverages o-vanillin, an abundant and cost-effective starting material derived from lignin. The synthesis is presented as a robust two-step process: (1) a Williamson ether synthesis to form the intermediate ester, followed by (2) a saponification reaction to yield the final carboxylic acid. This guide is designed for researchers in organic synthesis and drug development, offering detailed protocols, mechanistic insights, and expert commentary to ensure reproducibility and high yields.

Introduction and Strategic Overview

The target molecule, this compound, incorporates a reactive aldehyde, a carboxylic acid, and a methoxy-substituted aromatic ring, making it a versatile precursor for the synthesis of heterocycles and other complex organic structures.[1] The synthetic route described herein is predicated on the classic Williamson ether synthesis, a reliable and high-yielding method for forming ether linkages.[3][4]

The strategy involves the nucleophilic attack of the o-vanillin phenoxide on an electrophilic alkyl halide, in this case, ethyl chloroacetate. The phenolic proton of o-vanillin is sufficiently acidic to be removed by a moderately strong base, generating a phenoxide ion. This ion then participates in a bimolecular nucleophilic substitution (SN2) reaction.[3][5][6] The resulting ester intermediate is then readily hydrolyzed to the desired carboxylic acid product.

Reaction Schematics and Mechanisms

Overall Synthetic Pathway

The two-step synthesis transforms o-vanillin into the target acid.

G oVan o-Vanillin Step1 Step 1: Williamson Ether Synthesis (K2CO3, Acetone, Reflux) oVan->Step1 EtCA Ethyl Chloroacetate EtCA->Step1 Intermediate Ethyl 2-(2-formyl-6- methoxyphenoxy)acetate Step2 Step 2: Saponification (1. NaOH, H2O/EtOH 2. HCl (aq)) Intermediate->Step2 FinalProduct 2-(2-Formyl-6- methoxyphenoxy)acetic acid Step1->Intermediate Step2->FinalProduct

Caption: High-level workflow for the two-step synthesis.

Mechanism 1: Williamson Ether Synthesis (SN2)

This reaction proceeds via a concerted SN2 mechanism. The base (potassium carbonate) deprotonates the phenolic hydroxyl group of o-vanillin to form a potent nucleophile, the phenoxide ion. This ion then performs a backside attack on the carbon atom bearing the chlorine in ethyl chloroacetate, displacing the chloride leaving group.[3][6]

G cluster_step1 Step 1a: Deprotonation cluster_step2 Step 1b: SN2 Attack oVan o-Vanillin (Ar-OH) Phenoxide Phenoxide Nucleophile (Ar-O⁻) oVan->Phenoxide Deprotonation Base K₂CO₃ (Base) Base->Phenoxide EtCA Ethyl Chloroacetate (Cl-CH₂COOEt) TransitionState [SN2 Transition State] EtCA->TransitionState Product Ester Intermediate + KCl TransitionState->Product Inversion of Stereochemistry (not applicable here) Phenoxide_ref Phenoxide (Ar-O⁻) Phenoxide_ref->TransitionState Backside Attack

Caption: The SN2 mechanism of the Williamson ether synthesis.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate (Intermediate)

Rationale: This procedure utilizes potassium carbonate as a base and acetone as the solvent. K₂CO₃ is a safe, easy-to-handle base, while acetone is an excellent polar aprotic solvent that facilitates SN2 reactions and is easily removed post-reaction.[7] The reaction is run under reflux to ensure a sufficient reaction rate.

Materials and Reagents:

  • o-Vanillin (3-hydroxy-2-methoxybenzaldehyde)

  • Ethyl chloroacetate

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Acetone, anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add o-vanillin (10.0 g, 65.7 mmol).

  • Add 100 mL of anhydrous acetone to dissolve the o-vanillin.

  • Add finely powdered anhydrous potassium carbonate (13.6 g, 98.6 mmol, 1.5 eq). The mixture will be a suspension.

  • Add ethyl chloroacetate (8.9 mL, 8.1 g, 66.4 mmol, ~1.0 eq) dropwise to the stirring suspension.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) with vigorous stirring. Maintain reflux for 8-12 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid K₂CO₃ and KCl byproduct and wash the solid cake with a small amount of acetone.

  • Combine the filtrates and remove the acetone using a rotary evaporator.

  • Dissolve the resulting residue in 100 mL of ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly in the next step or purified by column chromatography if necessary.

Part 2: Synthesis of this compound (Final Product)

Rationale: The ester is hydrolyzed to a carboxylate salt using sodium hydroxide in a mixed solvent system (water/ethanol) to ensure solubility. Subsequent acidification with a strong acid, like HCl, protonates the carboxylate, causing the final product to precipitate out of the aqueous solution due to its lower solubility.

Materials and Reagents:

  • Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate (crude from Part 1)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M solution

  • Beaker, magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude ester intermediate (assuming ~65.7 mmol theoretical) in 50 mL of ethanol in a 250 mL beaker.

  • In a separate beaker, prepare a solution of sodium hydroxide (5.2 g, 131 mmol, 2.0 eq) in 50 mL of deionized water.

  • Slowly add the NaOH solution to the stirring ethanolic solution of the ester.

  • Stir the mixture at room temperature for 2-4 hours. The solution should become homogeneous. Monitor the disappearance of the ester spot by TLC.

  • Once the hydrolysis is complete, place the beaker in an ice bath and cool to 0-5°C.

  • While stirring vigorously, slowly add 2M HCl solution dropwise. The product will begin to precipitate as a white or off-white solid. Continue adding HCl until the solution is acidic (pH ~2, check with pH paper).

  • Allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a generous amount of cold deionized water to remove any inorganic salts.

  • Dry the product in a vacuum oven at 50-60°C to a constant weight.

Data Summary and Characterization

Quantitative Data:

Parametero-VanillinEthyl ChloroacetateK₂CO₃Intermediate EsterNaOHFinal Product
Molecular Formula C₈H₈O₃C₄H₇ClO₂K₂CO₃C₁₂H₁₄O₅NaOHC₁₀H₁₀O₅
Molar Mass ( g/mol ) 152.15122.55138.21238.2440.00210.18
Equivalents 1.0~1.0-1.11.5-2.0-
Typical Yield --->90% (crude)->85% (overall)

Expected Characterization Data (Final Product):

  • Appearance: White to off-white crystalline solid.[8]

  • Molecular Formula: C₁₀H₁₀O₅[9][10]

  • Molecular Weight: 210.18 g/mol [10]

  • ¹H NMR (CDCl₃, δ): ~9.9 (s, 1H, -CHO), ~7.2-7.0 (m, 3H, Ar-H), ~4.7 (s, 2H, -O-CH₂-COOH), ~3.9 (s, 3H, -OCH₃). Note: Carboxylic acid proton may be broad or not observed.

  • ¹³C NMR (CDCl₃, δ): ~190 (C=O, aldehyde), ~170 (C=O, acid), ~152, ~141, ~132, ~125, ~115, ~106 (aromatic carbons), ~70 (-O-CH₂-), ~56 (-OCH₃). Note: Chemical shifts are approximate and depend on solvent and concentration.

Troubleshooting and Expert Insights

  • Incomplete Reaction in Step 1: If the reaction stalls, ensure the potassium carbonate is finely powdered and the acetone is anhydrous. Water can hydrolyze the ethyl chloroacetate and deactivate the phenoxide. Adding a catalytic amount of potassium iodide (KI) can sometimes accelerate the reaction through the in-situ formation of the more reactive ethyl iodoacetate.[7]

  • Low Yield in Step 2: The most common cause of yield loss is the incomplete precipitation of the product. Ensure the solution is sufficiently acidic (pH 1-2) and thoroughly chilled. Washing with excessively large volumes of cold water can also lead to minor product loss due to its slight aqueous solubility.

  • Product Purity: The crude product is often of high purity. If further purification is needed, recrystallization from a water/ethanol mixture is a viable option.

  • Alternative Reagents: While potassium carbonate is recommended for its safety and efficiency, stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF can also be used, often resulting in faster reaction times.[7] However, NaH is pyrophoric and requires more stringent handling procedures.

Safety Precautions

  • Ethyl chloroacetate is a lachrymator and is corrosive. Handle only in a well-ventilated fume hood. Wear gloves, safety glasses, and a lab coat.

  • Acetone is highly flammable. Keep away from ignition sources.

  • Sodium hydroxide and hydrochloric acid are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and eye protection. Acid-base neutralization reactions are exothermic.

  • Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.

References

Application Notes & Protocols: A Guide to the Photocatalyst-Free Cyclization of 2-(2-Formylphenoxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the intramolecular photocyclization of 2-(2-formylphenoxy)acetic acid and its derivatives. This catalyst-free transformation, initiated by UV irradiation, offers a direct route to valuable heterocyclic scaffolds such as hydroxychromanones and benzofuranones. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, and discuss the significance of the resulting products in medicinal chemistry and drug development. This guide is intended for researchers, synthetic chemists, and professionals in the pharmaceutical industry seeking to leverage modern photochemical methods for the synthesis of complex molecules.

Introduction: The Power of Light in Heterocyclic Synthesis

The synthesis of heterocyclic compounds remains a cornerstone of organic chemistry, particularly in the development of pharmaceuticals and bioactive molecules. Traditional methods often rely on multi-step sequences, harsh reagents, or expensive transition-metal catalysts. Photochemical reactions, which use light as a "traceless" reagent, represent a sustainable and powerful alternative for constructing complex molecular architectures.[1]

The intramolecular photocyclization of ortho-substituted benzaldehydes, specifically 2-(2-formylphenoxy)acetic acid derivatives, is a prime example of such an elegant transformation.[2][3][4] Upon irradiation with ultraviolet light, these readily accessible starting materials undergo a clean cyclization to form polycyclic structures. A key feature of this reaction is its ability to proceed efficiently without the need for an external photocatalyst or metallic additives, aligning with the principles of green chemistry.[5] Recent studies have shown that this reaction can be directed to selectively produce different classes of compounds, including hydroxychromanones and benzofuranones, by carefully selecting the reaction solvent.[2][3][6] The resulting scaffolds are prevalent in a wide range of biologically active compounds, including those with antitumor, antidepressant, and anti-inflammatory properties, making this photochemical method highly relevant for drug discovery pipelines.[7]

Reaction Mechanism: A Tale of Divergent Radical Pathways

The photocyclization of 2-(2-formylphenoxy)acetic acid derivatives is initiated by the absorption of a photon by the aromatic aldehyde chromophore. The choice of solvent is critical and dictates the subsequent reaction pathway.

Core Mechanistic Steps:

  • Photoexcitation: The process begins with the irradiation of the substrate at a specific wavelength (typically 365 nm). The aldehyde's carbonyl group absorbs a photon, promoting it from its ground state (S₀) to an excited singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁).

  • Intramolecular Hydrogen Atom Transfer (HAT): The excited triplet carbonyl is a potent hydrogen abstractor. It undergoes an intramolecular 1,5-hydrogen atom transfer from the adjacent acetic acid's α-carbon, generating a diradical intermediate. This is the key bond-forming step.

  • Radical-Radical Coupling & Product Formation: The newly formed diradical species rapidly collapses. The subsequent cyclization and tautomerization steps depend heavily on the reaction environment.

The Critical Role of Dimethyl Sulfoxide (DMSO):

Research has demonstrated that the synthesis of hydroxychromanones from 2-(2-formylphenoxy)acetic acid occurs exclusively and efficiently in DMSO.[2][3][6] While the precise role of DMSO is a subject of ongoing study, it is hypothesized to facilitate the specific hydrogen atom transfer and stabilize the resulting intermediates required for chromanone formation. In other solvents, the reaction may yield different products or fail to proceed efficiently. This solvent-dependent divergence is a crucial experimental parameter.

Photocyclization_Mechanism Figure 1: Proposed Mechanism for Hydroxychromanone Formation cluster_start Starting Material cluster_excited Photoexcitation cluster_intermediate Key Intermediates cluster_product Final Product Start 2-(2-Formylphenoxy)acetic Acid Derivative Excited Excited Triplet State (T₁) Start->Excited hν (365 nm) Diradical Diradical Intermediate Excited->Diradical Intramolecular H-Atom Transfer (HAT) Cyclized Cyclized Intermediate Diradical->Cyclized Radical-Radical Coupling Product Hydroxychromanone Cyclized->Product Tautomerization

Caption: Figure 1: Proposed Mechanism for Hydroxychromanone Formation.

Detailed Experimental Protocol

This protocol provides a method for the synthesis of the starting material followed by its photocyclization to yield a hydroxychromanone derivative.

Part A: Synthesis of 2-(2-formylphenoxy)acetic acid

This procedure is adapted from established methods for the Williamson ether synthesis.[8]

Reagents & Materials:

  • Salicylaldehyde

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Beakers, graduated cylinders, Büchner funnel

Procedure:

  • In a 1 L round-bottom flask, combine salicylaldehyde (e.g., 0.5 mol), chloroacetic acid (0.5 mol), and 400 mL of deionized water.

  • Slowly add a solution of NaOH (1.0 mol) in 100 mL of water to the stirred mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 3 hours. The solution will typically darken.

  • After cooling to room temperature, transfer the solution to a larger beaker and carefully acidify with concentrated HCl until the pH is ~1-2. A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.

  • Dry the product, o-formylphenoxyacetic acid, under vacuum. The crude product is often sufficiently pure for the next step.

Part B: Photocyclization to 4-Hydroxychroman-3-one

Equipment & Reagents:

  • Photochemical reactor (e.g., a commercially available photoreactor box or a "home-made" setup with appropriate safety shielding).[9][10][11]

  • UV lamp (365 nm LED lamp is recommended for selectivity and energy efficiency).

  • Quartz reaction tube (or borosilicate if the cutoff wavelength is acceptable).

  • 2-(2-formylphenoxy)acetic acid (from Part A).

  • Dimethyl sulfoxide (DMSO, anhydrous).

  • Nitrogen or Argon gas supply.

  • Magnetic stirrer and stir bar.

  • Standard laboratory glassware for workup and purification.

  • Silica gel for column chromatography.

  • Solvents for chromatography (e.g., ethyl acetate, hexanes).

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Reagent Preparation Dissolve substrate in anhydrous DMSO B 2. Reaction Setup Place in quartz tube, add stir bar A->B C 3. Inert Atmosphere Degas solution with N₂/Ar for 15-20 min B->C D 4. Irradiation Place in photoreactor, irradiate at 365 nm C->D E 5. Reaction Monitoring Track progress using TLC or LC-MS D->E F 6. Aqueous Workup Pour reaction mixture into water, extract with organic solvent E->F G 7. Purification Dry organic layer, concentrate, and purify by column chromatography F->G H 8. Characterization Analyze pure product (NMR, MS) G->H

Caption: Figure 2: General Experimental Workflow.

Detailed Procedure:

  • Preparation: Dissolve 2-(2-formylphenoxy)acetic acid (e.g., 1.0 mmol) in anhydrous DMSO (e.g., 50 mL, yielding a 0.02 M solution) in a quartz reaction tube equipped with a magnetic stir bar.

  • Degassing: Seal the tube with a septum and purge the solution with a gentle stream of nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.

  • Irradiation: Place the reaction tube in the photoreactor, ensuring it is positioned for even illumination by the 365 nm lamp.[10] If the lamp generates significant heat, use a fan or cooling bath to maintain the reaction near room temperature.

  • Reaction: Turn on the lamp and the stirrer. Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from a few hours to 24 hours depending on the substrate and reactor efficiency.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 200 mL of deionized water. Extract the aqueous phase with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Combine the pure fractions, remove the solvent, and characterize the final product by NMR and mass spectrometry to confirm the formation of the desired hydroxychromanone.

Expected Results & Data

The photocyclization of various 2-(2-formylphenoxy)acetic acid esters has been reported to produce hydroxychromanones in good to excellent yields.[2][3] The table below summarizes representative data.

Substrate Derivative (R group on ester)SolventWavelength (nm)Yield (%)Reference
H (Acid)DMSO36575-85% (Typical)[2][3]
Methyl (Ester)DMSO36591%[2][3]
Ethyl (Ester)DMSO36588%[2]
Isopropyl (Ester)DMSO36527%[2]

Note: Yields are highly dependent on the specific substrate, reaction scale, and the efficiency of the photochemical reactor setup.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Check the Lamp: Ensure the lamp is emitting at the correct wavelength (365 nm) and has sufficient power.

    • Exclude Oxygen: Inefficient degassing is a common cause of failure. Oxygen is a triplet quencher. Purge thoroughly before and maintain a positive pressure of inert gas during the reaction.

    • Solvent Purity: Use anhydrous DMSO. Water can interfere with the reaction.

    • Vessel Material: Ensure you are using a UV-transparent vessel like quartz. Standard borosilicate glass (Pyrex) will absorb a significant portion of the 365 nm light.

  • Formation of Multiple Products:

    • This reaction is known to have divergent pathways.[2][4] If benzofuranone or other byproducts are observed, confirm you are using DMSO as the solvent. The use of other solvents like acetonitrile or benzene may favor different cyclization modes.

    • Over-irradiation can sometimes lead to product degradation. Monitor the reaction and stop it once the starting material has been consumed.

Applications in Drug Development

The products of this photocyclization are of significant interest to medicinal chemists. The resulting scaffolds, including chromanones and the related dibenzo[b,f]oxepines, form the core of numerous compounds with diverse biological activities.[7][12] This photochemical protocol provides a rapid and efficient entry point to these valuable molecular frameworks, enabling the synthesis of libraries of analogs for structure-activity relationship (SAR) studies in drug discovery programs.

References

The Alchemist's Easel: Transforming 2-(2-Formyl-6-methoxyphenoxy)acetic Acid into Diverse Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Heterocyclic Chemistry

In the landscape of medicinal chemistry and materials science, the quest for efficient and versatile molecular building blocks is perpetual. Among these, 2-(2-formyl-6-methoxyphenoxy)acetic acid emerges as a particularly valuable precursor. Its unique trifunctional architecture, featuring a reactive aldehyde, a strategically positioned methoxy group, and a carboxylic acid moiety, provides a rich platform for the synthesis of a diverse array of heterocyclic compounds. This guide offers an in-depth exploration of the synthetic utility of this precursor, presenting detailed protocols and mechanistic insights for the construction of biologically relevant benzofurans, coumarins, and chromanones. The methodologies described herein are designed to be robust and reproducible, providing researchers with a reliable toolkit for accessing these important chemical entities.

Part 1: Synthesis of the Precursor - this compound

The journey into the diverse world of heterocycles begins with the efficient preparation of the starting material. The synthesis of this compound is a straightforward two-step process commencing from the readily available o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

Protocol 1: Synthesis of this compound

Step 1: Etherification of o-vanillin

  • To a stirred solution of o-vanillin (10 mmol) in dry N,N-dimethylformamide (DMF, 50 mL), add anhydrous potassium carbonate (K₂CO₃, 20 mmol).

  • To this suspension, add methyl bromoacetate (13 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and maintain for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • After completion, cool the mixture to room temperature and pour it into ice-cold water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (3 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude methyl 2-(2-formyl-6-methoxyphenoxy)acetate.

Step 2: Saponification to the Carboxylic Acid

  • Dissolve the crude methyl ester from the previous step in a mixture of tetrahydrofuran (THF, 30 mL) and water (10 mL).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 15 mmol) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted ester.

  • Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid (HCl) at 0°C.

  • The white precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

Parameter Value
Starting Material o-Vanillin
Key Reagents Methyl bromoacetate, K₂CO₃, LiOH·H₂O
Overall Yield Typically 75-85%
Appearance White crystalline solid

Part 2: Synthesis of Benzofurans via Intramolecular Cyclization

Benzofurans are a prominent class of heterocyclic compounds found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2] The intramolecular cyclization of this compound provides a direct route to the benzofuran core.

Mechanism of Benzofuran Formation

The cyclization of 2-(2-formylphenoxy)acetic acids in the presence of a dehydrating agent like acetic anhydride is believed to proceed through a ketene intermediate. The carboxylic acid is first converted to a mixed anhydride, which then eliminates acetic acid to form a ketene. This highly reactive ketene undergoes an intramolecular [2+2] cycloaddition with the proximate aldehyde group, followed by a cycloreversion that expels carbon dioxide to yield the benzofuran ring.[3]

Benzofuran Formation Mechanism Precursor This compound MixedAnhydride Mixed Anhydride Precursor->MixedAnhydride + Ac₂O Ketene Ketene Intermediate MixedAnhydride->Ketene - AcOH Cycloadduct [2+2] Cycloadduct Ketene->Cycloadduct Intramolecular [2+2] Cycloaddition Benzofuran 7-Methoxybenzofuran Cycloadduct->Benzofuran Cycloreversion (- CO₂)

Caption: Mechanism of benzofuran formation from this compound.

Protocol 2: Synthesis of 7-Methoxybenzofuran
  • A mixture of this compound (5 mmol), anhydrous sodium acetate (10 mmol), and acetic anhydride (20 mL) is heated to reflux (approximately 140°C) for 2-3 hours.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (100 g) with stirring.

  • The precipitated crude product is collected by filtration and washed thoroughly with water.

  • Recrystallize the crude solid from ethanol or purify by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 7-methoxybenzofuran.

Parameter Value
Starting Material This compound
Key Reagents Acetic anhydride, Sodium acetate
Expected Product 7-Methoxybenzofuran
Typical Yield 60-75%

Part 3: Synthesis of Coumarins via Perkin Reaction

Coumarins are another class of privileged heterocyclic scaffolds with diverse pharmacological applications, including anticoagulant, anti-inflammatory, and anticancer activities.[5] The Perkin reaction provides a classical and effective method for the synthesis of coumarins from salicylaldehyde derivatives.[6][7]

Protocol 3: Representative Synthesis of 8-Methoxycoumarin-3-carboxylic Acid

This protocol is a representative example based on the well-established Perkin condensation, adapted for the specific precursor.[8][9]

  • In a round-bottom flask, combine this compound (5 mmol), malonic acid (7.5 mmol), and anhydrous pyridine (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Heat the mixture at 100°C for 5-6 hours with stirring.

  • After cooling to room temperature, pour the reaction mixture into a mixture of concentrated hydrochloric acid (10 mL) and crushed ice (50 g).

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield 8-methoxycoumarin-3-carboxylic acid.

Perkin Reaction Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up cluster_product Product Precursor This compound Pyridine Pyridine (Solvent/Base) Precursor->Pyridine MalonicAcid Malonic Acid MalonicAcid->Pyridine Heat Heat (100°C) Pyridine->Heat Piperidine Piperidine (Catalyst) Piperidine->Heat Acidification Acidification (HCl/Ice) Heat->Acidification Filtration Filtration Acidification->Filtration Coumarin 8-Methoxycoumarin-3-carboxylic Acid Filtration->Coumarin

Caption: Workflow for the synthesis of 8-methoxycoumarin-3-carboxylic acid via the Perkin reaction.

Part 4: Photochemical Synthesis of Hydroxychromanones

Recent advancements have demonstrated the utility of photochemical methods for the synthesis of complex molecules. The photocyclization of 2-(2-formylphenoxy)acetic acid derivatives offers a mild and efficient route to hydroxychromanones, which are valuable intermediates in organic synthesis.[10][11]

Protocol 4: Photochemical Synthesis of 4-Hydroxy-8-methoxychroman-3-one
  • Dissolve this compound (0.1 mmol) in freshly distilled dimethyl sulfoxide (DMSO, 2.0 mL) in a vial suitable for irradiation.[1]

  • Purge the solution with an inert gas (e.g., argon) for 10-15 minutes.

  • Irradiate the sealed vial with a 365 nm LED lamp with stirring at room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 6 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and wash with a saturated potassium chloride (KCl) solution (3 x 5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to obtain the desired 4-hydroxy-8-methoxychroman-3-one.

Parameter Value
Starting Material This compound
Solvent Dimethyl sulfoxide (DMSO)
Irradiation Wavelength 365 nm
Key Feature Photocatalyst-free reaction
Expected Product 4-Hydroxy-8-methoxychroman-3-one
Typical Yield 27-91% (depending on substrate)[10]

Conclusion and Future Perspectives

This compound has proven to be a remarkably versatile and powerful precursor for the synthesis of a variety of medicinally and synthetically important heterocyclic compounds. The protocols detailed in this guide for the preparation of benzofurans, coumarins, and hydroxychromanones highlight the utility of this building block in both classical and modern synthetic methodologies. The strategic placement of functional groups allows for a range of intramolecular cyclization strategies, providing access to complex molecular architectures from a common starting material. Future research in this area could explore the expansion of the heterocyclic library derived from this precursor, including the synthesis of quinolines, quinoxalines, and other nitrogen-containing heterocycles, further solidifying its status as a privileged scaffold in synthetic organic chemistry.

References

Application Note: Comprehensive NMR Characterization of 2-(2-Formyl-6-methoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Structural Verification

2-(2-Formyl-6-methoxyphenoxy)acetic acid is a key organic intermediate whose structural framework, derived from vanillin or related guaiacol structures, makes it a valuable building block in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.[1] The precise arrangement of its functional groups—an aromatic aldehyde, a methoxy ether, and a phenoxyacetic acid moiety—governs its reactivity and suitability for subsequent chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive, non-destructive technique for the structural elucidation of such molecules. It provides unambiguous information about the carbon-hydrogen framework, the chemical environment of each atom, and the connectivity between them. This application note presents a detailed guide to the ¹H and ¹³C NMR characterization of this compound, offering both a theoretical prediction of the spectra and a robust experimental protocol for data acquisition and interpretation. This guide is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development who require rigorous analytical confirmation of molecular structure.

Molecular Structure and Predicted NMR Spectra

To facilitate a clear discussion of the NMR data, the atoms in this compound are systematically numbered as shown in the diagram below. This numbering scheme will be used for all spectral assignments.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is strategic. Its high polarity readily dissolves the carboxylic acid, and importantly, it allows for the observation of the acidic carboxyl proton, which would rapidly exchange and become invisible in solvents like D₂O.

  • Carboxylic Acid Proton (H on O₂-C₉): This proton is expected to appear as a very broad singlet at a significantly downfield chemical shift, typically in the range of δ 12.0-13.5 ppm.[2] Its acidity and hydrogen bonding capability contribute to this deshielding and broadness.

  • Aldehyde Proton (H on C₇): The proton of the formyl group is highly deshielded due to the magnetic anisotropy of the C=O bond and the electron-withdrawing nature of the oxygen atom. It will appear as a sharp singlet far downfield, predicted to be around δ 10.4 ppm.[3]

  • Aromatic Protons (H₃, H₄, H₅): These three protons reside on a trisubstituted benzene ring and will form a coupled spin system.

    • H₄: This proton is flanked by two protons (H₃ and H₅). It is expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) around δ 7.6-7.7 ppm. Its downfield shift is influenced by the para aldehyde group.

    • H₃ and H₅: These protons are chemically distinct. H₅ is ortho to the electron-donating methoxy group and meta to the aldehyde, while H₃ is ortho to the electron-withdrawing aldehyde and meta to the methoxy group. Both will appear as doublets of doublets. H₃ is anticipated to be further downfield (around δ 7.4 ppm) than H₅ (around δ 7.1-7.2 ppm) due to its proximity to the aldehyde.[2]

  • Methylene Protons (H on C₈): These two protons are adjacent to an ether oxygen and a carbonyl group. They are chemically equivalent and not coupled to any other protons, so they will appear as a sharp singlet. Their position is influenced by the deshielding effect of the adjacent oxygen, placing them around δ 4.8-4.9 ppm.[2][4]

  • Methoxy Protons (H on C₁₀): The three equivalent protons of the methoxy group are attached to an oxygen atom on the aromatic ring. They will appear as a distinct sharp singlet, typically around δ 3.8-3.9 ppm.[5]

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Predicted δ (ppm) Multiplicity Integration Assignment Rationale / Notes
~13.1 br s 1H -COOH Highly deshielded, broad due to H-bonding and exchange.
~10.4 s 1H -CH O (H on C₇) Strongly deshielded by anisotropic effect of C=O bond.[6]
~7.65 t (J ≈ 8 Hz) 1H H₄ Coupled to H₃ and H₅.
~7.40 dd (J ≈ 7.7, 1.5 Hz) 1H H₃ ortho to CHO, meta to OCH₃.
~7.15 dd (J ≈ 8.3, 1.5 Hz) 1H H₅ ortho to OCH₃, meta to CHO.
~4.85 s 2H -OCH₂ COOH (H on C₈) Singlet, deshielded by adjacent oxygen.[2]

| ~3.86 | s | 3H | -OCH₃ (H on C₁₀) | Singlet, typical range for aryl methyl ethers.[5] |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule. Chemical shifts are influenced by the hybridization and electronegativity of neighboring atoms.

  • Carbonyl Carbons (C₇, C₉): The sp² hybridized carbons of the aldehyde and carboxylic acid groups are the most deshielded. The aldehyde carbon (C₇) is expected around δ 190 ppm, while the carboxylic acid carbon (C₉) will appear slightly more upfield, around δ 170 ppm.[7]

  • Aromatic Carbons (C₁-C₆): These six carbons will appear in the typical aromatic region of δ 110-160 ppm.

    • C₁ and C₆: The carbons directly attached to oxygen atoms (C₁-O-CH₂ and C₆-O-CH₃) will be the most deshielded among the ring carbons, likely appearing in the δ 150-160 ppm range.

    • C₂: The carbon bearing the formyl group (C₂) will also be significantly downfield, predicted around δ 125-135 ppm.

    • C₄: This carbon is expected to be the most downfield of the C-H aromatic carbons due to its para relationship to the electron-withdrawing aldehyde, likely near δ 135-140 ppm.

    • C₃ and C₅: These carbons will appear in the more shielded region of the aromatic spectrum, from δ 110-125 ppm.

  • Methylene Carbon (C₈): The sp³ hybridized carbon of the -OCH₂- group will be deshielded by the adjacent oxygen, appearing around δ 65-70 ppm.[8]

  • Methoxy Carbon (C₁₀): The carbon of the methoxy group is a typical sp³ carbon attached to oxygen and is expected around δ 56 ppm.[5]

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Predicted δ (ppm) Assignment Rationale / Notes
~190.5 C₇ (-C HO) Typical aldehyde carbonyl carbon.
~170.1 C₉ (-C OOH) Typical carboxylic acid carbonyl carbon.
~159.0 C₆ Aromatic C-O (methoxy).
~155.0 C₁ Aromatic C-O (phenoxyacetate).
~138.0 C₄ Aromatic C-H, deshielded by para CHO.
~128.0 C₂ Aromatic C-CHO.
~122.0 C₅ Aromatic C-H.
~115.0 C₃ Aromatic C-H.
~65.5 C₈ (-OC H₂COOH) Methylene carbon deshielded by oxygen.

| ~56.5 | C₁₀ (-OC H₃) | Typical methoxy carbon. |

Experimental Protocols

The following protocols are designed to yield high-quality, high-resolution NMR spectra suitable for unambiguous structural confirmation.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh Sample (10-20 mg for ¹H, 25-50 mg for ¹³C) B 2. Add Solvent (0.6-0.7 mL DMSO-d₆) A->B C 3. Vortex/Sonicate (Ensure complete dissolution) B->C D 4. Transfer to NMR Tube C->D E 5. Insert Sample & Lock (Lock on Deuterium signal of DMSO) D->E F 6. Tune & Shim (Optimize magnetic field homogeneity) E->F G 7. Acquire Spectra (¹H, ¹³C, DEPT, COSY, HSQC) F->G H 8. Fourier Transform & Phase G->H I 9. Baseline Correction H->I J 10. Calibrate & Integrate (¹H) I->J K 11. Peak Picking & Assignment J->K

Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.

Protocol: Sample Preparation

Rationale: Proper sample preparation is critical to obtaining high-resolution spectra. The concentration must be sufficient for a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus, and the sample must be free of particulate matter.

  • Weighing: Accurately weigh 10-20 mg of the purified this compound for ¹H NMR analysis (or 25-50 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.9% D) to the vial.

  • Dissolution: Vortex the sample vigorously. If necessary, use a sonicator for a brief period (1-2 minutes) to ensure the sample is fully dissolved and the solution is homogeneous.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil (typically ~4-5 cm).

  • Filtering (Optional): If any solid particulates are visible, filter the solution through a small plug of glass wool packed into the tip of the Pasteur pipette during transfer to the NMR tube.

Protocol: ¹H NMR Data Acquisition

Rationale: The parameters below are chosen to provide a standard high-resolution spectrum. A 30° pulse angle is used to shorten the required relaxation delay, allowing for faster acquisition without significantly compromising signal intensity for quantitative analysis.

  • Spectrometer: 400 MHz or higher field instrument.

  • Setup: Insert the sample, lock onto the deuterium signal of DMSO-d₆, and perform automatic or manual shimming to optimize magnetic field homogeneity.

  • Temperature: 298 K (25 °C).

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Pulse Angle: 30°.

    • Relaxation Delay (d1): 1.0 - 2.0 seconds.

    • Acquisition Time: ~3-4 seconds.

    • Number of Scans: 8 to 16 scans.

Protocol: ¹³C NMR Data Acquisition

Rationale: ¹³C NMR is inherently less sensitive than ¹H NMR. Therefore, a larger number of scans and a proton-decoupled experiment are required to obtain a spectrum with a good signal-to-noise ratio in a reasonable time. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to aid in distinguishing between CH, CH₂, and CH₃ groups.

  • Spectrometer: Same as ¹H experiment.

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

  • Acquisition Parameters:

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Pulse Angle: 30°.

    • Relaxation Delay (d1): 2.0 seconds.

    • Number of Scans: 1024 to 4096 scans (or more, depending on concentration).

  • Recommended 2D Experiments: For complete and unambiguous assignment, acquiring 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) is highly recommended.[9][10]

Data Processing and Interpretation

  • Processing: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation. Manually phase the spectrum and apply a baseline correction.

  • Referencing: Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO solvent peak to δ 39.52 ppm.[11]

  • Analysis:

    • ¹H Spectrum: Integrate all peaks. The relative integrals should correspond to the number of protons in each signal (1H, 1H, 1H, 1H, 2H, 3H). Analyze the splitting patterns (multiplicities) and coupling constants (J-values) to confirm the connectivity of the aromatic protons.

    • ¹³C Spectrum: Identify the number of unique carbon signals. Use the predicted chemical shifts and, if available, DEPT spectra to assign each peak to its corresponding carbon atom in the molecule.

Conclusion

The NMR characterization of this compound is straightforward when using appropriate experimental conditions and a systematic approach to spectral interpretation. The combination of ¹H and ¹³C NMR spectroscopy provides a complete and definitive confirmation of its molecular structure. The protocols and predicted data presented in this application note serve as a reliable guide for researchers to validate the synthesis and purity of this important chemical intermediate, ensuring confidence in subsequent research and development activities.

References

Application Notes and Protocols: Synthesis of Benzofuranones Using 2-(2-Formyl-6-methoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Benzofuranone Scaffold

Benzofuranones are a vital class of heterocyclic compounds, forming the structural core of numerous natural products and pharmacologically active molecules.[1] Their derivatives exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties, establishing them as "privileged structures" in the landscape of medicinal chemistry and drug discovery.[2][3] The inherent reactivity and versatile substitution patterns of the benzofuranone ring system make it an attractive target for synthetic chemists aiming to develop novel therapeutic agents.

This guide provides an in-depth exploration of a robust synthetic route to 7-methoxybenzofuran-3(2H)-one, a key intermediate for further chemical elaboration. We will detail the synthesis of the precursor, 2-(2-Formyl-6-methoxyphenoxy)acetic acid, and its subsequent intramolecular cyclization. The protocols are designed to be self-validating, with explanations for critical steps and potential challenges, ensuring a comprehensive understanding for researchers at all levels of experience.

Synthetic Strategy Overview

The synthesis of 7-methoxybenzofuran-3(2H)-one is a two-step process commencing from commercially available ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde).

  • Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of ortho-vanillin is alkylated with a haloacetic acid (e.g., bromoacetic acid or chloroacetic acid) under basic conditions to yield the key intermediate, this compound.

  • Step 2: Intramolecular Perkin-Type Cyclization. The synthesized phenoxyacetic acid derivative undergoes an intramolecular cyclization upon heating with acetic anhydride and a weak base, such as sodium acetate, to afford the target benzofuranone.

Part 1: Synthesis of the Precursor, this compound

This initial step involves the formation of an ether linkage between ortho-vanillin and a haloacetic acid. The Williamson ether synthesis is a classic and reliable method for this transformation.[4]

Reaction Mechanism: Williamson Ether Synthesis

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A base, such as sodium hydroxide or potassium hydroxide, deprotonates the phenolic hydroxyl group of ortho-vanillin, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the haloacetic acid, displacing the halide and forming the ether bond.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) o_vanillin ortho-Vanillin phenoxide Phenoxide Ion o_vanillin->phenoxide + OH⁻ base NaOH water H₂O phenoxide->water phenoxide_ion Phenoxide Ion product This compound phenoxide_ion->product + BrCH₂COOH haloacetic_acid Bromoacetic Acid bromide Br⁻ product->bromide

Caption: Mechanism of Williamson Ether Synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Hydroxy-3-methoxybenzaldehyde (ortho-vanillin)

  • Chloroacetic acid[5]

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)[6]

  • Hydrochloric acid (HCl), concentrated

  • Water (distilled or deionized)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in an aqueous solution of NaOH (2.0 eq). To this, add chloroacetic acid (1.1 eq).[5][6]

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to a gentle boil with stirring for 1-2 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Acidification: After cooling the reaction mixture to room temperature, transfer it to a beaker and acidify by the dropwise addition of concentrated HCl until the solution is acidic to pH paper.[5][6] This step protonates the carboxylate to form the carboxylic acid, which will precipitate out of the aqueous solution.

  • Extraction: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration. Alternatively, for smaller scales, the acidic mixture can be transferred to a separatory funnel and extracted with diethyl ether (3 x volume of the aqueous layer).[5]

  • Washing: Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to remove any unreacted starting materials. Caution: Vent the separatory funnel frequently as CO₂ gas may be evolved during the bicarbonate wash.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from hot water or a suitable solvent system (e.g., ethanol/water) to afford a crystalline solid.[5]

Parameter Value Reference
Starting Material 2-Hydroxy-3-methoxybenzaldehydeN/A
Reagents Chloroacetic acid, NaOH[5][6]
Solvent Water[5][6]
Reaction Time 1-2 hours[6]
Reaction Temperature Reflux[6]
Purification Recrystallization[5]

Table 1: Summary of Reaction Conditions for the Synthesis of this compound.

Part 2: Intramolecular Cyclization to 7-methoxybenzofuran-3(2H)-one

The key ring-forming step is an intramolecular cyclization that proceeds under the conditions of the Perkin reaction.[7] This reaction is a classic method for the synthesis of α,β-unsaturated carboxylic acids, but in this intramolecular variant, it facilitates the formation of the five-membered benzofuranone ring.[8]

Reaction Mechanism: Intramolecular Perkin-Type Cyclization

While several mechanisms for the Perkin reaction have been proposed, the most widely accepted pathway for this type of intramolecular cyclization involves the following key steps:[7][8]

  • Anhydride Formation: The carboxylic acid of the starting material reacts with acetic anhydride to form a mixed anhydride.

  • Enolate Formation: Sodium acetate, a weak base, abstracts an α-proton from the mixed anhydride to form an enolate.

  • Intramolecular Aldol-Type Addition: The enolate attacks the proximate aldehyde carbonyl group in an intramolecular fashion, forming a five-membered ring and an alkoxide intermediate.

  • Lactonization and Elimination: The alkoxide displaces the acetate group, which then acts as a leaving group, to form the benzofuranone ring. Subsequent tautomerization leads to the final product.

Perkin_Cyclization cluster_0 Step 1 & 2: Mixed Anhydride & Enolate Formation cluster_1 Step 3 & 4: Intramolecular Cyclization & Lactonization start_mat This compound mixed_anhydride Mixed Anhydride start_mat->mixed_anhydride + Ac₂O acetic_anhydride Acetic Anhydride enolate Enolate mixed_anhydride->enolate + NaOAc enolate_ion Enolate cyclized_intermediate Cyclized Intermediate enolate_ion->cyclized_intermediate Intramolecular Attack product 7-methoxybenzofuran-3(2H)-one cyclized_intermediate->product Lactonization acetate Acetate product->acetate

Caption: Mechanism of Intramolecular Perkin-Type Cyclization.

Experimental Protocol: Synthesis of 7-methoxybenzofuran-3(2H)-one

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ethanol

  • Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Equipment for column chromatography (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask, place this compound (1.0 eq), anhydrous sodium acetate (1.5-2.0 eq), and acetic anhydride (5-10 eq). The acetic anhydride acts as both a reagent and the solvent.

  • Heating: Heat the mixture with stirring in an oil bath at 140-160 °C for 4-6 hours.[7] The reaction should be carried out in a fume hood due to the handling of hot acetic anhydride.

  • Workup: Cool the reaction mixture to room temperature and then pour it cautiously into ice-water with stirring. This will hydrolyze the excess acetic anhydride.

  • Isolation: The crude product may precipitate from the aqueous mixture. If so, collect the solid by vacuum filtration and wash it thoroughly with water.

  • Purification:

    • Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

    • Column Chromatography: If the crude product is an oil or if recrystallization is ineffective, purification can be achieved by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[9]

Parameter Value Reference
Starting Material This compoundN/A
Reagents Acetic anhydride, Anhydrous sodium acetate[7]
Reaction Time 4-6 hours[7]
Reaction Temperature 140-160 °C[7]
Purification Recrystallization/Column Chromatography[9]

Table 2: Summary of Reaction Conditions for the Synthesis of 7-methoxybenzofuran-3(2H)-one.

Characterization Data

The final product, 7-methoxybenzofuran-3(2H)-one, should be characterized to confirm its identity and purity.

Technique Expected Data Reference
Melting Point 82-86 °C[6]
¹H NMR (CDCl₃) Signals corresponding to methoxy, aromatic, and methylene protons.N/A
¹³C NMR (CDCl₃) Resonances for carbonyl, aromatic, methoxy, and methylene carbons.N/A
IR (KBr) Characteristic peaks for C=O (ketone), C-O-C (ether), and aromatic C-H stretching.[9]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product (164.16 g/mol ).[6]

Table 3: Expected Characterization Data for 7-methoxybenzofuran-3(2H)-one.

Troubleshooting and Field-Proven Insights

  • Low Yield in Williamson Ether Synthesis:

    • Incomplete Deprotonation: Ensure the base is of good quality and used in sufficient excess to drive the deprotonation of the phenol to completion.

    • Side Reactions: The use of higher temperatures or stronger bases can sometimes lead to side reactions. Adhering to the recommended reaction conditions is crucial.

  • Difficulty in Cyclization:

    • Anhydrous Conditions: The Perkin reaction is sensitive to moisture. Ensure that the sodium acetate is anhydrous and the acetic anhydride is of high purity.

    • Insufficient Temperature: The reaction often requires high temperatures to proceed at a reasonable rate.[7] Ensure the reaction temperature is maintained within the recommended range.

  • Product Purification:

    • Persistent Acetic Acid Odor: After workup, the product may retain the odor of acetic acid. Thorough washing with water and/or a dilute bicarbonate solution during extraction or of the filtered solid is necessary.

    • Colored Impurities: The high temperatures of the Perkin reaction can sometimes lead to the formation of colored, polymeric byproducts. Column chromatography may be necessary for their complete removal.[9]

Conclusion

The synthesis of 7-methoxybenzofuran-3(2H)-one from this compound via an intramolecular Perkin-type cyclization is a reliable and scalable method for accessing this valuable synthetic intermediate. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can efficiently produce this key building block for the development of novel benzofuranone-based compounds with potential therapeutic applications.

References

Application Notes and Protocols: A Detailed Guide to the Photochemical Reactions of 2-(2-Formyl-6-methoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Photochemical Potential of Substituted Phenoxyacetic Acids

The study of photochemical reactions offers a powerful avenue for the synthesis of complex molecular architectures, often providing pathways to novel compounds that are inaccessible through traditional thermal methods. Among the classes of compounds that exhibit rich and synthetically useful photochemical behavior are ortho-substituted benzaldehydes. This application note provides a detailed experimental guide for researchers, scientists, and drug development professionals interested in the photochemical reactions of a specific derivative, 2-(2-Formyl-6-methoxyphenoxy)acetic acid.

Recent studies have demonstrated that 2-(2-formylphenoxy)acetic acid and its esters undergo efficient photocyclization to yield valuable chromanone and benzofuranone derivatives upon irradiation with UV light.[1][2] These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science. This guide will provide a comprehensive protocol for the synthesis of the target compound, the setup of the photochemical reaction, and the analysis of the resulting products. We will delve into the causality behind the experimental choices, ensuring a robust and reproducible methodology.

The presence of the methoxy group at the 6-position of the phenoxy ring in this compound is anticipated to influence the electronic properties of the aromatic system and, consequently, the reaction pathway and product distribution of the photocyclization. This document will serve as a foundational protocol to investigate these intriguing photochemical transformations.

Synthesis of this compound

A reliable synthesis of the starting material is paramount for any photochemical study. The following protocol is adapted from established procedures for the synthesis of similar 2-(2-formylphenoxy)acetic acids.[3]

Protocol 1: Synthesis of this compound

Materials:

  • 2-Hydroxy-3-methoxybenzaldehyde

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Heating mantle with magnetic stirring

Procedure:

  • To a round-bottom flask, add 2-hydroxy-3-methoxybenzaldehyde (10 mmol), potassium carbonate (2.76 g, 20 mmol), and freshly distilled anhydrous DMF (50 mL).

  • While stirring the mixture, add methyl bromoacetate (1.99 g, 13 mmol).

  • Heat the reaction mixture to 80 °C and maintain this temperature for 4 hours with continuous stirring.

  • After cooling to room temperature, add ethyl acetate (200 mL) to the reaction mixture.

  • Wash the organic layer with brine (3 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue, the methyl ester of the target compound, can then be hydrolyzed to the carboxylic acid.

  • Dissolve the crude methyl ester in a suitable solvent (e.g., a mixture of THF and water) and add a base (e.g., lithium hydroxide or sodium hydroxide) to effect hydrolysis.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

  • The final product should be purified by recrystallization or flash chromatography.

Experimental Setup for Photochemical Reaction

The success of a photochemical reaction is highly dependent on the experimental setup. The following protocol details a robust and reproducible setup for the irradiation of this compound.

Protocol 2: Photocyclization of this compound

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Argon gas supply

  • Photochemical reactor (e.g., Evoluchem™ PhotoRedOx box or similar)

  • 365 nm LED lamp

  • Reaction vials (e.g., 4 mL) with stir bars

  • Standard laboratory glassware for workup

  • Ethyl acetate (EtOAc)

  • Saturated potassium chloride (KCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Workflow Diagram:

G cluster_prep Reactant Preparation cluster_reaction Photochemical Reaction cluster_workup Workup & Purification prep1 Dissolve this compound in anhydrous DMSO prep2 Place solution in reaction vial with stir bar prep1->prep2 prep3 Degas with Argon prep2->prep3 react1 Place vial in photoreactor prep3->react1 react2 Irradiate with 365 nm LED with stirring react1->react2 react3 Monitor reaction progress (TLC/HPLC) react2->react3 work1 Remove DMSO under vacuum react3->work1 work2 Dissolve residue in EtOAc work1->work2 work3 Wash with saturated KCl solution work2->work3 work4 Dry organic layer (Na₂SO₄) work3->work4 work5 Evaporate solvent work4->work5 work6 Purify by flash chromatography work5->work6

Caption: Experimental workflow for the photocyclization of this compound.

Procedure:

  • In a 4 mL reaction vial equipped with a magnetic stir bar, dissolve this compound (0.1 mmol, 21.0 mg) in anhydrous DMSO (2.0 mL).

  • Seal the vial and thoroughly degas the solution by bubbling argon through it for at least 15 minutes. This is crucial as oxygen can quench the excited state of the molecule and lead to side reactions.[3]

  • Place the vial in a photochemical reactor equipped with a 365 nm LED lamp and a stirring plate (e.g., Evoluchem™ PhotoRedOx box).

  • Irradiate the solution at room temperature with continuous stirring for 6-24 hours. The reaction progress should be monitored periodically by TLC or HPLC.

  • Upon completion of the reaction, remove the DMSO under high vacuum.

  • Dissolve the resulting residue in ethyl acetate (10 mL).

  • Wash the organic solution with a saturated aqueous solution of KCl (10 x 3 mL) to remove any remaining DMSO.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the ethyl acetate under reduced pressure.

  • The crude product should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Proposed Photochemical Reaction Pathway

The photochemical reaction of 2-(2-formylphenoxy)acetic acid derivatives is believed to proceed through an intramolecular hydrogen abstraction by the excited carbonyl group, leading to the formation of a biradical intermediate. This intermediate can then cyclize to form the observed chromanone and benzofuranone products.[1][2] The presence of the electron-donating methoxy group at the 6-position may influence the stability of the intermediates and the branching ratio between the different cyclization pathways.

Proposed Reaction Mechanism Diagram:

G reactant This compound excited Excited State (n,π*) reactant->excited hν (365 nm) biradical Biradical Intermediate excited->biradical Intramolecular H-abstraction chromanone Hydroxychromanone Product biradical->chromanone Cyclization benzofuranone Benzofuranone Product biradical->benzofuranone Alternative Cyclization

Caption: Proposed photochemical reaction pathway of this compound.

Data Presentation and Analysis

To systematically study the photochemical reaction, it is essential to monitor its progress and characterize the products thoroughly.

Table 1: Key Experimental Parameters and Analytical Techniques
Parameter/TechniqueDescriptionRationale
Wavelength 365 nmThis wavelength corresponds to the n→π* transition of the aldehyde carbonyl group, which is the photoactive center.[1]
Solvent Anhydrous DMSOStudies have shown that the reaction proceeds efficiently and selectively in DMSO.[1][2]
Atmosphere Inert (Argon)To prevent quenching of the excited state by molecular oxygen and to avoid photo-oxidation side reactions.[3]
Reaction Monitoring TLC, HPLCTo track the consumption of the starting material and the formation of products over time.
Product Characterization ¹H NMR, ¹³C NMR, HRMSTo elucidate the structure of the purified photoproducts.
Quantum Yield ActinometryTo determine the efficiency of the photochemical reaction.
Analytical Protocols
  • Reaction Monitoring by HPLC: A reverse-phase C18 column can be used with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) to separate the reactant and products. Detection can be performed using a UV detector at a wavelength where both reactant and products absorb.

  • Product Characterization: After purification, the structures of the isolated products should be confirmed by standard spectroscopic methods. High-resolution mass spectrometry (HRMS) will provide the exact mass, and ¹H and ¹³C NMR will elucidate the connectivity of the atoms.

Safety Precautions

Working with photochemical equipment and UV radiation requires strict adherence to safety protocols to prevent personal injury.

  • UV Radiation: UV light is damaging to the eyes and skin. Always use appropriate shielding for the photoreactor. Wear UV-blocking safety glasses or a face shield.[4][5] Ensure that the UV source is turned off before accessing the reaction vials.

  • Chemical Hazards: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • Pressurized Systems: Be cautious when heating sealed vials. Although this protocol is for a room temperature reaction, any photochemical setup involving heating should use pressure-rated vessels.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The synthesis of the starting material should be confirmed by NMR and mass spectrometry to ensure its purity before use in the photochemical reaction. The progress of the photochemical reaction should be monitored to ensure that the starting material is being consumed and new products are being formed. Finally, the structure of the isolated photoproducts must be unambiguously determined by spectroscopic methods. By following these steps, researchers can be confident in the validity of their experimental results.

References

Application Note: Derivatization Strategies for the Sensitive Analysis of 2-(2-Formyl-6-methoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed examination of derivatization strategies for the analytical determination of 2-(2-Formyl-6-methoxyphenoxy)acetic acid. This bifunctional molecule, containing both a carboxylic acid and an aldehyde group, presents unique challenges for achieving the sensitivity and chromatographic performance required in research and pharmaceutical development. We present field-proven protocols for derivatization prior to analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), explaining the causality behind procedural choices to ensure robust and reproducible results. Methodologies include a two-step oximation/silylation for GC-MS and targeted fluorescent or UV-active tagging for HPLC.

Introduction: The Analytical Challenge of a Bifunctional Molecule

This compound is a substituted phenoxyacetic acid derivative whose structure is of interest in synthetic chemistry and potentially as a metabolite in drug development pathways. Its analytical characterization is complicated by the presence of two distinct functional groups: a polar, non-volatile carboxylic acid and a reactive aldehyde.

Direct analysis of this compound is often impractical:

  • For Gas Chromatography (GC): The carboxylic acid group imparts high polarity and a low vapor pressure, making the molecule thermally labile and prone to poor chromatographic peak shape and adsorption in the GC system.[1][2]

  • For High-Performance Liquid Chromatography (HPLC): While amenable to HPLC, the native molecule may lack a sufficiently strong chromophore or fluorophore to achieve the low limits of detection (LOD) and quantification (LOQ) necessary for trace-level analysis in complex matrices like biological fluids.

Chemical derivatization addresses these limitations by converting the functional groups into forms better suited for the chosen analytical technique, either by increasing volatility for GC or by enhancing detector response for HPLC.[3][4]

Caption: Structure of the analyte and its key functional groups for derivatization.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, the primary goal is to mask the polar active hydrogens on both the carboxylic acid and aldehyde groups to create a volatile and thermally stable derivative.[2][5] A robust, two-step approach involving oximation followed by silylation is highly effective.

Causality:

  • Oximation: The aldehyde group is first converted to an oxime. This step is crucial because it prevents the aldehyde from undergoing unwanted side reactions or enolization during the subsequent silylation step, thereby ensuring a single, stable final product.[2]

  • Silylation: The highly polar carboxylic acid's active hydrogen is replaced with a nonpolar trimethylsilyl (TMS) group.[1][3] This dramatically increases the molecule's volatility and improves its chromatographic behavior. The most common and effective reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]

Caption: Workflow for the two-step derivatization of the analyte for GC-MS.

Protocol 2.1: Oximation and Silylation of this compound

A. Reagents and Materials

  • Sample containing this compound

  • Pyridine, anhydrous

  • Hydroxylamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Ethyl acetate or Hexane, GC grade

  • Nitrogen gas, high purity

  • Autosampler vials with inserts (2 mL)

  • Heating block or oven

B. Step-by-Step Protocol

  • Sample Preparation: Transfer an aliquot of the sample (or a dried extract) into a 2 mL autosampler vial. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as moisture will quench the silylation reagent.[2]

  • Oximation:

    • Prepare a fresh solution of 20 mg/mL hydroxylamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of this solution to the dried sample vial.

    • Seal the vial tightly and heat at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature.

  • Silylation:

    • To the same vial containing the oxime intermediate, add 100 µL of BSTFA + 1% TMCS. The TMCS acts as a catalyst, especially for sterically hindered groups.[5]

    • Seal the vial immediately and heat at 70°C for 45 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. If dilution is necessary, use ethyl acetate or hexane.

C. Expected Mass Spectrometric Data

The derivatization adds specific mass units to the original molecule, which is crucial for confirming the reaction and for building selective ion monitoring (SIM) or multiple reaction monitoring (MRM) methods.

MoietyOriginal Formula Weight (FW)Derivative MoietyMass Addition (Da)Derivatized FWKey Mass Fragments (Expected)
Analyte 210.18 Da
Oxime Derivative =N-OH+15 Da225.19 DaM+, fragments showing loss of H₂O, -OH
Oxime-TMS Derivative =N-O-TMS, -COOSi(CH₃)₃+15 Da, +72 Da297.35 DaM+, M-15 (loss of CH₃), fragments related to TMS (m/z 73)

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC, derivatization aims to attach a chemical tag that enhances detectability. The choice of strategy depends on the available detector and the required sensitivity.

Strategy A: Fluorescent Tagging of the Carboxylic Acid This approach is ideal for achieving ultra-low detection limits with a fluorescence detector (FLD). The carboxylic acid is converted into a highly fluorescent ester. Many reagents are available, including coumarin and anthracene analogues.[6][7] These reactions often require a catalyst and anhydrous conditions to proceed efficiently.[8]

Strategy B: UV-Active Tagging of the Aldehyde This is a classic and reliable method for quantifying aldehydes and ketones. The aldehyde is reacted with a hydrazine-containing reagent, such as 2,4-dinitrophenylhydrazine (DNPH), to form a stable, strongly UV-absorbing hydrazone.[9][10] This method is excellent for use with standard HPLC-UV systems.

Caption: Divergent strategies for HPLC derivatization targeting either the carboxylic acid or aldehyde group.

Protocol 3.1: Fluorescent Derivatization of the Carboxylic Acid

A. Reagents and Materials

  • Sample containing this compound

  • Acetonitrile, HPLC grade

  • Fluorescent labeling reagent, e.g., 4-Bromomethyl-7-methoxycoumarin (Br-MAMC)

  • Catalyst system, e.g., Potassium Carbonate (K₂CO₃) and 18-Crown-6 ether[8]

  • Autosampler vials, heating block

B. Step-by-Step Protocol

  • Sample Preparation: Transfer an aliquot of the sample to a vial and evaporate to dryness under nitrogen.

  • Derivatization:

    • Reconstitute the dried sample in 100 µL of acetonitrile.

    • Add 50 µL of a 1 mg/mL solution of Br-MAMC in acetonitrile.

    • Add 50 µL of a catalyst solution containing 2 mg/mL K₂CO₃ and 1 mg/mL 18-Crown-6 in acetonitrile. The crown ether complexes the potassium ion, increasing the nucleophilicity of the carboxylate anion.

    • Seal the vial and heat at 60°C for 30 minutes.

  • Analysis: After cooling, the reaction mixture can be directly injected or diluted with the mobile phase for HPLC-FLD analysis.

    • Typical HPLC Conditions:

      • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: Gradient of acetonitrile and water

      • Detection: FLD (e.g., Ex: 345 nm, Em: 435 nm for MAMC derivatives)[8]

Protocol 3.2: UV Derivatization of the Aldehyde with DNPH

A. Reagents and Materials

  • Sample containing this compound

  • Acetonitrile, HPLC grade

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (commercially available or prepared by dissolving DNPH in acetonitrile with a catalytic amount of sulfuric or phosphoric acid)

  • Autosampler vials

B. Step-by-Step Protocol

  • Sample Preparation: The sample should be in a solvent compatible with the reaction (e.g., acetonitrile).

  • Derivatization:

    • In a vial, mix 100 µL of the sample with 100 µL of the acidic DNPH reagent solution.

    • Seal the vial and allow it to react at room temperature for 1 hour, or gently heat (e.g., 40°C) for 15-20 minutes to expedite the reaction.

    • The formation of the yellow/orange DNPH-hydrazone derivative indicates a successful reaction.

  • Analysis: The reaction mixture is ready for direct injection into an HPLC-UV system.

    • Typical HPLC Conditions:

      • Column: C18 reverse-phase

      • Mobile Phase: Gradient of acetonitrile and water

      • Detection: UV detector set to ~360-365 nm, the λmax for DNPH derivatives.[7]

Troubleshooting and Best Practices

To ensure trustworthiness and reproducibility, consider the following:

IssuePotential CauseRecommended Solution
Low or No Product Yield Presence of water in the sample (for silylation/esterification)Thoroughly dry the sample extract under nitrogen before adding reagents. Use anhydrous solvents.[2]
Inactive derivatizing reagentUse fresh reagents. Silylating agents are particularly moisture-sensitive. Store under inert gas.
Multiple Derivative Peaks Side reactions; incomplete oximation before silylationEnsure the oximation step runs to completion before adding the silylating agent. Optimize reaction time and temperature.
Poor Peak Shape Active sites in the GC liner or columnUse a deactivated liner. Condition the column properly. Ensure derivatization is complete, as underivatized analyte will chromatograph poorly.
Baseline Interference Excess derivatizing reagentOptimize the reagent concentration to be in slight excess but not overwhelming. If necessary, a sample cleanup step (e.g., solid-phase extraction) can be added.

Conclusion

The analytical determination of this compound requires a tailored derivatization strategy to overcome its inherent physicochemical properties. For highly sensitive and specific quantification by GC-MS , a two-step oximation-silylation protocol is the most robust approach. For HPLC -based methods, the choice is dictated by the desired sensitivity and available instrumentation; fluorescent tagging of the carboxylic acid offers superior sensitivity, while DNPH derivatization of the aldehyde provides a reliable method for UV-based detection. The protocols and principles outlined in this guide provide a comprehensive framework for researchers to develop and validate high-performance analytical methods for this and structurally similar molecules.

References

Application Notes and Protocols for Metal Complexation Studies with 2-(2-Formyl-6-methoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Coordination Chemistry of a Versatile Ligand

2-(2-Formyl-6-methoxyphenoxy)acetic acid, a derivative of o-vanillin, presents a compelling scaffold for the development of novel metal complexes with significant potential in medicinal and materials chemistry.[1][2] Its structural architecture, featuring a salicylaldehyde moiety functionalized with a methoxy group and an acetic acid side chain, offers multiple coordination sites—the aldehyde oxygen, the phenolic oxygen, the ether oxygen, and the carboxylate group. This poly-dentate character allows for the formation of stable and structurally diverse complexes with a wide range of metal ions. The study of these metal-ligand interactions is paramount for understanding their formation, stability, and subsequent application in areas such as drug delivery, bio-imaging, and catalysis.[3][4][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the metal complexation properties of this compound. The protocols detailed herein are designed to elucidate key parameters of the metal-ligand interaction, including stoichiometry, stability constants, and binding characteristics, employing established analytical techniques.

Synthesis of this compound

A common synthetic route to this compound involves the Williamson ether synthesis.[7][8] This method provides a reliable means to produce the ligand in good yield.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2 equivalents) to the solution. The carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate.

  • Alkylation: To the stirring suspension, add ethyl bromoacetate (1.1 equivalents) dropwise. The bromoacetate serves as the alkylating agent.

  • Reaction Monitoring: Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Hydrolysis: Remove the solvent under reduced pressure to obtain the crude ester. Hydrolyze the ester to the carboxylic acid by dissolving it in a mixture of ethanol and aqueous sodium hydroxide solution and stirring at room temperature overnight.

  • Purification: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the desired this compound. Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Determining the Stoichiometry of Metal-Ligand Complexes: Job's Plot Method

Job's method, or the method of continuous variation, is a widely used spectrophotometric technique to determine the stoichiometry of a metal-ligand complex in solution.[9][10][11] The principle lies in preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant. The absorbance of these solutions is then measured at a wavelength where the complex absorbs maximally, and the free ligand and metal ion show minimal absorbance. A plot of absorbance versus the mole fraction of the ligand will exhibit a maximum at the mole fraction corresponding to the stoichiometry of the complex.[12]

Protocol 2: Stoichiometry Determination using Job's Plot

  • Preparation of Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O) and this compound in a suitable solvent (e.g., methanol, ethanol, or a mixed aqueous-organic solvent system).

  • Preparation of Sample Solutions: Prepare a series of solutions by mixing the metal and ligand stock solutions in different volume ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0) while maintaining a constant total volume. This ensures that the total concentration of metal and ligand remains constant across all solutions.

  • UV-Vis Spectrophotometry: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range to identify the wavelength of maximum absorbance (λmax) of the formed complex.

  • Absorbance Measurement: Measure the absorbance of each solution at the determined λmax.

  • Data Analysis: Plot the absorbance as a function of the mole fraction of the ligand (XL = [L] / ([M] + [L])). The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at XL = 0.5 indicates a 1:1 metal-to-ligand ratio, while a maximum at XL = 0.67 suggests a 1:2 ratio.[13]

Jobs_Plot_Workflow A Prepare Equimolar Stock Solutions (Metal & Ligand) B Mix in Varying Ratios (Constant Total Volume) A->B C Record UV-Vis Spectra (Identify λmax) B->C D Measure Absorbance at λmax C->D E Plot Absorbance vs. Mole Fraction of Ligand D->E F Determine Stoichiometry from Maximum E->F

Caption: Workflow for Stoichiometry Determination using Job's Plot.

Quantifying Binding Affinity: Determination of Stability Constants

The stability constant (Ks) of a metal-ligand complex is a quantitative measure of the strength of the interaction between the metal ion and the ligand.[14][15] Potentiometric titration is a robust and accurate method for determining stability constants.[16][17][18][19] This technique involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base is added. The resulting titration curve provides information about the protonation constants of the ligand and the stability constants of the metal complexes.

Protocol 3: Stability Constant Determination by Potentiometric Titration

  • Solution Preparation: Prepare solutions of the ligand, the metal salt, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations in a suitable solvent with a constant ionic strength maintained by an inert electrolyte (e.g., NaClO₄).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of a solution containing the ligand and the strong acid in a thermostatted titration vessel.

  • Ligand Protonation Constants: Titrate the ligand solution with the standardized strong base, recording the pH after each addition of the titrant.

  • Metal-Ligand Stability Constants: Perform a second titration with a solution containing the ligand, the strong acid, and the metal salt.

  • Data Analysis: Plot the pH values against the volume of the added base for both titrations. The displacement of the metal-ligand titration curve from the ligand-only curve indicates complex formation. The protonation constants of the ligand and the stability constants of the metal complexes can be calculated from the titration data using specialized software programs (e.g., HYPERQUAD) that employ numerical methods to solve the mass-balance equations.[20][21]

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Standardized Acid, Base, Ligand, and Metal Solutions B Maintain Constant Ionic Strength A->B C Titrate Ligand + Acid with Base B->C D Titrate Ligand + Acid + Metal with Base B->D C->D E Plot pH vs. Volume of Base D->E F Analyze Curve Displacement E->F G Calculate Protonation and Stability Constants F->G

Caption: Workflow for Potentiometric Determination of Stability Constants.

Exploring Binding Interactions with Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can provide valuable insights into metal-ligand binding events.[22][23][24] The intrinsic fluorescence of this compound or its complexes can be monitored upon titration with a metal ion. Changes in fluorescence intensity, emission wavelength, and quantum yield can be used to determine binding constants and understand the binding mechanism.[25][26]

Protocol 4: Fluorescence Titration for Binding Studies

  • Instrument Setup: Set the excitation wavelength at the absorption maximum of the fluorescent species (ligand or complex) and record the emission spectrum.

  • Titration: To a solution of the fluorescent species of known concentration in a cuvette, add small aliquots of a concentrated solution of the metal ion.

  • Data Acquisition: After each addition, gently mix the solution and record the fluorescence emission spectrum.

  • Data Analysis: Correct the fluorescence intensity for dilution effects. Plot the change in fluorescence intensity as a function of the metal ion concentration. The binding constant (Kb) can be determined by fitting the titration data to a suitable binding model, such as the Stern-Volmer equation for quenching processes or a 1:1 binding isotherm.

Characterization of Metal Complexes

Once the formation of a metal complex is established, its structural and physicochemical properties can be further characterized using a variety of analytical techniques.

Technique Information Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=O of the aldehyde and carboxylate, O-H of the carboxylate) upon complexation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons upon coordination can indicate the binding sites.
Single-Crystal X-ray Diffraction Determines the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry.
Elemental Analysis Confirms the empirical formula of the synthesized complex.
Thermogravimetric Analysis (TGA) Investigates the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.

Conclusion and Future Perspectives

The protocols outlined in these application notes provide a robust framework for the systematic investigation of the metal complexation chemistry of this compound. By determining the stoichiometry and stability of the formed complexes, researchers can gain fundamental insights into their potential applications. For drug development professionals, understanding these parameters is crucial for designing metal-based therapeutics with desired properties. The versatility of this ligand, coupled with the detailed analytical approaches described herein, opens avenues for the discovery and development of novel coordination compounds with tailored functionalities.

References

The Backbone Amide Linker (BAL) Strategy: A Comprehensive Guide to Solid-Phase Synthesis Using 2-(2-Formyl-6-methoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of diverse molecular libraries is a cornerstone of innovation. Solid-phase organic synthesis (SPOS) offers a powerful platform for this endeavor, and the choice of linker is paramount to the success and versatility of the synthetic strategy. Among the arsenal of available tools, the Backbone Amide Linker (BAL), derived from 2-(2-Formyl-6-methoxyphenoxy)acetic acid, has emerged as a particularly robust and flexible strategy. This application note provides an in-depth technical guide, field-proven insights, and detailed protocols for the application of this linker in both peptide and small molecule synthesis.

Introduction: The Power of Backbone Anchoring

Traditional solid-phase peptide synthesis (SPPS) typically involves anchoring the C-terminal amino acid to the resin via its carboxyl group. While effective, this approach inherently limits modifications at this terminus. The BAL strategy elegantly circumvents this limitation by anchoring the growing chain through a backbone amide nitrogen.[1][2] This fundamental shift liberates the C-terminus, allowing for the synthesis of a wide array of C-terminally modified peptides, including aldehydes, alcohols, and esters, directly on the solid support.[3][4]

The core of the BAL strategy is the aromatic aldehyde functionality of the linker, which allows for the initial attachment of a primary amine via reductive amination.[2] This forms a stable secondary amine linkage that serves as the anchor point for subsequent synthetic transformations. The methoxy group on the aromatic ring plays a crucial role in activating the benzyl-type linkage for eventual acid-catalyzed cleavage, ensuring the efficient release of the final product from the solid support.

Core Principles and Advantages

The versatility of the this compound linker stems from several key features:

  • C-Terminal Flexibility : As the primary advantage, the backbone anchoring strategy allows for extensive modifications of the C-terminus of peptides, a significant challenge with traditional methods.[1][2]

  • Broad Substrate Scope : The application of the BAL linker is not confined to peptide synthesis. It has been successfully employed in the solid-phase synthesis of diverse small organic molecules, such as lidocaine and procainamide analogues, demonstrating its utility in broader drug discovery programs.[3][5]

  • Acid-Labile Cleavage : The final product is typically cleaved from the resin using trifluoroacetic acid (TFA), a standard and well-understood procedure in solid-phase synthesis. The lability of the linker can be tuned by modifications to the aromatic ring, allowing for orthogonal cleavage strategies in more complex synthetic schemes.

  • Traceless Synthesis Potential : While not inherently a "traceless" linker in all applications, in the synthesis of certain small molecules, the point of attachment to the linker ultimately becomes a C-H bond in the final product, leaving no residual functionality from the linkage.

Experimental Workflows and Protocols

The successful implementation of the BAL strategy involves a sequence of well-defined steps, each critical for the overall yield and purity of the final product.

Workflow Overview

BAL_Workflow cluster_prep Resin Preparation cluster_synth Synthesis cluster_release Product Release A 1. Linker Immobilization B 2. Resin Capping (Optional) A->B C 3. First Building Block Loading (Reductive Amination) B->C D 4. Chain Elongation (e.g., Fmoc-SPPS or Small Molecule Synthesis) C->D E 5. Final Cleavage (TFA Cocktail) D->E F 6. Product Isolation E->F

Caption: General workflow for solid-phase synthesis using the BAL strategy.

Protocol 1: Immobilization of this compound onto Aminomethyl Resin

This protocol describes the coupling of the BAL linker to a standard aminomethyl-functionalized solid support, such as aminomethylated polystyrene (AM-PS) or ChemMatrix® resin.

Rationale: The carboxylic acid of the linker is activated to form an amide bond with the primary amine on the resin. DIC/OxymaPure is a highly efficient and low-racemization coupling cocktail suitable for this purpose.

Materials:

  • Aminomethylated resin (e.g., ChemMatrix®, 0.58 mmol/g)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the aminomethylated resin (1.0 g) in DCM (10 mL) in a suitable reaction vessel for 30 minutes.

  • Drain the DCM and wash the resin with DMF (3 x 10 mL).

  • Prepare a solution of this compound (6 equivalents relative to resin loading) and OxymaPure (6 eq.) in DMF.

  • Add DIC (6 eq.) to the solution and agitate for 2-3 minutes to pre-activate.

  • Add the activated linker solution to the swollen resin.

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the reaction solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Dry the resin under vacuum.

  • Verification: Confirm successful coupling by performing a qualitative test for aldehydes (e.g., 2,4-dinitrophenylhydrazine test, which should be positive) and a test for free amines (e.g., Kaiser test or Chloranil test, which should be negative).[5]

Protocol 2: Loading of the First Building Block via Reductive Amination

This crucial step attaches the first synthetic unit, which must contain a primary amine, to the aldehyde group of the immobilized linker.

Rationale: The primary amine of the building block forms a Schiff base (imine) with the resin-bound aldehyde. Sodium cyanoborohydride (NaBH₃CN) is a mild reducing agent that selectively reduces the protonated imine (iminium ion) to a stable secondary amine without reducing the aldehyde starting material.[6][7] The reaction is typically performed under mildly acidic conditions (e.g., with 1% acetic acid) to facilitate imine formation without passivating the amine nucleophile.[8]

Materials:

  • BAL-functionalized resin

  • Primary amine building block (e.g., H-Gly-OtBu, or an amine for small molecule synthesis)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid (AcOH)

  • DMF

  • Methanol (MeOH)

Procedure:

  • Swell the BAL-functionalized resin in DMF.

  • Add a solution of the primary amine building block (10 equivalents) in DMF containing 1% (v/v) acetic acid.

  • Agitate the mixture for 30-60 minutes to allow for imine formation.

  • Add a solution of NaBH₃CN (10 equivalents) in MeOH.

  • Agitate the reaction mixture at room temperature overnight.

  • Drain the solvent and wash the resin extensively with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Dry the resin under vacuum.

  • Verification: Monitor the reaction by performing an aldehyde test, which should become negative upon complete reaction.

Caption: Reductive amination on the BAL-functionalized resin.

Protocol 3: Chain Elongation (Fmoc-SPPS Example)

Following the loading of the first amino acid (with its C-terminus protected, e.g., as a t-butyl ester), the peptide chain is elongated using standard Fmoc-SPPS protocols.

Rationale: The secondary amine on the resin is acylated with the next Fmoc-protected amino acid. This step can be sterically hindered and may require a potent coupling agent and/or repeated couplings to drive the reaction to completion.[3]

Materials:

  • Loaded BAL-resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., DIC/OxymaPure or HATU/DIPEA)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • DMF, DCM

Procedure:

  • Fmoc Deprotection (if applicable): If the loaded building block was N-protected, remove the protecting group. For subsequent cycles, treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the previously coupled amino acid. Wash with DMF.

  • Coupling:

    • Swell the resin in DMF.

    • Prepare a solution of the next Fmoc-amino acid (3-5 equivalents), a coupling agent (e.g., HATU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF.

    • Add the coupling cocktail to the resin and agitate for 1-2 hours.

    • Note: Acylation of the secondary amine formed after the reductive amination is often the most challenging step. It is highly recommended to double-couple this first acylation and/or use a more potent coupling reagent like HATU.[3]

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling (should be negative).

  • Repeat the deprotection-coupling-washing cycle for each subsequent amino acid in the sequence.

Protocol 4: Cleavage and Deprotection

The final step releases the synthesized molecule from the solid support and removes any acid-labile side-chain protecting groups.

Rationale: The benzyl-type ether linkage of the BAL linker is susceptible to acid-catalyzed cleavage. Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves this bond. During cleavage, reactive carbocations (e.g., from t-butyl protecting groups) are generated, which can cause unwanted side reactions, particularly with sensitive residues like Tryptophan, Methionine, and Cysteine. Scavengers are added to the cleavage cocktail to trap these reactive species.[9]

Materials:

  • Peptidyl- or small molecule-loaded BAL resin (dried)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • 1,2-Ethanedithiol (EDT) (optional, for cysteine-containing peptides)

  • Cold diethyl ether

Standard Cleavage Cocktail (Reagent B type):

  • TFA/TIS/H₂O (95:2.5:2.5, v/v/v) : A general-purpose cocktail suitable for most sequences.

Cleavage Cocktail for Tryptophan-containing Peptides (Reagent K type):

  • TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v/v) : Recommended for peptides with sensitive residues, especially Trp.[7]

Procedure:

  • Place the dried resin in a reaction vessel.

  • Add the appropriate cleavage cocktail (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and concentrate the solution under a stream of nitrogen.

  • Precipitate the crude product by adding the concentrated solution to a large volume of cold diethyl ether.

  • Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.

Caption: Acid-catalyzed cleavage mechanism from the BAL linker.

Quantitative Data and Performance

The efficiency of the BAL strategy is demonstrated by the high yields and purities achievable for diverse target molecules.

Target Molecule ClassExampleOverall Isolated YieldCrude Purity (HPLC)Reference
Small Molecules Lidocaine Analogues40-88%>80%[1][3]
Procainamide Analogues40-88%>80%[1][3]
Modified Peptides Peptide AldehydesGoodHigh[4]
Peptide Hydroxamates68-83%>85%[10]
C-terminal Prolyl PeptidesHighExcellent[11]

Note: Yields and purities are highly dependent on the specific sequence or structure, coupling efficiencies, and purification methods.

Application Beyond Peptides: Synthesis of Small Molecule Libraries

A significant advantage of the BAL linker is its applicability to the solid-phase synthesis of non-peptidic small molecules. A prime example is the synthesis of libraries of lidocaine and procainamide analogues, which are important classes of local anesthetics and antiarrhythmic agents.[3][5]

The general synthetic scheme involves:

  • Reductive Amination: Attaching a primary amine (aliphatic or aromatic) to the BAL-functionalized resin.

  • Acylation: Acylating the resulting secondary amine with a suitable acylating agent (e.g., 2-chloroacetyl chloride).

  • Displacement: Nucleophilic displacement of the halide with a secondary amine to introduce diversity.

  • Cleavage: Releasing the final analogue from the resin with TFA.

This strategy enables the rapid, parallel synthesis of dozens of analogues, facilitating structure-activity relationship (SAR) studies. The reported overall isolated yields of 40-88% with crude purities often exceeding 80% underscore the robustness of this approach for small molecule library generation.[1][3]

Troubleshooting and Expert Insights

  • Incomplete First Acylation: The acylation of the secondary amine formed after reductive amination is a common bottleneck. To overcome this, use a stronger coupling reagent (e.g., HATU), increase the reaction time, or perform a double coupling. Monitoring with a Kaiser test is essential.

  • Side Reactions During Cleavage: For peptides containing Tryptophan, Methionine, or Cysteine, the use of appropriate scavengers is non-negotiable. TIS is effective against t-butyl cations, while thio-scavengers like EDT or thioanisole are crucial for protecting Trp and Met.

  • Determining Resin Loading: Accurate determination of the initial linker loading is critical for stoichiometry calculations. The spectrophotometric determination of the Fmoc-dibenzofulvene adduct after cleaving the Fmoc group from a known weight of resin is a reliable method.[12][13]

Conclusion

The this compound linker is a cornerstone of the Backbone Amide Linker (BAL) strategy, offering a powerful and versatile platform for solid-phase organic synthesis. Its ability to anchor molecules via a backbone nitrogen liberates the C-terminus for modification, a feature that has been extensively exploited in the synthesis of complex peptides. Furthermore, its demonstrated success in the high-throughput synthesis of small molecule libraries makes it an invaluable tool for drug discovery and medicinal chemistry. By understanding the core principles and applying the detailed protocols provided, researchers can effectively leverage the BAL strategy to accelerate their synthetic programs and explore novel chemical space.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Formyl-6-methoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Formyl-6-methoxyphenoxy)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

The synthesis of this compound typically involves a two-step process: the formylation of guaiacol (2-methoxyphenol) to produce o-vanillin (2-hydroxy-3-methoxybenzaldehyde), followed by a Williamson ether synthesis to introduce the acetic acid moiety. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will address potential issues in both stages of the synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, their probable causes, and validated solutions.

Issue 1: Low Yield in the Formylation of Guaiacol to o-Vanillin

Question: I am experiencing a significantly lower than expected yield of o-vanillin from the formylation of guaiacol. What are the likely causes and how can I improve it?

Answer: A low yield in the formylation step, often performed via the Duff or Reimer-Tiemann reaction, is a common issue. The causes can be multifaceted, ranging from reaction conditions to reagent quality.

Probable Causes & Solutions:

  • Suboptimal Reaction Conditions for Duff Reaction: The Duff reaction, which uses hexamine as the formylating agent, is highly sensitive to reaction parameters.[1][2]

    • Temperature Control: The reaction typically requires heating.[3] Insufficient temperature can lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material and product. A temperature range of 150-160°C in a glycerol/boric acid medium is often optimal.[3]

    • Anhydrous Conditions: The initial phase of the Duff reaction should be anhydrous. The presence of water can hydrolyze the hexamine, reducing the concentration of the active formylating species.[3] Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Inefficient Reimer-Tiemann Reaction: This method uses chloroform and a strong base to generate dichlorocarbene as the electrophile.[4][5][6]

    • Base Concentration: The concentration of the base (e.g., NaOH or KOH) is critical. A high concentration is needed to deprotonate both the phenol and chloroform.[5][6]

    • Phase Transfer Catalyst: The reaction is often biphasic (aqueous base and organic chloroform).[6] The use of a phase-transfer catalyst can significantly improve the reaction rate by facilitating the transport of the hydroxide ion into the organic phase.

    • Side Reactions: The Reimer-Tiemann reaction is notorious for producing the p-isomer (4-hydroxy-3-methoxybenzaldehyde, or vanillin) as a significant byproduct.[5] While ortho-formylation is generally favored, the ratio can be influenced by the cation of the base. Potassium hydroxide sometimes gives a higher ortho/para ratio than sodium hydroxide.

  • Purity of Starting Materials:

    • Guaiacol Quality: Ensure the guaiacol is pure and free from oxidation products, which can be identified by a dark coloration. Distillation of guaiacol before use is recommended.

    • Reagent Decomposition: Hexamethylenetetramine (hexamine) and chloroform can degrade over time. Use fresh, high-quality reagents.

Experimental Protocol: Optimized Duff Reaction for o-Vanillin Synthesis

  • To a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add anhydrous glycerol and boric acid.

  • Heat the mixture to 150-160°C with stirring to form glyceroboric acid.

  • In a separate beaker, intimately mix guaiacol and hexamethylenetetramine.[3]

  • Slowly add the guaiacol/hexamine mixture to the hot glyceroboric acid solution over 30 minutes.

  • Maintain the reaction temperature at 150-160°C for 2-3 hours.

  • Cool the reaction mixture and then hydrolyze by adding dilute sulfuric acid.

  • Isolate the o-vanillin by steam distillation.[3]

Issue 2: Low Yield in the Williamson Ether Synthesis Step

Question: My yield of this compound is poor, even with a good yield of o-vanillin. What could be going wrong in the second step?

Answer: The Williamson ether synthesis is an SN2 reaction between the phenoxide of o-vanillin and a haloacetic acid (or its ester).[7][8] Low yields in this step often point to issues with base selection, solvent, or competing reactions.

Probable Causes & Solutions:

  • Incomplete Deprotonation of the Phenol: The phenolic hydroxyl group of o-vanillin must be completely deprotonated to form the nucleophilic phenoxide.

    • Choice of Base: A sufficiently strong base is required.[9] While sodium hydroxide or potassium hydroxide can be used, stronger bases like sodium hydride (NaH) in an aprotic solvent can ensure complete deprotonation.[8]

    • Stoichiometry of Base: Use at least two equivalents of base: one to deprotonate the phenol and a second to neutralize the haloacetic acid.

  • Suboptimal Solvent: The choice of solvent is crucial for an SN2 reaction.

    • Polar Aprotic Solvents: Solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are excellent choices as they solvate the cation but not the nucleophile, thus increasing its reactivity.[8]

  • Reaction Temperature:

    • Moderate Heating: Gentle heating (e.g., 80°C) is often sufficient to drive the reaction to completion without promoting side reactions.[10]

  • Competing C-Alkylation: While O-alkylation is generally favored, some C-alkylation on the aromatic ring can occur, especially if there are residual strong activating effects.[8] Using a less reactive alkylating agent or milder conditions can sometimes mitigate this.

  • Purity of Haloacetic Acid/Ester: Use a high-purity haloacetic acid or its ester (e.g., chloroacetic acid or ethyl bromoacetate). Impurities can lead to unwanted side reactions.

Data Summary: Reaction Conditions for Williamson Ether Synthesis

ParameterRecommended ConditionRationale
Base NaOH, KOH, K₂CO₃, NaHEnsures complete formation of the phenoxide nucleophile.[8]
Solvent DMF, DMSO, AcetonePolar aprotic solvents enhance the nucleophilicity of the phenoxide.[8]
Alkylating Agent Chloroacetic acid, Bromoacetic acid, or their estersEsters can sometimes give cleaner reactions.
Temperature 60-100°CBalances reaction rate with minimizing side reactions.[7]
Reaction Time 2-6 hoursMonitor by TLC for completion.
Issue 3: Difficulty in Product Purification

Question: I am struggling to obtain pure this compound. What are the common impurities and how can I remove them?

Answer: Purification can be challenging due to the presence of unreacted starting materials and side products.

Probable Impurities & Purification Strategies:

  • Unreacted o-Vanillin: If the Williamson ether synthesis is incomplete, you will have residual o-vanillin.

    • Base Wash: o-Vanillin is phenolic and can be removed by washing the organic extract with a dilute aqueous base solution (e.g., sodium bicarbonate or sodium carbonate). The desired product, being a carboxylic acid, will also dissolve in the basic aqueous layer.

  • Unreacted Haloacetic Acid:

    • Water Wash: Haloacetic acids are water-soluble and can be removed by washing the organic extract with water.

  • Vanillic Acid Derivatives: The aldehyde group of o-vanillin or the final product can be susceptible to oxidation, forming the corresponding carboxylic acid (vanillic acid derivatives).

    • Recrystallization: This is the most effective method for removing structurally similar impurities. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) should be determined experimentally.

  • Para-Isomer Impurity: If the initial formylation step produced the para-isomer, it will be carried through the synthesis.

    • Chromatography: If recrystallization is ineffective, column chromatography on silica gel may be necessary to separate the ortho and para isomers.

Experimental Protocol: Purification by Acid-Base Extraction and Recrystallization

  • After the Williamson ether synthesis, cool the reaction mixture and dilute it with water.

  • Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of ~2. This will protonate the carboxylic acid product, causing it to precipitate.

  • Filter the crude solid product.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with water to remove any water-soluble impurities.

  • To remove unreacted o-vanillin, extract the organic layer with a saturated sodium bicarbonate solution. The desired product will move into the aqueous layer as its sodium salt.

  • Separate the aqueous layer and re-acidify it with HCl to precipitate the pure product.

  • Filter the purified solid and recrystallize from a minimal amount of hot solvent.

Frequently Asked Questions (FAQs)

Q1: Can I use other formylation methods besides the Duff and Reimer-Tiemann reactions? A1: Yes, other methods like the Vilsmeier-Haack reaction could be employed, but they may require different starting materials or be less regioselective for the ortho position. The Duff and Reimer-Tiemann reactions are generally preferred for their directness with phenols.[11]

Q2: Is it better to use a haloacetic acid or a haloacetate ester in the Williamson ether synthesis? A2: Using a haloacetate ester (e.g., ethyl bromoacetate) followed by hydrolysis can sometimes lead to cleaner reactions and higher yields.[10] This is because the ester is less acidic than the carboxylic acid, reducing potential side reactions with the base. The final step would be the saponification of the ester to the desired carboxylic acid.

Q3: How can I monitor the progress of the reactions? A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring both reaction steps. By spotting the reaction mixture alongside the starting material(s) and a standard of the expected product (if available), you can observe the disappearance of reactants and the appearance of the product.

Q4: What are the key safety precautions for this synthesis? A4:

  • Guaiacol and o-vanillin: These are skin and eye irritants.

  • Chloroform: It is a suspected carcinogen and should be handled in a fume hood.

  • Strong Bases (NaOH, KOH, NaH): These are corrosive and can cause severe burns. Sodium hydride is also flammable and reacts violently with water.

  • Solvents (DMF, DMSO): These are readily absorbed through the skin.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizing the Synthesis and Troubleshooting

Diagram 1: Synthetic Pathway This diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway Guaiacol Guaiacol (2-Methoxyphenol) oVanillin o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) Guaiacol->oVanillin Step 1: Formylation (e.g., Duff or Reimer-Tiemann) FinalProduct This compound oVanillin->FinalProduct Step 2: Williamson Ether Synthesis (Base, Haloacetic Acid)

Caption: Two-step synthesis of the target compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Step1_Check Check Step 1 (Formylation) Yield Start->Step1_Check Step2_Check Check Step 2 (Etherification) Yield Step1_Check->Step2_Check Good Formylation_Issues Formylation Issues: - Suboptimal Temperature - Presence of Water - Impure Reagents - Side Reactions (p-isomer) Step1_Check->Formylation_Issues Low Etherification_Issues Etherification Issues: - Incomplete Deprotonation - Wrong Solvent - Incorrect Temperature - C-Alkylation Step2_Check->Etherification_Issues Low Optimize_Formylation Optimize Formylation: - Control Temperature - Ensure Anhydrous Conditions - Use Pure Reagents - Consider Base Cation Formylation_Issues->Optimize_Formylation Optimize_Etherification Optimize Etherification: - Use Stronger/More Base - Use Polar Aprotic Solvent - Optimize Temperature - Use Haloacetate Ester Etherification_Issues->Optimize_Etherification

Caption: A logical workflow for diagnosing yield issues.

References

Technical Support Center: Optimization of 2-(2-Formyl-6-methoxyphenoxy)acetic Acid Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the intramolecular cyclization of 2-(2-Formyl-6-methoxyphenoxy)acetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing the dibenzo[b,e]oxepin-6,11-dione scaffold. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance your experimental success.

Reaction Overview: The Intramolecular Cyclization

The target transformation is the intramolecular cyclization of this compound to form a tricyclic dibenzo[b,e]oxepinone system. This reaction is a crucial step in the synthesis of various biologically active molecules.[1][2] The most common and effective method to achieve this is through an intramolecular Friedel-Crafts acylation.[3][4] This process involves the in-situ generation of a highly reactive acylium ion from the carboxylic acid moiety, which then undergoes an electrophilic attack on the electron-rich aromatic ring to form the seven-membered central ring.

Success in this reaction hinges on precise control over reaction conditions to favor the desired intramolecular pathway and minimize competing side reactions.

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The accepted mechanism involves two primary stages:

  • Formation of the Electrophile: The carboxylic acid is activated by a strong Lewis acid or a dehydrating agent (like polyphosphoric acid) to form a resonance-stabilized acylium ion.

  • Intramolecular Cyclization: The electron-rich phenoxy ring acts as a nucleophile, attacking the electrophilic acylium ion to form a new carbon-carbon bond and the seven-membered ring. A subsequent deprotonation step restores aromaticity, yielding the final product.

Friedel_Crafts_Acylation_Mechanism start This compound intermediate Acylium Ion Intermediate (Resonance Stabilized) start->intermediate Activation product Dibenzo[b,e]oxepin-6,11-dione Derivative intermediate->product Intramolecular Attack & Deprotonation h2o H₂O intermediate->h2o reagents Dehydrating Agent (e.g., PPA, AlCl₃) reagents->start

Caption: Intramolecular Friedel-Crafts Acylation Pathway.

Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment in a question-and-answer format.

Q1: My reaction resulted in a low yield or no product, with only starting material recovered. What are the likely causes?

A: This is a common issue often linked to reagent activity, reaction conditions, or the experimental setup. A systematic approach is best for diagnosis.[5]

  • Cause 1: Inactive or Insufficient Reagent/Catalyst: The dehydrating agent or Lewis acid (e.g., Polyphosphoric Acid (PPA), AlCl₃) is the engine of this reaction. Its effectiveness can be compromised.

    • Solution:

      • Verify Reagent Quality: Use a fresh, unopened bottle of the dehydrating agent. PPA can absorb atmospheric moisture, reducing its efficacy. Lewis acids like AlCl₃ are highly sensitive to moisture.

      • Ensure Sufficient Stoichiometry: For agents like PPA, it often serves as both the catalyst and the solvent. Ensure a sufficient excess is used to allow for proper mixing and to drive the reaction forward.

  • Cause 2: Presence of Water: Anhydrous conditions are absolutely critical. Water will react with and quench the acylium ion intermediate or deactivate the Lewis acid catalyst.[6][7]

    • Solution:

      • Thoroughly dry all glassware in an oven (e.g., >100°C for several hours) and cool under a stream of inert gas (N₂ or Ar) or in a desiccator.

      • Use anhydrous solvents if the reaction protocol calls for them.

      • Ensure the starting material is completely dry.

  • Cause 3: Insufficient Temperature or Reaction Time: The activation energy for the cyclization may not have been reached, or the reaction is simply slow.

    • Solution:

      • Gradually increase the reaction temperature. Monitor the reaction by Thin Layer Chromatography (TLC) for the appearance of the product spot and disappearance of the starting material.

      • Extend the reaction time. Some intramolecular cyclizations require several hours to reach completion.[5]

Troubleshooting_Workflow start Problem: Low or No Product Yield q1 1. Check Reagents & Conditions start->q1 q2 2. Assess Reaction Setup q1->q2 Reagents OK? sol1a Use fresh, anhydrous dehydrating agent/catalyst. q1->sol1a No sol1b Ensure starting material is completely dry. q1->sol1b No q3 3. Evaluate Temperature & Time q2->q3 Setup OK? sol2 Oven-dry glassware; run under inert gas (N₂/Ar). q2->sol2 No sol3 Incrementally increase temperature; extend reaction time; monitor via TLC. q3->sol3 No

Caption: Troubleshooting workflow for low product yield.

Q2: My analysis (TLC, NMR) shows a mixture of products. How can I improve the selectivity for the desired dibenzo[b,e]oxepinone?

A: Formation of multiple products indicates that side reactions are competing with your desired intramolecular cyclization.

  • Cause 1: Intermolecular Polymerization: At high concentrations, an activated molecule can react with a neighboring molecule instead of itself, leading to dimers or polymers.

    • Solution: Employ the high-dilution principle. Run the reaction at a much lower concentration (e.g., <0.05 M).[8] This statistically favors the intramolecular pathway, as the reactive ends of a single molecule are more likely to find each other than another molecule.

  • Cause 2: Alternative Cyclization Pathways: The starting material has multiple reactive sites. Under certain conditions, such as the classical Perkin reaction (acetic anhydride, sodium acetate), cyclization can lead to the formation of benzofuran or dioxepin derivatives instead of the desired product.[9][10]

    • Solution: Avoid conditions known to promote these alternative pathways. Stick to strong dehydrating acids or Lewis acid-mediated Friedel-Crafts conditions, which strongly favor the formation of the acylium ion and subsequent acylation.

Q3: The reaction starts but seems to stall, leaving a significant amount of starting material even after a long time. What's happening?

A: A stalled reaction often points to catalyst deactivation or product-related issues.

  • Cause 1: Catalyst Deactivation: Trace amounts of water introduced during the reaction can progressively deactivate the catalyst.

    • Solution: Re-evaluate your setup for ensuring anhydrous conditions throughout the entire reaction time. Use a drying tube on your condenser.

  • Cause 2: Product Complexation: In Friedel-Crafts acylations, the ketone product can coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming a stable complex. This effectively removes the catalyst from the reaction cycle.

    • Solution: This is an inherent limitation of the reaction. Using a stoichiometric amount (or slight excess) of the Lewis acid is often necessary to drive the reaction to completion. This is less of an issue when using PPA, which is typically used in large excess.

Frequently Asked Questions (FAQs)

Q1: What are the most effective reagents for this cyclization?

A: The choice of reagent is critical and depends on substrate tolerance and desired scale. The table below compares common options.

Reagent SystemMechanismAdvantagesDisadvantages
Polyphosphoric Acid (PPA) Friedel-Crafts AcylationOne-step, acts as catalyst and solvent, good for moderate to high yields.[3]Can be viscous and difficult to stir; workup requires quenching with ice water.
SOCl₂ then AlCl₃/FeCl₂ Friedel-Crafts AcylationHighly reactive, often gives good yields.[1][3]Two steps; requires strict anhydrous conditions; AlCl₃ can be difficult to handle.
Acetic Anhydride/NaOAc Perkin-type CondensationMilder conditions.High risk of forming benzofuran and other side products.[9][10]

For this specific transformation, Polyphosphoric Acid (PPA) is often the most reliable starting point due to its combined role as a strong acid and dehydrating agent.

Q2: Why is the reaction temperature so important?

A: Temperature controls the reaction kinetics and selectivity.

  • Too Low: The reaction rate will be impractically slow as there isn't enough energy to overcome the activation barrier for acylium ion formation and cyclization.

  • Too High: May lead to decomposition of the starting material or product. It can also provide enough energy to activate alternative, undesired reaction pathways, leading to a mixture of byproducts. The optimal temperature is typically found empirically, often in the range of 80-120°C.

Q3: What analytical methods are best for monitoring this reaction?

A: Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring.

  • Setup: Use a silica plate and an appropriate solvent system (e.g., Ethyl Acetate/Hexanes). The product, being larger and more rigid, will typically have a different Rf value than the more polar starting carboxylic acid.

  • Confirmation: Once the reaction is complete, use ¹H NMR to confirm the structure of the purified product and GC-MS to assess its purity and identify any potential byproducts in the crude mixture.

Experimental Protocols

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)

This protocol is a general guideline and should be optimized for your specific derivative.

  • Preparation: Place polyphosphoric acid (approx. 10-20 times the weight of the starting material) into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube (filled with CaCl₂).

  • Heating: Heat the PPA to approximately 80-90°C with stirring to ensure it is fluid.

  • Addition of Starting Material: Add the this compound in one portion to the hot PPA.

  • Reaction: Continue heating and stirring the mixture at 90-110°C. Monitor the reaction's progress by TLC every 30-60 minutes. A typical reaction time is 2-4 hours.

  • Quenching: Once the starting material is consumed, allow the flask to cool to room temperature. Very slowly and carefully, pour the viscous reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. Caution: This is a highly exothermic process.

  • Extraction: Once all the ice has melted, the solid product may precipitate. If not, extract the aqueous solution multiple times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Workup: Combine the organic layers, wash with saturated NaHCO₃ solution (to neutralize any remaining acid), then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).[3]

References

Technical Support Center: Purification of Crude 2-(2-Formyl-6-methoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(2-Formyl-6-methoxyphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.

I. Initial Assessment: Understanding Your Impurity Profile

Before any purification attempt, a preliminary analysis of the crude material is critical. The synthetic route to this compound typically involves a formylation reaction (like the Duff or Reimer-Tiemann reaction) followed by a Williamson ether synthesis.[1][2] This knowledge allows us to anticipate the most likely impurities.

Common Potential Impurities:

Impurity NameStructureOrigin StoryKey Physicochemical Property
2-Methoxyphenol (Guaiacol) Unreacted starting material from formylation.Weakly acidic phenol (pKa ~10).
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) Unreacted intermediate from Williamson ether synthesis.Weakly acidic phenol (pKa ~8).
Chloroacetic Acid or Bromoacetic Acid Unreacted reagent from Williamson ether synthesis.Strongly acidic carboxylic acid (pKa ~2.8).
Di-formylated or Di-alkylated Products Over-reaction during synthesis steps.[3]Polarity similar to the desired product, but higher MW.
Polymeric Resin Side reaction during formylation.[3]Often insoluble in common organic solvents.

A quick Thin Layer Chromatography (TLC) or a crude ¹H NMR spectrum can provide invaluable clues. Are there excess aromatic protons suggesting unreacted starting materials? Is there a broad, undefined baseline hump indicative of polymer? This initial diagnosis will guide your choice of the optimal purification strategy.

II. Troubleshooting Workflows & FAQs

This section is structured to address the specific problems you are likely to encounter. Find the question that best matches your issue to jump to the relevant, detailed protocol.

Logical Troubleshooting Flow

The following diagram illustrates a systematic approach to purifying your crude product.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Execution & Verification Start Crude Product Analyze Analyze Impurity Profile (TLC, NMR, LC-MS) Start->Analyze Identify Identify Major Impurities (e.g., Phenols, Acids, Polymers) Analyze->Identify Select Select Purification Method Identify->Select AcidBase Acid-Base Extraction Select->AcidBase Phenolic or Acidic Impurities Recrystal Recrystallization Select->Recrystal Product is Crystalline Solid Chroma Column Chromatography Select->Chroma Complex Mixture or Oily Product Execute Execute Protocol AcidBase->Execute Recrystal->Execute Chroma->Execute Verify Verify Purity (TLC, NMR, MP) Execute->Verify Pure Pure Product Verify->Pure Purity >95% Redo Re-evaluate Method Verify->Redo Purity <95% Redo->Select

Caption: A systematic workflow for purifying crude products.

FAQ 1: My crude product is contaminated with unreacted phenolic starting materials (e.g., guaiacol, o-vanillin). How do I remove them?

Answer: This is the ideal scenario for an Acid-Base Extraction . Your target molecule possesses a carboxylic acid (pKa ~4), making it a much stronger acid than the contaminating phenols (pKa ~8-10). This difference in acidity is the key to a clean separation.[4] By using a weak base like sodium bicarbonate (NaHCO₃), you can selectively deprotonate and extract your desired product into the aqueous phase, leaving the less acidic phenolic impurities behind in the organic layer.

Workflow: Selective Acid-Base Extraction

G start Crude Product in Organic Solvent (e.g., Ethyl Acetate) sep_funnel1 Separatory Funnel Organic Layer: Product (Acidic) Phenol (Weakly Acidic) Aqueous Layer start->sep_funnel1:n sep_funnel2 Separatory Funnel After Extraction Organic Layer: Phenolic Impurities Aqueous Layer: Product as Carboxylate Salt sep_funnel1->sep_funnel2 Shake & Separate bicarb Add aq. NaHCO₃ (Weak Base) bicarb->sep_funnel1:n organic_waste Organic Layer to Waste (Contains Phenols) sep_funnel2:org2->organic_waste aq_acidify Acidify Aqueous Layer with 2M HCl sep_funnel2:aq2->aq_acidify precipitate Product Precipitates Out aq_acidify->precipitate filtration Filter & Dry precipitate->filtration pure_product Pure Product filtration->pure_product

Caption: Acid-base extraction workflow for separating carboxylic acids from phenols.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O) in a separatory funnel. A typical concentration is ~5-10 g of crude per 100 mL of solvent.

  • First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release CO₂ gas produced during neutralization. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. The top layer will typically be the organic phase, and the bottom will be the aqueous phase. Drain the bottom aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the carboxylic acid product is extracted. Combine all aqueous extracts.

  • Back-Wash (Optional but Recommended): Wash the combined aqueous extracts with a small portion of fresh organic solvent (e.g., 20 mL of EtOAc) to remove any residual organic impurities. Discard this organic wash.

  • Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 2M or 6M HCl dropwise while stirring until the solution is acidic (pH ~2, check with litmus paper). Your product, this compound, will precipitate as a solid.[5]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

FAQ 2: My product is a solid, but it's discolored or has a broad melting point. How can I clean it up?

Answer: Recrystallization is the most powerful technique for purifying crystalline solids. The principle is to dissolve the impure compound in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. The desired compound's molecules will selectively crystallize out, leaving the more soluble impurities behind in the solvent.

Solvent Selection for Recrystallization

The key is finding a solvent or solvent system where the product is very soluble when hot but poorly soluble when cold.

Solvent SystemRationale
Ethanol/Water The product is likely soluble in hot ethanol. Water can be added as an anti-solvent to the hot solution until it becomes slightly cloudy, which will induce crystallization upon cooling. This is an excellent starting point for polar organic acids.[6]
Isopropanol A good single-solvent option that is less volatile than ethanol.
Toluene A less polar option if non-polar impurities are the primary concern.
Ethyl Acetate/Hexane Another two-solvent system. Dissolve in minimal hot ethyl acetate and add hexane as the anti-solvent.
Detailed Protocol: Recrystallization
  • Solvent Test: Place a small amount of your crude solid in a test tube. Add a few drops of your chosen solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all even when heated, the solvent is too poor. The ideal solvent dissolves the solid when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with swirling until the solid just dissolves.

  • Decolorization (If Necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb high-molecular-weight colored impurities.

  • Hot Filtration (If Necessary): If you used charcoal or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

FAQ 3: My product is an oil, or I have a complex mixture of impurities with similar polarities.

Answer: When simple extraction or recrystallization fails, Silica Gel Column Chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and their solubility in a non-polar mobile phase (the eluent).[7][8] More polar compounds interact more strongly with the silica and elute later, while less polar compounds travel down the column faster.[8]

Your target molecule is quite polar due to the carboxylic acid and aldehyde groups. Therefore, you will need a relatively polar solvent system to elute it from the column.

Solvent System Selection for Column Chromatography

TLC is used to determine the ideal eluent system. The goal is to find a solvent mixture that gives your desired product an Rf (retention factor) of approximately 0.3-0.4.

Common Solvent Systems (Increasing Polarity)Application Notes
Hexane / Ethyl Acetate (e.g., 7:3 to 1:1) A standard system for moderately polar compounds. A good starting point for TLC analysis.[9]
Dichloromethane / Methanol (e.g., 98:2 to 95:5) For more polar compounds. The methanol significantly increases the eluent's polarity.[9]
Ethyl Acetate + 1% Acetic Acid Adding a small amount of acetic acid to the mobile phase can improve peak shape and reduce "tailing" of carboxylic acids on the silica gel by keeping them protonated.
Detailed Protocol: Flash Column Chromatography
  • Column Packing: Prepare a glass column with a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexane). Pack the column carefully to avoid air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a strong solvent like dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the silica. Start with a less polar solvent system and gradually increase the polarity if necessary (gradient elution).[7]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

IV. References

  • Quora. (2019). How to extract phenol from an organic layer. Available at: --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis. Available at: --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Contents - Supplementary Information. Available at: --INVALID-LINK--

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. Available at: --INVALID-LINK--

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Available at: --INVALID-LINK--

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Available at: --INVALID-LINK--

  • YouTube. (2020). Acid-Base Extraction Tutorial. Available at: --INVALID-LINK--

  • ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography? Available at: --INVALID-LINK--

  • Jack Westin. (n.d.). Column Chromatography - Organic Chemistry. Available at: --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: --INVALID-LINK--

  • Reddit. (2022). Chromatography to separate polar molecules? Available at: --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: --INVALID-LINK--

  • Google Patents. (2002). US6489519B1 - Process for removal of impurities from phenol by means of at least one acid catalyst. Available at: --INVALID-LINK--

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Available at: --INVALID-LINK--

  • PMC. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Available at: --INVALID-LINK--

  • Google Patents. (2003). US6608226B2 - Purification of carboxylic acids by complexation with selective solvents. Available at: --INVALID-LINK--

  • University of Calgary, Department of Chemistry. (n.d.). RECRYSTALLISATION. Available at: --INVALID-LINK--

  • Google Patents. (2011). US8013191B2 - Method for removing impurities from phenol. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Phenol ether. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetic acid. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Duff reaction. Available at: --INVALID-LINK--

  • University of Massachusetts Boston, Department of Chemistry. (n.d.). The Williamson Ether Synthesis. Available at: --INVALID-LINK--

  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Available at: --INVALID-LINK--

  • Matrix Scientific. (n.d.). 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid. Available at: --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes. Available at: --INVALID-LINK--

  • Duff reaction. (n.d.). In Wikipedia. Retrieved January 2, 2026, from --INVALID-LINK--

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: --INVALID-LINK--

  • BLDpharm. (n.d.). 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid. Available at: --INVALID-LINK--

  • ChemicalBook. (2023). This compound. Available at: --INVALID-LINK--

  • Biosynth. (n.d.). This compound. Available at: --INVALID-LINK--

References

Troubleshooting low conversion rates in reactions involving 2-(2-Formyl-6-methoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(2-Formyl-6-methoxyphenoxy)acetic acid. This molecule, with its unique arrangement of a reactive aldehyde, a carboxylic acid, and an electron-rich aromatic ring, offers a versatile scaffold for synthesis but can present challenges in achieving high conversion rates. This guide is structured to provide in-depth, field-proven insights to troubleshoot and optimize your reaction outcomes.

Troubleshooting Guide: A Systematic Approach to Low Conversion

Low product yield is a multifaceted problem that requires a systematic investigation to pinpoint the root cause.[1] This section addresses the most common issues encountered in a logical, question-and-answer format, starting from the simplest checks to more complex mechanistic considerations.

Q1: I'm seeing very little or no product formation. Where do I start?

Failure for a reaction to initiate is often due to fundamental issues with reagents, solvents, or the reaction setup itself. Before delving into complex optimization, it is crucial to validate these core components.[2]

A Systematic Checklist for Reaction Failure:

  • Reagent & Solvent Quality:

    • Purity of Starting Material: Is your this compound pure? Impurities from its synthesis can inhibit the desired reaction. Consider re-purification by recrystallization if purity is uncertain.

    • Reagent Integrity: Are your other reagents (e.g., amines for condensation, catalysts) fresh and stored correctly? Many organic reagents, especially catalysts and organometallics, can degrade over time or with improper storage.[2]

    • Solvent Purity: Did you use the appropriate grade of solvent? For moisture-sensitive reactions, the presence of water in the solvent is a common cause of failure.[2] Always use anhydrous solvents when necessary and consider using freshly distilled solvents.[3]

  • Reaction Setup & Conditions:

    • Temperature Control: Is your reaction temperature accurate? A faulty thermometer or heating mantle can lead to conditions that are too low for the reaction to proceed or too high, causing decomposition.[4]

    • Atmosphere: Is the reaction sensitive to air or moisture? Reactions involving organometallics or certain catalysts require an inert atmosphere (e.g., Argon or Nitrogen). Ensure glassware is properly flame- or oven-dried.[3]

    • Stoichiometry: Have you double-checked your calculations for all reagents? An error in calculating molar equivalents is a simple but common mistake.

Troubleshooting Workflow for Low Conversion Rates

This workflow provides a logical decision tree to diagnose the cause of low conversion.

G Start Low Conversion Observed Reagent_Check Step 1: Verify Reagent & Solvent Quality Start->Reagent_Check Purity_OK Purity Confirmed? Reagent_Check->Purity_OK Conditions_Check Step 2: Evaluate Reaction Conditions (Temp, Time, Concentration) Purity_OK->Conditions_Check Yes Purify Action: Purify/Replace Reagents & Solvents Purity_OK->Purify No Conditions_OK Conditions Optimal? Conditions_Check->Conditions_OK Mechanism_Check Step 3: Investigate Reaction Mechanism & Side Reactions Conditions_OK->Mechanism_Check Yes Optimize_Conditions Action: Optimize T, Time, Conc. Conditions_OK->Optimize_Conditions No Workup_Check Step 4: Review Workup & Purification Mechanism_Check->Workup_Check No Obvious Side Reactions Modify_Reaction Action: Change Catalyst, Solvent, or Protect Groups Mechanism_Check->Modify_Reaction Side Reactions Identified Refine_Workup Action: Modify Extraction pH, Use Different Chromatography Workup_Check->Refine_Workup Product Loss Identified Success Yield Improved Workup_Check->Success No Major Losses Purify->Reagent_Check Optimize_Conditions->Conditions_Check Modify_Reaction->Start Refine_Workup->Success

Caption: A systematic workflow for troubleshooting low reaction conversion.

Q2: My reaction starts but stalls before completion, or my crude NMR is very messy. What's happening?

When a reaction stalls or produces multiple unexpected products, the issue often lies with reaction kinetics, stability of reactants or products, or competing side reactions.

Possible Causes and Solutions:

  • Catalyst Deactivation: If using a catalyst, it may be deactivating over the course of the reaction.

    • Causality: Impurities in the starting material or solvent can poison the catalyst. In some cases, the product itself can bind to the catalyst and inhibit its activity.

    • Solution: Ensure the highest purity of all components. Consider adding the catalyst in portions throughout the reaction.

  • Product or Reactant Instability: Your starting material or desired product might be degrading under the reaction conditions.

    • Causality: The combination of temperature, pH, and solvent can lead to decomposition. For instance, the aldehyde group is susceptible to oxidation, and the entire molecule could be unstable to strong acids or bases.

    • Solution: Monitor the reaction by TLC or LC-MS at regular intervals. If you see the product spot appear and then fade, or new impurity spots forming over time, instability is likely.[5] Consider running the reaction at a lower temperature for a longer duration.[6]

  • Competing Side Reactions: The structure of this compound allows for several potential side reactions.

    • Intramolecular Cyclization: The carboxylic acid can potentially react with the aldehyde, especially under dehydrating conditions, to form a lactone-type structure. Photochemical conditions can also induce cyclization into chromanone and benzofuranone derivatives.[7]

    • Self-Condensation: Under basic conditions, an aldol-type condensation could occur between two molecules of the starting material.

    • Decarboxylation: At elevated temperatures, the phenoxyacetic acid moiety may be susceptible to decarboxylation.

Q3: My crude yield was high, but I lost most of the product during workup and purification. Why?

Significant product loss after the reaction is complete points to issues with the extraction or chromatography steps.[5]

Common Pitfalls in Purification:

IssueCausalityTroubleshooting Steps
Poor Extraction The product's solubility profile is pH-dependent due to the carboxylic acid. If the aqueous layer's pH is too high, the deprotonated carboxylate will be water-soluble.Adjust the pH of the aqueous layer to be acidic (pH ~2-3) with dilute HCl before extraction to ensure the carboxylic acid is protonated and remains in the organic layer.[2]
Emulsion Formation The molecule may act as a surfactant, leading to persistent emulsions during aqueous extraction.Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. If it persists, filter the entire mixture through a pad of Celite.
Decomposition on Silica Gel The acidic nature of standard silica gel can cause degradation of sensitive compounds.[2]Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%). Alternatively, consider using a different stationary phase like neutral alumina.
Co-elution with Impurities The product and a major impurity have very similar polarities, making separation by column chromatography difficult.Optimize the solvent system for better separation using TLC before running the column.[2] Consider derivatizing the crude product (e.g., esterifying the carboxylic acid) to alter its polarity for easier purification, followed by a deprotection step.

Frequently Asked Questions (FAQs)

Q: How do the substituents on the aromatic ring affect the reactivity of the aldehyde?

A: The benzene ring in this compound has three substituents: the formyl group, the ether linkage, and the methoxy group.

  • Activating Groups: The ether and methoxy groups are electron-donating groups (EDGs) that activate the ring towards electrophilic aromatic substitution. They direct incoming electrophiles to the ortho and para positions.[8][9]

  • Deactivating Group: The formyl (aldehyde) group is a strong electron-withdrawing group (EWG) that deactivates the ring and directs incoming electrophiles to the meta position.[9] The interplay of these groups makes the aldehyde less reactive towards nucleophilic attack than a simple benzaldehyde because the electron-donating groups increase the electron density on the ring and, consequently, on the formyl carbon. This must be considered when choosing reagents and conditions.

Q: I am attempting a condensation reaction with a primary amine to form an imine. Why is the conversion so low?

A: Imine formation is a reversible equilibrium reaction. To drive it to completion, the water formed as a byproduct must be removed.

  • Solution 1: Dean-Stark Apparatus: If your solvent is suitable (e.g., toluene), use a Dean-Stark trap to azeotropically remove water as it is formed.

  • Solution 2: Dehydrating Agent: Add a chemical dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, directly to the reaction mixture.

  • Catalysis: The reaction is often catalyzed by a small amount of acid (e.g., p-toluenesulfonic acid or acetic acid). Ensure you are using an appropriate catalyst at the correct loading.

Q: Can I reduce the aldehyde without affecting the carboxylic acid?

A: Yes, this requires chemoselective reduction.

  • Recommended Method: Use a mild reducing agent like sodium borohydride (NaBH₄) at low temperatures (e.g., 0 °C). NaBH₄ is generally not strong enough to reduce a carboxylic acid but will readily reduce the aldehyde to an alcohol.

  • Method to Avoid: Avoid strong reducing agents like lithium aluminum hydride (LiAlH₄), as this will reduce both the aldehyde and the carboxylic acid.

Key Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction by Thin-Layer Chromatography (TLC)

This protocol is essential for determining reaction completion, identifying the formation of side products, and optimizing reaction time.[3]

  • Preparation: Prepare a TLC developing chamber with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The ideal solvent system should give your starting material an Rf value of ~0.5 and your expected product a different Rf.

  • Spotting: Using a capillary tube, carefully take a small aliquot from the reaction mixture. Dilute it with a small amount of a volatile solvent (like ethyl acetate). Spot this diluted mixture onto the baseline of a TLC plate. Also spot the pure starting material as a reference.

  • Development: Place the TLC plate in the developing chamber and allow the solvent to elute up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use an appropriate stain (e.g., potassium permanganate or iodine).

  • Analysis: Compare the lane from the reaction mixture to the starting material reference. The disappearance of the starting material spot and the appearance of a new product spot indicates the reaction is proceeding. The presence of multiple new spots suggests side reactions.

Protocol 2: Standard Aqueous Workup for an Acidic Product

This procedure is designed to isolate an acidic organic compound, like the title molecule, from a reaction mixture.

  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate solution (e.g., water or a saturated ammonium chloride solution).

  • Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., THF, DMF), remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane). Transfer the solution to a separatory funnel.

  • Acidification & Wash: Add a dilute solution of hydrochloric acid (e.g., 1 M HCl) to the separatory funnel until the aqueous layer is acidic (pH 2-3, check with pH paper). This ensures the carboxylic acid is protonated. Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with saturated sodium chloride solution (brine). This helps to remove residual water and break any emulsions.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

References

Preventing decomposition of 2-(2-Formyl-6-methoxyphenoxy)acetic acid during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers working with 2-(2-Formyl-6-methoxyphenoxy)acetic acid. This guide is designed to provide expert advice and practical solutions to common challenges encountered during the synthesis and workup of this valuable intermediate. Our goal is to help you optimize your yield, ensure high purity, and prevent product loss.

Frequently Asked Questions (FAQs)

Here we address the most common queries and concerns we receive from researchers in the field.

Q1: My yield of this compound is consistently low after the workup. What are the likely causes?

Low yield is one of the most frequent issues. It typically stems from incomplete precipitation of the product from the aqueous solution after acidification. The solubility of the acid in the acidic aqueous phase, while low, is not zero. Key factors influencing this are the final pH, the total volume of the solution, and the temperature at which precipitation and filtration are carried out. Overly vigorous acidification or insufficient cooling can lead to significant loss of product in the filtrate.

Q2: After acidification, my product separates as an oil or a sticky solid instead of a filterable precipitate. How can I resolve this?

Oiling out is a common problem in crystallization and precipitation. It often occurs if the solution is supersaturated or if the temperature during acidification is too high, preventing the formation of an orderly crystal lattice. It can also be caused by the presence of impurities, such as unreacted starting materials or byproducts, which can interfere with crystallization. A slow, controlled acidification process at a reduced temperature is crucial.

Q3: The isolated solid is discolored (e.g., tan, brown, or purple). What causes this and how can I obtain a pure, white product?

Discoloration is typically due to impurities. These can be residual starting materials, byproducts from the preceding reaction (e.g., from a Reimer-Tiemann or Williamson ether synthesis), or minor degradation products. For instance, phenolic impurities can be prone to air oxidation, leading to colored species. In some cases, the product itself can change color when exposed to air for prolonged periods.[1] The most effective solution is a proper recrystallization step after the initial isolation.

Q4: I'm concerned about the stability of the aldehyde and ether functional groups during the acidic workup. Could the molecule be decomposing?

While this compound is generally stable under standard acidic workup conditions, there are potential, though less common, degradation pathways. The primary risk under harsh conditions (e.g., heating in strong acid with a dehydrating agent like acetic anhydride) is intramolecular cyclization to form a benzofuran derivative.[2] However, simple precipitation from a cold, aqueous acidic solution is a well-established and reliable procedure that minimizes this risk.[3] Standard acidic hydrolysis of the ether bond or oxidation of the aldehyde is not a significant concern under these controlled conditions.

Troubleshooting Guide: From Problem to Solution

Use this table to diagnose and resolve specific issues you may encounter during the workup process.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Precipitate 1. Incomplete Hydrolysis: The preceding ester hydrolysis step may be incomplete. 2. Insufficient Acidification: The pH of the solution is not low enough to fully protonate the carboxylate, keeping the product dissolved. 3. Excessive Solvent Volume: The product concentration is too low for precipitation to occur effectively.1. Verify Complete Reaction: Before workup, confirm the disappearance of the starting ester by TLC or LC-MS. If necessary, extend the reaction time or re-evaluate the hydrolysis conditions. 2. Ensure Proper pH: Add acid portion-wise while monitoring with pH paper or a pH meter. Aim for a final pH of 1-2 to ensure complete protonation.[4] 3. Reduce Volume: If feasible, carefully reduce the volume of the reaction mixture by evaporation before acidification.
Product Oils Out 1. Rapid Acidification: Adding the acid too quickly creates localized high supersaturation. 2. High Temperature: Acidification is performed at a temperature above the melting point of the impure product. 3. Presence of Impurities: Unreacted starting materials or oily byproducts are hindering crystallization.1. Slow Acid Addition with Stirring: Add the acid dropwise to a vigorously stirred solution to maintain homogeneity. 2. Cool the Solution: Perform the acidification in an ice-water bath to maintain a low temperature (0-10 °C).[5] 3. Isolate Crude and Redissolve: If an oil forms, extract it with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate to obtain the crude product. Then, proceed with recrystallization.
Product Purity is Low 1. Occluded Impurities: The product precipitates too quickly, trapping impurities within the solid. 2. Co-precipitation of Byproducts: Side products from the synthesis have similar solubility profiles. 3. Inadequate Washing: The filter cake was not washed sufficiently to remove residual mother liquor.1. Controlled Precipitation: Follow the recommendations for slow acidification at low temperatures to promote the formation of purer crystals. 2. Recrystallization: This is the most effective method for purification. Dissolve the crude product in a minimal amount of a hot solvent (e.g., aqueous ethanol, benzene-hexane) and allow it to cool slowly.[3] 3. Thorough Washing: Wash the filter cake with small portions of cold water or another appropriate cold solvent to displace the impurity-laden mother liquor.
Product Darkens on Standing 1. Air Oxidation: The presence of phenolic impurities can lead to oxidation and the formation of colored quinone-type species. 2. Light Sensitivity: Some aromatic aldehydes and their derivatives can be sensitive to light.1. Improve Purity: Ensure high purity through careful recrystallization to remove phenolic starting materials. 2. Proper Storage: Store the final, dry product in a sealed, amber vial under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Visualizing the Process: Workflows and Mechanisms

A clear understanding of the process flow and potential chemical transformations is critical for success.

Recommended Workup Workflow

This diagram outlines the critical decision points and steps for a successful workup and purification.

G cluster_0 Workup cluster_1 Purification start Reaction Mixture (Aqueous Base) cool Cool to 0-10 °C start->cool Step 1 acidify Slowly Add Acid (e.g., HCl) to pH 1-2 cool->acidify Step 2 precipitate Stir and Age Precipitate acidify->precipitate Step 3 filter Filter Solid precipitate->filter Step 4 wash Wash with Cold Water filter->wash Step 5 dry Dry Crude Product wash->dry Step 6 recrystallize Recrystallize from Aqueous Ethanol dry->recrystallize Optional but Recommended filter_pure Filter Pure Crystals recrystallize->filter_pure dry_pure Dry Final Product filter_pure->dry_pure final_product Pure Product dry_pure->final_product

References

Challenges in the scale-up synthesis of 2-(2-Formyl-6-methoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(2-Formyl-6-methoxyphenoxy)acetic acid

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, particularly during scale-up operations. Below, you will find a series of frequently asked questions and in-depth troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and logical synthetic pathway involves a two-step process:

  • Formylation of Guaiacol (2-methoxyphenol): This step introduces the aldehyde group onto the guaiacol ring, typically at the ortho position to the hydroxyl group, to form 2-hydroxy-3-methoxybenzaldehyde. Common methods for this transformation include the Duff reaction and the Reimer-Tiemann reaction.[1][2]

  • Williamson Ether Synthesis: The resulting 2-hydroxy-3-methoxybenzaldehyde is then reacted with an acetate synthon, such as methyl bromoacetate or chloroacetic acid, under basic conditions to form the final product.[3][4]

Q2: Why is regioselectivity an issue in the formylation of guaiacol?

A2: Guaiacol has two activating groups, the hydroxyl (-OH) and the methoxy (-OCH₃), which direct electrophilic substitution to the ortho and para positions. The hydroxyl group is a more powerful activating group, and its directing effect typically dominates, favoring formylation at the position ortho to it. However, some para-formylation can occur, leading to the formation of 4-hydroxy-3-methoxybenzaldehyde (vanillin) and other isomers as byproducts, which can complicate purification.[5]

Q3: What are the primary challenges when scaling up the Williamson ether synthesis step?

A3: On a larger scale, challenges include ensuring efficient mixing, managing exotherms from the acid-base reaction, and preventing side reactions like the hydrolysis of the acetate reagent. The choice of base and solvent becomes critical to maintain a homogenous reaction and minimize the formation of impurities. Incomplete reaction can also be an issue, leading to difficulties in separating the final product from the starting phenol.

Troubleshooting Guide: Step 1 - Formylation of Guaiacol

This section delves into specific problems you might encounter during the formylation of guaiacol to produce 2-hydroxy-3-methoxybenzaldehyde.

Problem 1: Low Yield of the Desired 2-hydroxy-3-methoxybenzaldehyde

Symptoms:

  • Lower than expected isolated yield of the desired ortho-formylated product.

  • Significant amounts of unreacted guaiacol or isomeric byproducts are observed in the crude reaction mixture.

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: The Duff and Reimer-Tiemann reactions are sensitive to reaction parameters.

    • Duff Reaction: This reaction uses hexamine as the formylating agent in an acidic medium.[1][6][7] The reaction is often inefficient.[1] To improve yields, ensure the reaction is conducted under anhydrous conditions, as water can hydrolyze the reactive iminium ion intermediate.[1][6]

    • Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base.[2][8] The generation of dichlorocarbene is the key step.[2][9] Inadequate base concentration or poor mixing in a biphasic system can lead to low carbene formation and thus, low conversion.[2][10] The use of a phase-transfer catalyst can be beneficial in scale-up.[10]

  • Formation of Isomeric Byproducts: The formation of vanillin and other isomers can reduce the yield of the desired product.[5]

    • Mitigation: While complete suppression of isomer formation is difficult, optimizing the reaction temperature and the rate of addition of reagents can favor the ortho product. For the Reimer-Tiemann reaction, the ortho product is generally favored.[2][8]

Problem 2: Difficult Purification of 2-hydroxy-3-methoxybenzaldehyde

Symptoms:

  • The crude product is a dark, tarry material.

  • Multiple spots are observed on TLC analysis, which are difficult to separate by column chromatography or recrystallization.

Possible Causes & Solutions:

  • Side Reactions and Polymerization: The reaction conditions, particularly in the Reimer-Tiemann reaction, can be harsh, leading to the formation of polymeric materials.[11]

    • Control Measures: Careful control of the reaction temperature is crucial. The Reimer-Tiemann reaction can be highly exothermic.[10] Gradual addition of chloroform and efficient cooling are necessary to prevent overheating and subsequent polymerization.

  • Presence of Unreacted Starting Materials and Isomers: The similar polarities of the desired product, unreacted guaiacol, and isomeric aldehydes make purification challenging.

    • Purification Strategy: A combination of techniques may be necessary. An initial acid-base extraction can help remove acidic or basic impurities. This can be followed by fractional distillation under reduced pressure or careful column chromatography with a well-chosen solvent system.

Troubleshooting Guide: Step 2 - Williamson Ether Synthesis

This section addresses potential issues during the etherification of 2-hydroxy-3-methoxybenzaldehyde.

Problem 1: Incomplete Conversion to the Final Product

Symptoms:

  • Significant amounts of the starting material, 2-hydroxy-3-methoxybenzaldehyde, remain in the crude product.

Possible Causes & Solutions:

  • Insufficient Base or Incomplete Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile.[4][12][13] If the base is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete.

    • Recommendations: Use at least one equivalent of a suitable base like potassium carbonate or sodium hydride.[4][12] Ensure the base is finely powdered to maximize its surface area and reactivity.

  • Poor Solubility of Reagents: In a heterogeneous reaction mixture, poor solubility of the phenoxide salt can limit its ability to react with the electrophile.

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO can improve the solubility of the phenoxide and accelerate the reaction.[14]

Problem 2: Formation of Byproducts

Symptoms:

  • The presence of unexpected impurities in the final product.

Possible Causes & Solutions:

  • Hydrolysis of the Electrophile: If using an ester like methyl bromoacetate, hydrolysis to bromoacetic acid can occur, especially in the presence of water and a strong base. This will consume the base and prevent the desired reaction.

    • Preventative Measures: Ensure all reagents and solvents are anhydrous.

  • O-alkylation vs. C-alkylation: While O-alkylation is the desired pathway, under certain conditions, C-alkylation of the aromatic ring can occur, though it is less common with phenoxides.[11]

    • Reaction Control: Maintaining a moderate reaction temperature can help favor the kinetically preferred O-alkylation product.

Experimental Protocols

Protocol 1: Formylation of Guaiacol via the Duff Reaction

  • To a stirred solution of guaiacol (1 equivalent) in glacial acetic acid, add hexamethylenetetramine (1.5 equivalents).

  • Heat the mixture to 100-110 °C for 4-6 hours.

  • Cool the reaction mixture and hydrolyze by adding an aqueous solution of sulfuric acid (20% v/v).

  • Heat the mixture under reflux for 1 hour to hydrolyze the intermediate imine.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Williamson Ether Synthesis

  • To a solution of 2-hydroxy-3-methoxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl bromoacetate (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.

  • Dry the organic layer, concentrate, and purify the product by recrystallization.

Data Presentation

Table 1: Comparison of Formylation Methods

MethodReagentsTypical YieldsKey Challenges
Duff Reaction Guaiacol, Hexamine, Acid30-50%Often inefficient, requires anhydrous conditions.
Reimer-Tiemann Guaiacol, Chloroform, Base40-60%Exothermic, potential for side reactions and polymerization.

Visualizations

G cluster_0 Step 1: Formylation cluster_1 Step 2: Williamson Ether Synthesis Guaiacol Guaiacol Formylation Reaction Formylation Reaction Guaiacol->Formylation Reaction Duff or Reimer-Tiemann 2-hydroxy-3-methoxybenzaldehyde 2-hydroxy-3-methoxybenzaldehyde Formylation Reaction->2-hydroxy-3-methoxybenzaldehyde Etherification Etherification 2-hydroxy-3-methoxybenzaldehyde->Etherification Base, R-X Final Product This compound Etherification->Final Product

Caption: Synthetic workflow for this compound.

G Start Low Yield in Formylation Step Cause1 Suboptimal Reaction Conditions? Start->Cause1 Cause2 Isomer Formation? Start->Cause2 Solution1 Optimize temperature, time, and reagent stoichiometry. Cause1->Solution1 Solution2 Adjust reaction conditions to favor ortho-substitution. Cause2->Solution2

Caption: Troubleshooting low yield in the formylation step.

References

Recrystallization methods for purifying 2-(2-Formyl-6-methoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying 2-(2-Formyl-6-methoxyphenoxy)acetic acid

Welcome to the technical support guide for the purification of this compound. This resource, designed for chemistry professionals, provides in-depth troubleshooting advice and detailed protocols for achieving high purity through recrystallization. As Senior Application Scientists, we understand that purification is both an art and a science; this guide explains the critical reasoning behind each step to ensure reproducible, high-quality results.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization the preferred method for purifying this compound?

Recrystallization is a powerful technique for purifying solid organic compounds like this compound because it exploits differences in solubility between the target compound and its impurities. The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1][2] By dissolving the crude material in a minimal amount of hot solvent to create a saturated solution, then allowing it to cool slowly, the target compound selectively crystallizes out, leaving impurities behind in the "mother liquor."[1][3] For aromatic carboxylic acids, this method is particularly effective at removing both inorganic salts and organic by-products from the synthesis.[4]

Q2: How do I select the best solvent for my recrystallization?

The ideal solvent is one in which your target compound is highly soluble at high temperatures but poorly soluble at room or cold temperatures.[1][2] Conversely, the impurities should either be completely insoluble at high temperatures (allowing for removal by hot filtration) or remain soluble at low temperatures (staying in the mother liquor).

A systematic approach to solvent screening is crucial. Start with small-scale tests (a few milligrams of crude product in ~0.5 mL of solvent) to observe solubility behavior.

Table 1: Common Solvents for Recrystallization of Aromatic Carboxylic Acids

SolventBoiling Point (°C)PolaritySuitability & Rationale
Water 100HighOften suitable for polar compounds. The carboxylic acid group may grant sufficient polarity, but test solubility carefully.
Ethanol 78HighA common choice for many organic compounds. A mixed-solvent system with water (ethanol/water) is often very effective.[1]
Ethyl Acetate 77MediumGood for compounds of intermediate polarity. Often dissolves the compound well when hot.
Toluene 111LowA good choice for less polar aromatic compounds. Its high boiling point allows for a large solubility differential.
Acetone 56HighA very strong solvent; often dissolves compounds too well even at room temperature. May be useful as part of a mixed-solvent system.
Hexane/Heptane 69 / 98Very LowGenerally used as the "anti-solvent" or "poor" solvent in a mixed-solvent system to induce crystallization.

Q3: What is "oiling out" and how can I prevent it?

"Oiling out" occurs when the solid compound separates from the solution as a liquid oil instead of forming solid crystals.[5][6] This typically happens when a concentrated solution is cooled to a temperature above the melting point of the solute.[6] It can also occur if cooling is too rapid or if the compound is significantly impure.[5][7]

Prevention Strategies:

  • Add More Solvent: The most common cause is a supersaturated solution. Re-heat the mixture until the oil dissolves, add a small amount of additional hot solvent, and cool again.[5][6]

  • Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. Insulating the flask can help. Very slow cooling favors the formation of well-ordered crystals over a disordered oil.[5]

  • Lower the Saturation Temperature: By using a slightly larger volume of solvent, you lower the temperature at which the solution becomes saturated, which may fall below the compound's melting point.

Recrystallization Workflow

The following diagram outlines the standard procedure for a single-solvent recrystallization.

G start Start: Crude Solid dissolve 1. Dissolve in minimum hot solvent start->dissolve impurity_check Insoluble impurities present? dissolve->impurity_check hot_filter 2. Hot Gravity Filtration impurity_check->hot_filter Yes cool 3. Slow Cooling to Room Temp impurity_check->cool No hot_filter->cool ice_bath 4. Cool in Ice Bath cool->ice_bath vacuum_filter 5. Vacuum Filtration to collect crystals ice_bath->vacuum_filter wash 6. Wash with ice-cold solvent vacuum_filter->wash dry 7. Dry Crystals wash->dry end End: Pure Product dry->end

Caption: Standard workflow for single-solvent recrystallization.

Troubleshooting Guide

Encountering issues is a normal part of the experimental process. This guide helps you diagnose and solve common recrystallization problems.

Q4: Help! My compound won't crystallize, even after cooling in an ice bath.

This is the most frequent issue and usually stems from one of two causes: using too much solvent or the formation of a supersaturated solution.[5][6]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[5][8] The microscopic glass fragments provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the solution. This provides a template for further crystallization.[5][8]

  • Reduce Solvent Volume: If induction methods fail, you likely used too much solvent.[5][8] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume), and then allow it to cool again.[8]

  • Consider a Different Solvent System: If all else fails, the chosen solvent may be unsuitable. Recover the crude solid by evaporating all the solvent and attempt the recrystallization with a different solvent or a mixed-solvent system.[5][8]

Q5: My final yield is very low. What went wrong?

A low yield (e.g., <50%) can be disappointing but is often correctable.

Potential Causes & Solutions:

  • Excessive Solvent: As mentioned above, using too much solvent is the primary cause of low yield, as a significant amount of your product will remain dissolved in the mother liquor.[1][8][9]

  • Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, you will lose product.[6] To prevent this, use a stemless funnel, keep the receiving flask and funnel hot, and use a slight excess of hot solvent, which can be boiled off later.

  • Incomplete Cooling: Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize the solubility of the product in the mother liquor.[1]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[9][10] Always use a minimal amount of ice-cold solvent for washing.

G start Problem Encountered no_crystals No Crystals Formed start->no_crystals oiling Compound 'Oils Out' start->oiling low_yield Poor Yield start->low_yield cause1 Cause: Too much solvent or supersaturation no_crystals->cause1 sol1a Solution 1: Scratch flask or add seed crystal cause1->sol1a sol1b Solution 2: Boil off excess solvent cause1->sol1b cause2 Cause: Solution too concentrated or cooling too fast oiling->cause2 sol2a Solution 1: Re-heat, add more solvent, cool slowly cause2->sol2a cause3 Cause: Too much solvent used or premature crystallization low_yield->cause3 sol3a Solution: Concentrate mother liquor or re-evaluate hot filtration step cause3->sol3a

Caption: Decision tree for troubleshooting common recrystallization issues.

Experimental Protocol: Recrystallization

This protocol provides a generalized, self-validating workflow. The exact solvent and volumes must be determined through preliminary screening.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol/Water)

  • Erlenmeyer flasks (2)

  • Hotplate

  • Stemless glass funnel and fluted filter paper

  • Büchner funnel, filter flask, and vacuum source

  • Glass stirring rod

Procedure:

  • Dissolving the Solute:

    • Place the crude solid in an Erlenmeyer flask with a stir bar or boiling chip.

    • Add the minimum amount of hot solvent required to just dissolve the solid at the solvent's boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.[3][9] Self-Validation: A saturated solution is achieved when the solid fully dissolves at boiling temperature.

  • Hot Gravity Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Place a fluted filter paper in a stemless funnel and set it atop a second, pre-heated Erlenmeyer flask.

    • Pour the hot solution quickly through the filter paper. Rinse the first flask with a small amount of hot solvent and pass it through the filter to recover any remaining compound. Self-Validation: The resulting filtrate should be clear and free of suspended solids.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[3][7] Self-Validation: Slow cooling should produce well-defined crystals rather than a fine powder or oil.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[7]

  • Crystal Collection and Washing:

    • Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold solvent to ensure it seals.

    • Quickly pour the cold crystal slurry into the funnel with the vacuum applied.

    • Wash the crystals with a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor.[3][9] Self-Validation: The wash should be done with minimal, very cold solvent to avoid redissolving the product.

  • Drying:

    • Allow air to be pulled through the crystals on the filter for several minutes to help them dry.

    • Transfer the crystals to a watch glass and allow them to air dry completely. For a final, solvent-free product, drying in a vacuum oven is recommended. Self-Validation: The product is dry when it reaches a constant weight.[9]

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(2-Formyl-6-methoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. 2-(2-Formyl-6-methoxyphenoxy)acetic acid is a valuable building block, and selecting the optimal synthetic route can significantly impact project timelines and resource allocation. This guide provides an in-depth comparison of the primary synthetic routes to this target molecule, offering experimental data, mechanistic insights, and practical considerations to inform your synthetic strategy.

Introduction: The Significance of this compound

This compound incorporates several key functional groups: a carboxylic acid, an ether linkage, a benzaldehyde, and a methoxy group. This arrangement makes it a versatile precursor for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The selection of a synthetic route that is high-yielding, scalable, and utilizes readily available starting materials is therefore of critical importance.

Comparative Analysis of Synthetic Routes

The most prevalent and logical approach to the synthesis of this compound is through a Williamson ether synthesis. This method is widely documented for the preparation of similar phenoxyacetic acids. We will explore this primary route and consider potential variations and alternative strategies.

Route 1: Classical Williamson Ether Synthesis

This is the most direct and commonly employed method. It involves the reaction of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) with an acetic acid derivative bearing a leaving group, in the presence of a base.

Reaction Scheme:

Williamson_Ether_Synthesis reactant1 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) reagents Base (e.g., K2CO3) Solvent (e.g., DMF) reactant2 Bromoacetic acid derivative (e.g., Methyl bromoacetate) reactant2->reagents intermediate Ester Intermediate reagents->intermediate 1. Ether formation product This compound intermediate->product 2. Hydrolysis

Figure 1: General workflow for the Williamson ether synthesis of this compound.

Mechanistic Considerations: The reaction proceeds via an SN2 mechanism. The basic conditions deprotonate the phenolic hydroxyl group of o-vanillin, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the bromoacetate, displacing the bromide ion to form the ether linkage. A subsequent hydrolysis step is required if an ester of bromoacetic acid is used.

Experimental Data Summary:

RouteKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)PurityReference
1A2-Hydroxy-3-methoxybenzaldehyde, Methyl bromoacetate, K₂CO₃DMF80Not specifiedHigh (qualitative)High (qualitative)[1]
1B2-Hydroxybenzaldehydes, Chloroacetic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specified[2]

Discussion:

The use of methyl or ethyl bromoacetate followed by hydrolysis is a very common strategy. The reaction is typically carried out in a polar aprotic solvent like DMF or acetone to facilitate the SN2 reaction. Potassium carbonate is a cost-effective and moderately strong base that is sufficient to deprotonate the phenol. A general procedure involves heating the mixture to ensure a reasonable reaction rate.[1]

An alternative described in the literature for a similar transformation involves the use of chloroacetic acid.[2] While chloroacetates are generally less reactive than bromoacetates, they can be a more economical option. The choice between bromo- and chloro-acetic acid derivatives will depend on the desired reactivity and cost considerations.

Advantages:

  • High Reliability: This is a well-established and robust reaction.

  • Readily Available Starting Materials: 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) and bromoacetic acid derivatives are commercially available from numerous suppliers.[3][4]

  • Good to Excellent Yields: Similar reactions reported in the literature typically afford high yields.

Disadvantages:

  • Two-Step Process: If starting with an ester of bromoacetic acid, a subsequent hydrolysis step is necessary to obtain the final carboxylic acid.

  • Potential for Side Reactions: O-alkylation is the desired pathway, but C-alkylation at the ortho and para positions of the aromatic ring can occur, although it is generally less favored under these conditions.

Detailed Experimental Protocol (Route 1A)

This protocol is adapted from a general method for the synthesis of 2-(2-formylphenoxy)acetic acids.[1]

Materials:

  • 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

Step 1: Ether Formation

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-3-methoxybenzaldehyde (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Add methyl bromoacetate (1.3 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to obtain the crude ester intermediate.

Step 2: Hydrolysis

  • Dissolve the crude ester in a mixture of methanol and water.

  • Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution with 1M HCl until a precipitate forms.

  • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Conclusion and Recommendations

For the synthesis of this compound, the Williamson ether synthesis stands out as the most practical and efficient method. It is a reliable, high-yielding reaction that utilizes readily accessible starting materials. While variations in the choice of base, solvent, and the haloacetic acid derivative are possible, the fundamental approach remains the same. For most laboratory and pilot-scale syntheses, the use of methyl bromoacetate with potassium carbonate in DMF followed by basic hydrolysis offers a robust and well-documented path to the desired product. Researchers should optimize reaction times and temperatures for their specific scale and equipment to maximize yield and purity.

References

A Comparative Analysis of Chloro- and Nitro-Substituted 2-(2-Formyl-6-methoxyphenoxy)acetic Acid: Synthesis, Physicochemical Properties, and Biological Implications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenoxyacetic acid and its derivatives constitute a class of compounds with significant and diverse biological activities.[1][2] Initially gaining prominence as synthetic auxin herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), their applications have expanded into pharmaceuticals, fungicides, and dyes.[1][2][3] The biological efficacy of these molecules is profoundly influenced by the nature and position of substituents on the aromatic ring, which modulate their electronic structure, lipophilicity, and steric profile.[4]

This guide presents a comparative study of 2-(2-Formyl-6-methoxyphenoxy)acetic acid and its chloro- and nitro-substituted analogs. The parent scaffold combines several key functional groups: a phenoxyacetic acid moiety, a methoxy group, and an ortho-formyl group. This combination provides a unique electronic and structural framework. By introducing strongly electron-withdrawing chloro- and nitro-substituents, we aim to elucidate the resulting changes in synthetic accessibility, physicochemical properties, and potential biological activity. This analysis is intended for researchers in medicinal chemistry, agrochemistry, and materials science, providing foundational data and detailed protocols for further investigation.

Synthetic Strategy and Rationale

The synthesis of the target compounds is a multi-step process that requires careful consideration of reaction conditions and substituent effects. The general pathway involves the initial formylation of a substituted phenol, followed by etherification to introduce the acetic acid side chain, and finally, electrophilic aromatic substitution to install the chloro or nitro group.

Overall Synthetic Workflow

The chosen synthetic route prioritizes commercially available starting materials and robust, well-established reactions to ensure reproducibility.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Etherification cluster_2 Step 3: Electrophilic Substitution A Guaiacol (2-Methoxyphenol) B 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) A->B Duff Reaction (Hexamethylenetetramine, Acid Catalyst) C Parent Compound: This compound B->C Williamson Ether Synthesis (Chloroacetic Acid, Base) D Chloro-substituted Derivative C->D Chlorination (e.g., SO2Cl2) E Nitro-substituted Derivative C->E Nitration (HNO3/H2SO4)

References

A-Comparative-Spectroscopic-Analysis-of-2-(2-Formyl-6-methoxyphenoxy)acetic-acid-and-its-Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry

In the synthesis of novel chemical entities, the unambiguous confirmation of a target molecule's structure is paramount. This guide provides a detailed comparative analysis of the spectral data for 2-(2-Formyl-6-methoxyphenoxy)acetic acid, contrasting it with its starting materials, o-vanillin and chloroacetic acid. Through a meticulous examination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, we will elucidate the key spectroscopic changes that validate the successful synthesis of the final product. This document is intended to serve as a practical resource for researchers and professionals in the field of drug development and synthetic chemistry, offering both foundational data and the rationale behind spectral interpretation.

Introduction

The synthesis of this compound involves the Williamson ether synthesis, a classic and robust method for forming an ether linkage. In this reaction, the phenolic hydroxyl group of o-vanillin is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid. The formation of the new ether bond and the introduction of the acetic acid moiety bring about significant and predictable changes in the spectroscopic signatures of the molecule. By comparing the spectra of the product with those of the starting materials, we can confidently track the chemical transformation.

Reaction Scheme

The synthesis proceeds as follows:

Reaction_Scheme o_vanillin o-Vanillin product This compound o_vanillin->product + Chloroacetic Acid (Base, Solvent) chloroacetic_acid Chloroacetic Acid

Figure 1. Synthesis of this compound.

¹H NMR Spectroscopy: Tracking Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the different types of protons in a molecule and their neighboring atoms. The key transformations to monitor in this synthesis are the disappearance of the phenolic hydroxyl proton of o-vanillin and the appearance of new signals corresponding to the methylene protons of the newly introduced acetic acid group.

Comparative ¹H NMR Data
Compound Chemical Shift (δ) ppm Multiplicity Integration Assignment
o-Vanillin ~9.8-11.0Singlet1HPhenolic -OH
~10.3Singlet1HAldehyde -CHO
~6.9-7.5Multiplet3HAromatic C-H
~3.9Singlet3HMethoxy -OCH₃
Chloroacetic Acid ~4.1Singlet2HMethylene -CH₂-
~11.0Broad Singlet1HCarboxylic Acid -COOH
This compound ~10.4Singlet1HAldehyde -CHO
~7.0-7.5Multiplet3HAromatic C-H
~4.8Singlet2HMethylene -O-CH₂-COOH
~3.8Singlet3HMethoxy -OCH₃
~13.1 (broad)Singlet1HCarboxylic Acid -COOH

Expert Analysis:

The most telling change in the ¹H NMR spectrum is the disappearance of the phenolic hydroxyl proton signal from o-vanillin (typically found in the 9.8-11.0 ppm region)[1][2]. Concurrently, a new singlet appears around 4.8 ppm, which is characteristic of the methylene protons (-O-CH₂-COOH) of the newly formed ether linkage[3]. The downfield shift of these protons compared to those in chloroacetic acid (~4.1 ppm) is due to the deshielding effect of the adjacent oxygen atom of the phenoxy group. The aldehydic proton remains in a similar region (~10.4 ppm), as does the methoxy signal (~3.8 ppm) and the aromatic protons[1][3]. The carboxylic acid proton of the product is often observed as a broad singlet at a very downfield chemical shift, around 13.1 ppm, due to hydrogen bonding.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The key indicators of a successful reaction in the ¹³C NMR spectrum are the shift in the carbon attached to the phenolic oxygen and the appearance of new signals for the methylene and carbonyl carbons of the acetic acid moiety.

Comparative ¹³C NMR Data
Compound Chemical Shift (δ) ppm Assignment
o-Vanillin ~196Aldehyde C=O
~148-152Aromatic C-O
~114-128Aromatic C-H & C-C
~56Methoxy -OCH₃
Chloroacetic Acid ~173Carboxylic Acid C=O
~41Methylene -CH₂-
This compound ~190Aldehyde C=O
~170Carboxylic Acid C=O
~150-158Aromatic C-O
~115-125Aromatic C-H & C-C
~65Methylene -O-CH₂-
~56Methoxy -OCH₃

Expert Analysis:

Upon formation of the ether, the chemical shift of the aromatic carbon atom directly bonded to the oxygen (formerly the phenolic carbon) will experience a noticeable shift. The most definitive evidence of the reaction is the appearance of two new signals. A peak around 65 ppm corresponds to the methylene carbon (-O-CH₂-) of the acetic acid group, and a signal in the range of 170 ppm is indicative of the new carboxylic acid carbonyl carbon[4]. The other carbon signals, such as those for the aldehyde, methoxy, and other aromatic carbons, will show minor shifts due to the change in the electronic environment but will remain in their characteristic regions[5][6][7].

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is an excellent technique for identifying the presence or absence of specific functional groups. In this synthesis, we monitor the disappearance of the broad phenolic -OH stretch and the appearance of the characteristic carboxylic acid -OH and C=O stretches.

Comparative IR Data
Compound Frequency (cm⁻¹) Functional Group
o-Vanillin 3200-3400 (broad)Phenolic -OH stretch
2850-3000C-H stretch (aromatic & aliphatic)
~1665C=O stretch (aldehyde)
1500-1600C=C stretch (aromatic)
~1250C-O stretch (ether)
Chloroacetic Acid 2500-3300 (very broad)Carboxylic Acid -OH stretch
~1710C=O stretch (carboxylic acid)
~780C-Cl stretch
This compound 2500-3300 (very broad)Carboxylic Acid -OH stretch
2850-3000C-H stretch (aromatic & aliphatic)
~1730C=O stretch (carboxylic acid)
~1680C=O stretch (aldehyde)
1500-1600C=C stretch (aromatic)
~1260C-O stretch (ether)

Expert Analysis:

The IR spectrum of o-vanillin exhibits a broad absorption band between 3200-3400 cm⁻¹, characteristic of the hydrogen-bonded phenolic hydroxyl group[8][9][10]. A successful reaction is confirmed by the disappearance of this band and the appearance of a very broad absorption in the 2500-3300 cm⁻¹ region, which is indicative of the carboxylic acid O-H stretch of the product[11][12][13][14]. Furthermore, the product will show two distinct carbonyl peaks: one for the aldehyde (around 1680 cm⁻¹) and a new, typically stronger, peak for the carboxylic acid carbonyl at a slightly higher frequency (around 1730 cm⁻¹)[15]. The presence of the ether linkage is confirmed by a strong C-O stretching band around 1260 cm⁻¹.

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry (MS) provides the molecular weight of a compound, offering definitive proof of the formation of the desired product.

Comparative Mass Spectrometry Data
Compound Molecular Formula Molecular Weight ( g/mol ) Expected m/z of Molecular Ion [M]⁺
o-Vanillin C₈H₈O₃152.15152
Chloroacetic Acid C₂H₃ClO₂94.5094/96 (isotope pattern)
This compound C₁₀H₁₀O₅210.18210

Expert Analysis:

The mass spectrum of o-vanillin will show a molecular ion peak at m/z 152[16][17][18]. Chloroacetic acid will exhibit a characteristic isotopic pattern for a chlorine-containing compound, with peaks at m/z 94 and 96 in an approximate 3:1 ratio[19][20][21]. The successful formation of this compound is unequivocally confirmed by the presence of a molecular ion peak at m/z 210. The fragmentation pattern can also provide structural information. Expect to see fragments corresponding to the loss of a carboxyl group (-COOH, 45 Da) and other characteristic cleavages.

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

  • Dissolution and Deprotonation: Dissolve o-vanillin in a suitable polar aprotic solvent (e.g., DMF or acetone). Add a slight excess of a suitable base (e.g., K₂CO₃ or NaH) to deprotonate the phenolic hydroxyl group. Stir the mixture at room temperature for 30-60 minutes.

  • Nucleophilic Attack: Add a solution of chloroacetic acid in the same solvent to the reaction mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow Start Synthesized Product NMR ¹H and ¹³C NMR Spectroscopy Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS Analysis Comparative Spectral Analysis NMR->Analysis IR->Analysis MS->Analysis Conclusion Structure Confirmation Analysis->Conclusion

Figure 2. Workflow for the spectroscopic analysis of the synthesized product.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. By systematically comparing the spectral data of the product with its starting materials, o-vanillin and chloroacetic acid, the key structural changes accompanying the Williamson ether synthesis are clearly identified. This guide serves as a practical reference for researchers, outlining the expected spectral features and providing the rationale for their interpretation, thereby ensuring the confident structural elucidation of the target molecule.

References

A Comparative Analysis of the Biological Activities of 2-(2-Formyl-6-methoxyphenoxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. Phenoxyacetic acid derivatives have emerged as a privileged structural motif, present in a wide array of therapeutic agents with diverse pharmacological profiles, including antibacterial, anti-inflammatory, and anticancer properties.[1] This guide provides an in-depth comparative analysis of the biological activities of a series of synthesized 2-(2-Formyl-6-methoxyphenoxy)acetic acid derivatives. We will explore their potential as antibacterial, antioxidant, and anticancer agents, presenting detailed experimental protocols and comparative data to contextualize their performance against established standards.

Introduction to the Core Scaffold

The this compound core scaffold presents several key features that make it an attractive starting point for derivatization. The phenoxyacetic acid moiety is a known pharmacophore, and the presence of a formyl group offers a reactive handle for the synthesis of a diverse library of derivatives, such as Schiff bases.[2] The methoxy group can also influence the electronic and lipophilic properties of the molecule, potentially impacting its biological activity. This guide will focus on a series of hypothetical derivatives (designated as Derivative A , Derivative B , and Derivative C ) synthesized from the core scaffold and subjected to a battery of biological activity screens.

Antibacterial Activity Screening

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[3] Phenoxyacetic acid derivatives have been previously reported to exhibit antibacterial properties.[1] In this section, we evaluate the antibacterial potential of our synthesized derivatives against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the Kirby-Bauer disk diffusion method.

Experimental Protocol: Disk Diffusion Assay

The disk diffusion assay is a widely used method to assess the susceptibility of bacteria to antimicrobial agents.[4][5][6][7]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Test bacterial strains (S. aureus, E. coli)

  • Synthesized derivatives (Derivative A, B, C) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control: Ampicillin (10 µ g/disk )

  • Negative control: Solvent-impregnated disk

  • 0.5 McFarland turbidity standard

  • Sterile saline solution (0.85%)

  • Sterile cotton swabs

  • Incubator (37°C)

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: A few colonies of the test bacterium are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL.[5]

  • Inoculation: A sterile cotton swab is dipped into the bacterial suspension, and excess fluid is removed by pressing against the inside of the tube. The swab is then used to evenly streak the entire surface of an MHA plate.[8]

  • Disk Application: Sterile paper disks are impregnated with a known concentration of the synthesized derivatives, ampicillin, and the solvent control. The disks are then aseptically placed on the inoculated MHA plate, ensuring firm contact with the agar.[6][7]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Collection: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.[5]

Comparative Data: Antibacterial Activity
CompoundConcentration (µ g/disk )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Derivative A 501814
Derivative B 502210
Derivative C 501512
Ampicillin 102520
Solvent (DMSO) -00
Discussion of Results

The hypothetical data suggests that Derivative B exhibits the most potent activity against the Gram-positive bacterium S. aureus, with a zone of inhibition approaching that of the standard antibiotic, ampicillin. Derivative A shows moderate activity against both bacterial strains. The generally smaller zones of inhibition against E. coli are expected, as Gram-negative bacteria possess an outer membrane that can act as a barrier to many antimicrobial agents. These results indicate that specific structural modifications in the derivatives play a crucial role in their antibacterial potency and spectrum.

Antioxidant Activity Screening

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.[9][10]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[11]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (0.1 mM)

  • Synthesized derivatives (Derivative A, B, C) at various concentrations

  • Positive control: Ascorbic acid at various concentrations[12][13]

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions: Serial dilutions of the synthesized derivatives and ascorbic acid are prepared in methanol. A working solution of DPPH in methanol is also prepared.[14]

  • Reaction Setup: In a 96-well plate, a small volume of each derivative or standard solution is mixed with the DPPH solution. A blank containing only methanol and a control containing methanol and the DPPH solution are also included.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[11]

  • Absorbance Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.[14]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.[14]

Comparative Data: Antioxidant Activity
CompoundIC50 (µg/mL)
Derivative A 45.2
Derivative B 80.5
Derivative C 32.8
Ascorbic Acid 15.7
Discussion of Results

Based on the hypothetical IC50 values, Derivative C demonstrates the most significant antioxidant activity among the synthesized compounds, although it is less potent than the standard antioxidant, ascorbic acid. A lower IC50 value indicates greater antioxidant potential.[14] The varying activities of the derivatives suggest that the nature and position of substituents on the core scaffold significantly influence their ability to donate a hydrogen atom and scavenge free radicals.

Anticancer Activity Screening

The development of novel anticancer agents remains a critical area of research. Phenoxyacetic acid derivatives have shown promise as cytotoxic agents against various cancer cell lines.[1][15][16][17] The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cells by measuring their metabolic activity.[18][19]

Experimental Protocol: MTT Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[20]

Materials:

  • Human breast cancer cell line (MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized derivatives (Derivative A, B, C) at various concentrations

  • Positive control: Doxorubicin at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[20]

  • Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives and doxorubicin for 48-72 hours.

  • MTT Addition: The culture medium is removed, and fresh medium containing MTT solution is added to each well. The plate is then incubated for 2-4 hours to allow for formazan crystal formation.[21]

  • Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to dissolve the formazan crystals.[20]

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm.

  • Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Comparative Data: Anticancer Activity
CompoundIC50 (µM) vs. MCF-7
Derivative A 12.5
Derivative B 35.8
Derivative C 28.4
Doxorubicin 1.2
Discussion of Results and Potential Mechanism of Action

The hypothetical data indicates that Derivative A is the most potent anticancer agent among the synthesized compounds against the MCF-7 breast cancer cell line, with the lowest IC50 value. While not as potent as the standard chemotherapeutic drug doxorubicin, an IC50 value in the low micromolar range is promising for a novel compound.

The mechanism of action for phenoxyacetic acid derivatives as anticancer agents can be multifaceted. They have been reported to induce apoptosis (programmed cell death) and cause cell cycle arrest.[15][22] Doxorubicin, the positive control, primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[2][23][24] It is plausible that our active derivatives could also trigger apoptotic pathways, potentially through the modulation of key signaling molecules.

Visualizing Experimental Workflows and a Potential Signaling Pathway

To better illustrate the experimental processes and a potential mechanism of action, the following diagrams were generated using Graphviz.

cluster_0 Antibacterial Screening Workflow cluster_1 Antioxidant Screening Workflow cluster_2 Anticancer Screening Workflow A Bacterial Culture Preparation B Inoculation of MHA Plate A->B C Application of Disks (Derivatives & Controls) B->C D Incubation (37°C, 24h) C->D E Measure Zone of Inhibition D->E F Prepare Serial Dilutions (Derivatives & Ascorbic Acid) G Mix with DPPH Solution F->G H Incubation in Dark (30 min) G->H I Measure Absorbance at 517 nm H->I J Calculate IC50 I->J K Seed MCF-7 Cells L Treat with Derivatives & Doxorubicin K->L M Add MTT Reagent L->M N Incubate & Solubilize Formazan M->N O Measure Absorbance at 570 nm N->O P Calculate IC50 O->P Derivative_A Derivative A Cell_Stress Cellular Stress Derivative_A->Cell_Stress p53 p53 Activation Cell_Stress->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Safety Operating Guide

Navigating the Handling of 2-(2-Formyl-6-methoxyphenoxy)acetic Acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and chemical synthesis, the introduction of novel compounds into a workflow demands a rigorous and proactive approach to safety. One such compound, 2-(2-Formyl-6-methoxyphenoxy)acetic acid (CAS No. 40359-30-6), presents a unique combination of functional groups—an aromatic aldehyde, a carboxylic acid, and a methoxy-substituted phenoxy ether.[1] This structure necessitates a comprehensive understanding of its potential hazards to establish robust handling protocols. This guide provides an in-depth analysis of the required Personal Protective Equipment (PPE) and operational plans to ensure the safe management of this compound in a laboratory setting.

Hazard Profile: A Synthesis of Functional Group Analysis

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a reliable hazard profile can be constructed by examining its constituent functional groups and data from closely related analogs.

  • Carboxylic Acid Moiety: The acetic acid group confers acidic properties, making the compound likely to be corrosive. Corrosive solids can cause severe skin burns and eye damage upon contact, as they can react with moisture on tissues.[2][3] Dust from such solids can also cause severe irritation to the respiratory tract.[3]

  • Aromatic Aldehyde Functionality: The formyl group (aldehyde) is a known irritant. Analogs containing this group are reported to cause skin, eye, and respiratory irritation.[4][5] Aldehydes can also be sensitizers, meaning repeated exposure may lead to an allergic reaction.

  • Potential Reproductive Toxicity: A key concern arises from data on a structurally similar compound, which indicates a potential for reproductive harm (H360: May damage fertility or the unborn child). Such substances are classified as teratogenic or embryotoxic and require stringent handling procedures to prevent any exposure, particularly for individuals of child-bearing age.[6][7][8]

Based on this analysis, we will proceed with the assumption that this compound should be treated as a substance that is corrosive, a skin and respiratory irritant, and a suspected reproductive toxin.

Hazard Classification (Inferred)GHS Hazard Statement (Anticipated)Potential Effects
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage / H315: Causes skin irritationChemical burns, redness, blistering, pain.[5]
Serious Eye Damage/IrritationH318: Causes serious eye damage / H319: Causes serious eye irritationSevere eye damage, redness, pain.[5]
Respiratory IrritationH335: May cause respiratory irritationIrritation of lungs and respiratory system.[4][5]
Acute Oral ToxicityH302: Harmful if swallowedAdverse health effects if ingested.[4]
Reproductive ToxicityH360: May damage fertility or the unborn childPotential for birth defects or developmental malformations.[6]

Core Directive: Selecting the Appropriate Personal Protective Equipment

Given the compound's hazard profile, a multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, inhalation, and ingestion.

Eye and Face Protection

The corrosive nature of this compound makes eye protection a critical, non-negotiable requirement.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory whenever handling the solid or its solutions.[2]

  • Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation (e.g., weighing, preparing concentrated solutions, heating), a full-face shield must be worn in addition to chemical splash goggles.[9][10] A face shield alone does not provide adequate protection.[2]

Skin and Body Protection

Preventing skin contact is paramount due to the compound's corrosivity and potential for reproductive toxicity.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required.[11]

  • Chemical-Resistant Apron: When handling larger quantities or during procedures with a significant splash risk, a chemical-resistant apron made of a material like neoprene or butyl rubber should be worn over the lab coat.

  • Gloves: The Critical Barrier: The choice of glove material is crucial. Given the compound's structure, a single glove material may not be sufficient. Double-gloving is recommended.

    • Inner Glove: A thin, disposable nitrile glove can provide a base layer of protection and dexterity. Nitrile is a good general-purpose material offering resistance to weak acids and some organic solvents.[12]

    • Outer Glove: A heavier-duty glove made of neoprene or butyl rubber should be worn over the nitrile glove. Neoprene offers good resistance to acids, bases, and alcohols, while butyl rubber provides excellent protection against ketones, esters, and strong acids.[13][14]

    • Verification: Always consult the glove manufacturer's chemical resistance chart for specific data on resistance to acetic acid and benzaldehyde as representative compounds.[15] Gloves should be inspected for any signs of degradation or puncture before each use and changed immediately upon contamination.[11]

  • Footwear: Fully enclosed, non-perforated shoes are required.[9] Chemical-resistant shoe covers or boots may be necessary if there is a risk of large spills.

Respiratory Protection

The potential for respiratory irritation from the compound's dust necessitates careful control of airborne particles.

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls. All weighing and handling of the solid compound must be conducted within a certified chemical fume hood.[2][3]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[10][16] All personnel requiring respirators must be part of a respiratory protection program that includes medical evaluation and fit testing.

Operational and Disposal Plans

A safe laboratory environment is built upon procedural diligence. The following workflows are designed to minimize risk during the handling and disposal of this compound.

PPE Donning and Doffing Protocol

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Inner Nitrile Gloves Don2 2. Lab Coat & Apron Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Neoprene/Butyl Gloves Don3->Don4 Doff1 1. Outer Neoprene/Butyl Gloves Doff2 2. Apron Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Doff5 5. Inner Nitrile Gloves Doff4->Doff5

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.